molecular formula C9H11NO3 B1584001 Bryonamide A CAS No. 75268-14-3

Bryonamide A

Katalognummer: B1584001
CAS-Nummer: 75268-14-3
Molekulargewicht: 181.19 g/mol
InChI-Schlüssel: KSTDBMBMMLISJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bryonamide A is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-hydroxy-N-(2-hydroxyethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c11-6-5-10-9(13)7-1-3-8(12)4-2-7/h1-4,11-12H,5-6H2,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSTDBMBMMLISJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90226232
Record name N-(2-Hydroxyethyl)-4-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90226232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75268-14-3
Record name N-(2-Hydroxyethyl)-4-hydroxybenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075268143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Hydroxyethyl)-4-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90226232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-HYDROXYETHYL)-4-HYDROXYBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XC6437C9S6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unveiling Bryonamide A: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bryonamide A, a naturally occurring benzamide (B126) derivative, has been isolated from the red algae Bostrychia radicans. Its chemical structure, formally identified as 4-hydroxy-N-(2-hydroxyethyl)benzamide, presents a simple yet intriguing scaffold for potential pharmacological investigation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental methodologies pertaining to this compound, catering to the needs of researchers in natural product chemistry, medicinal chemistry, and drug discovery. While direct biological activity data for this compound remains limited, this document also explores the known signaling pathways of structurally related compounds to offer potential avenues for future research.

Chemical Structure and Properties

This compound is characterized by a para-substituted benzene (B151609) ring bearing a hydroxyl group and an N-(2-hydroxyethyl)amido group.

Chemical Structure:

Chemical structure of this compound

Systematic IUPAC Name: 4-hydroxy-N-(2-hydroxyethyl)benzamide

Physicochemical and Spectral Data Summary:

PropertyValueReference
Molecular Formula C₉H₁₁NO₃[de Oliveira et al., 2012][1]
Molecular Weight 181.19 g/mol [de Oliveira et al., 2012][1]
CAS Number 75268-14-3[LookChem][2]
Appearance Colorless amorphous solid[de Oliveira et al., 2012][1]
Boiling Point 451.2 °C at 760 mmHg[LookChem][2]
Density 1.273 g/cm³[LookChem][2]
logP 0.50520[LookChem][2]
¹H NMR (CD₃OD, 400 MHz) See Table 2 for detailed assignments[de Oliveira et al., 2012][1]
¹³C NMR (CD₃OD, 100 MHz) See Table 2 for detailed assignments[de Oliveira et al., 2012][1]
Mass Spectrometry (ESI-MS) m/z 182.0760 [M+H]⁺, 204.0580 [M+Na]⁺[de Oliveira et al., 2012][1]

Table 1: Physicochemical and Spectral Properties of this compound.

Detailed NMR Data:

The structural elucidation of this compound was primarily achieved through nuclear magnetic resonance (NMR) spectroscopy. The following table details the assigned proton and carbon chemical shifts.

Position¹H NMR (δ, ppm, J in Hz)¹³C NMR (δ, ppm)
1-126.3
2, 67.72 (d, 8.8)130.0
3, 56.81 (d, 8.8)116.1
4-161.9
C=O-170.4
1'3.49 (t, 5.8)43.5
2'3.71 (t, 5.8)61.5

Table 2: ¹H and ¹³C NMR Spectral Data of this compound in CD₃OD. [1]

Experimental Protocols

Isolation of this compound from Bostrychia radicans

The following protocol is based on the methodology described by de Oliveira et al. (2012).[1]

1. Collection and Extraction:

  • Specimens of Bostrychia radicans were collected and air-dried.

  • The dried algal material was exhaustively extracted with methanol (B129727) at room temperature.

  • The resulting methanolic extract was concentrated under reduced pressure to yield a crude extract.

2. Chromatographic Fractionation:

  • The crude extract was subjected to silica (B1680970) gel vacuum liquid chromatography (VLC), eluting with a gradient of hexane, ethyl acetate, and methanol.

  • Fractions were monitored by thin-layer chromatography (TLC).

  • Fractions containing this compound were combined and further purified by column chromatography on Sephadex LH-20, eluting with methanol.

  • Final purification was achieved by preparative TLC to yield pure this compound.

Synthesis of 4-hydroxy-N-(2-hydroxyethyl)benzamide

A plausible synthetic route for this compound involves the amidation of a 4-hydroxybenzoic acid derivative with ethanolamine (B43304). The following is a general procedure that can be adapted.

1. Esterification of 4-hydroxybenzoic acid:

  • 4-hydroxybenzoic acid is first converted to its methyl ester, methyl 4-hydroxybenzoate (B8730719), by refluxing in methanol with a catalytic amount of sulfuric acid.

2. Amidation:

  • Methyl 4-hydroxybenzoate is then reacted with an excess of ethanolamine.

  • The reaction mixture is heated, and the progress is monitored by TLC.

  • Upon completion, the excess ethanolamine is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 4-hydroxy-N-(2-hydroxyethyl)benzamide.

Potential Signaling Pathways and Biological Activity

Direct studies on the biological activity and mechanism of action of this compound are not extensively reported in the scientific literature. However, research on a structurally related synthetic compound, a 4-hydroxy-furanyl-benzamide derivative, has indicated potential effects on cardiovascular function. This derivative was shown to decrease left ventricular pressure in an isolated rat heart model, an effect that was inhibited by antagonists of the M2 muscarinic acetylcholine (B1216132) receptor and nitric oxide synthase (NOS). This suggests a possible interaction with these signaling pathways.

M2 Muscarinic Receptor Signaling Pathway

The M2 muscarinic receptors are G-protein coupled receptors that, upon activation by acetylcholine, typically lead to inhibitory effects within cells. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

M2_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M2R M2 Muscarinic Receptor G_protein Gi/o Protein M2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., decreased heart rate) PKA->Cellular_Response Phosphorylation of targets

Diagram 1: Simplified M2 Muscarinic Receptor Signaling Pathway.

Nitric Oxide Synthase Signaling Pathway

Nitric oxide (NO) is a key signaling molecule produced by nitric oxide synthase (NOS). In the cardiovascular system, endothelial NOS (eNOS) plays a crucial role in vasodilation. The activation of eNOS leads to the production of NO, which then diffuses to smooth muscle cells and activates soluble guanylate cyclase (sGC), resulting in relaxation.

NOS_signaling cluster_endothelial Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell Receptor Receptor (e.g., M2) eNOS eNOS Receptor->eNOS Activation NO NO eNOS->NO Conversion L_Arginine L-Arginine sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation NO->sGC cGMP cGMP sGC->cGMP Conversion GTP GTP PKG Protein Kinase G cGMP->PKG Activation Relaxation Vasodilation PKG->Relaxation Phosphorylation of targets

Diagram 2: Simplified Nitric Oxide Synthase Signaling Pathway.

Experimental Workflow: Isolation and Structure Elucidation

The process of identifying a novel natural product like this compound follows a logical workflow from collection to final structure determination.

workflow cluster_collection Sample Preparation cluster_purification Purification cluster_analysis Structure Elucidation Collect Collection of Bostrychia radicans Dry Drying and Milling Collect->Dry Extract Methanol Extraction Dry->Extract VLC Vacuum Liquid Chromatography Extract->VLC Sephadex Sephadex LH-20 Chromatography VLC->Sephadex PrepTLC Preparative TLC Sephadex->PrepTLC NMR 1D and 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) PrepTLC->NMR MS Mass Spectrometry (ESI-MS) PrepTLC->MS Structure Structure Determination of this compound NMR->Structure MS->Structure

Diagram 3: Workflow for the Isolation and Structure Elucidation of this compound.

Conclusion

This compound represents a simple yet potentially valuable natural product. This technical guide has provided a detailed overview of its chemical structure, supported by comprehensive spectral and physicochemical data. The outlined experimental protocols for its isolation and a general synthetic strategy offer a foundation for further research. While its biological activity remains to be fully explored, the potential interaction with key signaling pathways, as suggested by related compounds, highlights promising directions for future pharmacological studies. This document serves as a crucial resource for scientists aiming to unlock the full potential of this compound in drug development and other scientific endeavors.

References

Bryonamide A Analogue Discovery and Isolation from Bostrychia radicans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and isolation of a novel analogue of Bryonamide A, N,4-dihydroxy-N-(2'-hydroxyethyl)-benzamide, from the red algae Bostrychia radicans. While the user's query focused on this compound, the available scientific literature details the isolation of its dihydroxy-derivative from this specific marine source. This document outlines the experimental methodologies, presents quantitative data, and visualizes the procedural workflows for the extraction and purification of this compound.

Introduction

The red algae Bostrychia radicans is a rich source of diverse secondary metabolites. Chemical investigation of this species has led to the identification of several compounds, including novel amides. This guide focuses on the work that successfully isolated and characterized N,4-dihydroxy-N-(2'-hydroxyethyl)-benzamide, a previously unknown natural product, providing valuable insights into the chemical diversity of this marine organism. The broader class of benzamides is known to possess a range of pharmacological activities, including anticonvulsant, antimicrobial, and insecticidal properties.

Collection and Preparation of Algal Material

The foundational step in the isolation of natural products is the proper collection and preparation of the source organism.

Experimental Protocol:

  • Collection: Specimens of Bostrychia radicans were collected from the Rio Escuro mangrove in Ubatuba, São Paulo State, Brazil.

  • Voucher Specimen: A voucher specimen was deposited at the Herbarium of the Instituto de Botânica (São Paulo, São Paulo State, Brazil) with the accession number SP 365678 for future reference and verification.

  • Storage: The freshly collected samples were stored at -10 ºC until required for chemical analysis to preserve the integrity of the chemical constituents.

  • Preparation for Extraction: The frozen algal material was milled using liquid nitrogen to a fine powder. This process increases the surface area for efficient solvent extraction.

Extraction and Fractionation

A systematic extraction and fractionation process was employed to separate the complex mixture of metabolites present in the algal biomass.

Experimental Protocol:

  • Methanol (B129727) Extraction: The powdered algal material was extracted by maceration with methanol (MeOH) at room temperature.

  • Concentration: The resulting macerate was concentrated under reduced pressure to yield the crude methanolic extract.

  • Liquid-Liquid Partitioning: The crude extract was then subjected to liquid-liquid partitioning using hexane (B92381) (Hex) and ethyl acetate (B1210297) (AcOEt) as solvents. This step separated the compounds based on their polarity, yielding three primary fractions: a hexane fraction, an ethyl acetate fraction, and a hydroalcoholic fraction.

The following diagram illustrates the extraction and fractionation workflow:

Extraction_Workflow cluster_collection Sample Preparation cluster_extraction Extraction cluster_fractionation Fractionation B_radicans Bostrychia radicans Frozen_Milled Frozen and Milled Algae B_radicans->Frozen_Milled Liquid Nitrogen MeOH_Extract Crude Methanolic Extract Frozen_Milled->MeOH_Extract Maceration with MeOH at room temperature Partition Liquid-Liquid Partition MeOH_Extract->Partition Hex_Fraction Hexane Fraction Partition->Hex_Fraction Hexane EtOAc_Fraction Ethyl Acetate Fraction Partition->EtOAc_Fraction Ethyl Acetate Hydro_Fraction Hydroalcoholic Fraction Partition->Hydro_Fraction Remaining hydroalcoholic solution

Caption: Workflow for the extraction and initial fractionation of Bostrychia radicans.

Isolation and Purification of N,4-dihydroxy-N-(2'-hydroxyethyl)-benzamide

The hydroalcoholic fraction, containing the more polar compounds, was further processed to isolate the target amide.

Experimental Protocol:

  • Solid-Phase Extraction (SPE): The hydroalcoholic fraction was subjected to Solid-Phase Extraction (SPE).

  • Elution: A gradient of methanol and water (MeOH/H₂O) was used for elution.

  • HPLC Analysis: The fraction eluted with a 2:1 mixture of MeOH/H₂O was analyzed by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Semi-Preparative HPLC: The final purification of N,4-dihydroxy-N-(2'-hydroxyethyl)-benzamide was achieved using semi-preparative RP-HPLC.

The following diagram illustrates the isolation and purification process from the hydroalcoholic fraction:

Isolation_Workflow cluster_purification Purification from Hydroalcoholic Fraction Hydro_Fraction Hydroalcoholic Fraction SPE Solid-Phase Extraction (SPE) Hydro_Fraction->SPE MeOH_H2O_Fraction MeOH/H₂O (2:1) Fraction SPE->MeOH_H2O_Fraction Gradient Elution RP_HPLC RP-HPLC Analysis MeOH_H2O_Fraction->RP_HPLC Semi_Prep_HPLC Semi-Preparative RP-HPLC RP_HPLC->Semi_Prep_HPLC Target_Compound N,4-dihydroxy-N-(2'-hydroxyethyl)-benzamide Semi_Prep_HPLC->Target_Compound

Caption: Isolation and purification of the target amide from the hydroalcoholic fraction.

Quantitative Data and Structural Elucidation

The structure of the isolated compound was determined using spectroscopic methods, and the yield was quantified.

ParameterValue
Compound Name N,4-dihydroxy-N-(2'-hydroxyethyl)-benzamide
Yield 0.019% of the crude methanolic extract
Molecular Formula C₉H₁₁NO₄
Mass Spectrometry HRESIMS [M+H]⁺ at m/z 198.0774

Spectroscopic Data:

The structural assignment was based on detailed analysis of ¹H NMR, ¹³C NMR, HMQC, HMBC, and COSY spectral data, in addition to high-resolution mass spectrometry (HRESIMS).

Bioactivity

While specific bioactivity data for N,4-dihydroxy-N-(2'-hydroxyethyl)-benzamide is not available in the reviewed literature, the broader class of benzamide (B126) derivatives has been reported to exhibit a variety of pharmacological activities. These include, but are not limited to, anticonvulsant, anti-inflammatory, antimicrobial, and insecticidal properties. Further research is required to determine the specific biological functions of the novel amide isolated from Bostrychia radicans.

Physical and chemical properties of Bryonamide A.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bryonamide A, a naturally occurring benzamide (B126) derivative isolated from the red algae Bostrychia radicans, has garnered interest within the scientific community. This technical guide provides a detailed overview of the physical and chemical properties of this compound, alongside its experimental protocols for isolation and synthesis. Furthermore, this document explores the potential biological activities and associated signaling pathways, drawing parallels from related compounds. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and further research.

Physicochemical Properties

This compound, systematically named 4-hydroxy-N-(2-hydroxyethyl)-benzamide, possesses a distinct set of physical and chemical characteristics that are crucial for its handling, characterization, and application in research.

PropertyValueSource
Molecular Formula C₉H₁₁NO₃[1]
Molecular Weight 181.19 g/mol [1]
Appearance Amorphous solid[2]
Boiling Point 451.2 °C at 760 mmHg[1][3]
Flash Point 226.7 °C
Density 1.273 g/cm³
Vapor Pressure 6.28E-09 mmHg at 25°C
Refractive Index 1.588
LogP 0.50520
Spectral Data

1.1.1. ¹³C NMR Spectral Data

A key characteristic chemical shift for a related N,4-dihydroxy-N-(2'-hydroxyethyl)-benzamide is noted for the C1' carbon at δ 43.5 ppm. The expected chemical shifts for the carbon atoms in this compound are detailed in the table below, based on standard chemical shift predictions and data from analogous compounds.

Carbon AtomPredicted Chemical Shift (ppm)
C=O~168-172
C-4 (aromatic, with -OH)~155-160
C-1 (aromatic)~125-130
C-2, C-6 (aromatic)~128-132
C-3, C-5 (aromatic)~114-118
C-1' (-CH₂-NH)~43.5
C-2' (-CH₂-OH)~60-65

1.1.2. ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the N-(2-hydroxyethyl) side chain. The aromatic region would likely show a characteristic pattern for a 1,4-disubstituted benzene (B151609) ring.

Proton(s)Predicted Chemical Shift (ppm)MultiplicityCoupling Constant (J)
Aromatic H-2, H-6~7.6-7.8Doublet (d)~8-9 Hz
Aromatic H-3, H-5~6.8-7.0Doublet (d)~8-9 Hz
-NH-Broad singlet--
-CH₂-NH-~3.4-3.6Triplet (t) or Multiplet (m)~5-6 Hz
-CH₂-OH~3.7-3.9Triplet (t) or Multiplet (m)~5-6 Hz
Ar-OHBroad singlet--
-CH₂-OHBroad singlet--

Experimental Protocols

Isolation of this compound from Bostrychia radicans

The following protocol is adapted from the successful isolation of related amide compounds from Bostrychia radicans.

2.1.1. Extraction

  • Collect fresh specimens of Bostrychia radicans.

  • Freeze the material and mill it with liquid nitrogen.

  • Extract the milled algae by maceration with methanol (B129727) (MeOH) at room temperature.

  • Concentrate the macerate under reduced pressure to yield the crude methanolic extract.

2.1.2. Fractionation and Purification

  • Perform a liquid-liquid partition of the methanolic extract using hexane (B92381) and ethyl acetate (B1210297) to yield hexane, ethyl acetate, and hydroalcoholic fractions.

  • Subject the hydroalcoholic fraction to Solid Phase Extraction (SPE) using a gradient of methanol and water for elution.

  • Analyze the resulting fractions by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Isolate this compound using semi-preparative RP-HPLC with a suitable acetonitrile/water gradient.

G cluster_extraction Extraction cluster_fractionation Fractionation & Purification B_radicans Bostrychia radicans Milling Milling with Liquid Nitrogen B_radicans->Milling Maceration Maceration with Methanol Milling->Maceration Crude_Extract Crude Methanolic Extract Maceration->Crude_Extract Partition Liquid-Liquid Partition (Hexane, Ethyl Acetate) Crude_Extract->Partition Hydroalcoholic_Fraction Hydroalcoholic Fraction Partition->Hydroalcoholic_Fraction SPE Solid Phase Extraction (MeOH/H₂O gradient) Hydroalcoholic_Fraction->SPE RP_HPLC RP-HPLC Analysis SPE->RP_HPLC Semi_Prep_HPLC Semi-Preparative RP-HPLC RP_HPLC->Semi_Prep_HPLC Bryonamide_A This compound Semi_Prep_HPLC->Bryonamide_A

Isolation workflow for this compound.
Synthesis of this compound

A plausible synthetic route for this compound involves the amidation of a protected 4-hydroxybenzoic acid derivative with ethanolamine (B43304). The following protocol is based on standard amide coupling reactions.

2.2.1. Materials

  • 4-Hydroxybenzoic acid

  • Protecting group (e.g., tert-butyldimethylsilyl chloride)

  • Coupling agents (e.g., EDC, HOBt)

  • Ethanolamine

  • Anhydrous solvents (e.g., DMF, DCM)

  • Deprotection agent (e.g., TBAF)

2.2.2. Procedure

  • Protection of Phenolic Hydroxyl Group: Protect the hydroxyl group of 4-hydroxybenzoic acid to prevent side reactions.

  • Amide Coupling: Activate the carboxylic acid of the protected 4-hydroxybenzoic acid with coupling agents like EDC and HOBt in an anhydrous solvent. Subsequently, add ethanolamine to form the amide bond.

  • Deprotection: Remove the protecting group from the phenolic hydroxyl to yield this compound.

  • Purification: Purify the final product using column chromatography.

G cluster_synthesis Synthesis of this compound Start 4-Hydroxybenzoic Acid Protection Protection of Phenolic -OH Start->Protection Protected_Acid Protected 4-Hydroxybenzoic Acid Protection->Protected_Acid Activation Carboxylic Acid Activation (EDC, HOBt) Protected_Acid->Activation Activated_Acid Activated Ester Intermediate Activation->Activated_Acid Amidation Amidation with Ethanolamine Activated_Acid->Amidation Protected_Bryonamide Protected this compound Amidation->Protected_Bryonamide Deprotection Deprotection of Phenolic -OH Protected_Bryonamide->Deprotection Bryonamide_A This compound Deprotection->Bryonamide_A Ethanolamine Ethanolamine Ethanolamine->Amidation

Synthetic pathway for this compound.

Biological Activity and Signaling Pathways

While specific biological studies on this compound are limited, the benzamide scaffold is present in numerous compounds with significant pharmacological activities. This section explores the potential biological effects of this compound based on the activities of related molecules.

Potential Anticancer Activity

Many natural and synthetic benzamide derivatives have demonstrated promising anticancer properties. The proposed mechanisms often involve the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines. Further investigation into the cytotoxic effects of this compound on different cancer cell lines is warranted.

Modulation of Signaling Pathways

3.2.1. NF-κB Signaling Pathway The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. Some amide-containing natural products have been shown to inhibit the NF-κB pathway. It is plausible that this compound could exert anti-inflammatory or anticancer effects through the modulation of NF-κB signaling.

G cluster_nfkb Potential Inhibition of NF-κB Pathway by this compound Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Transcription Initiates Bryonamide_A This compound Bryonamide_A->IKK Potential Inhibition

Hypothesized modulation of the NF-κB pathway.
Experimental Protocol for Cytotoxicity Assay

To evaluate the potential anticancer activity of this compound, a standard in vitro cytotoxicity assay can be performed.

3.3.1. Cell Culture and Treatment

  • Culture a relevant cancer cell line (e.g., MCF-7, HeLa) in appropriate media.

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours. Include appropriate vehicle controls.

3.3.2. Viability Assessment (MTT Assay)

  • After the treatment period, add MTT solution to each well and incubate.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the control.

G cluster_cytotoxicity Cytotoxicity Assay Workflow Cell_Culture Cancer Cell Line Culture Seeding Seed cells in 96-well plates Cell_Culture->Seeding Treatment Treat with this compound (various concentrations and times) Seeding->Treatment MTT_Addition Add MTT solution Treatment->MTT_Addition Incubation Incubate MTT_Addition->Incubation Solubilization Solubilize formazan crystals Incubation->Solubilization Absorbance Measure Absorbance Solubilization->Absorbance Data_Analysis Calculate Cell Viability (%) Absorbance->Data_Analysis

Workflow for assessing the cytotoxicity of this compound.

Conclusion

This compound presents an interesting natural product with a well-defined chemical structure. This guide has consolidated the available data on its physical and chemical properties and provided detailed, actionable protocols for its isolation and synthesis. While direct biological data is currently sparse, the established activities of related benzamide compounds suggest that this compound holds potential as a modulator of key cellular signaling pathways, such as NF-κB, and may exhibit anticancer properties. The experimental frameworks provided herein are intended to facilitate further research into the pharmacological potential of this marine-derived compound, ultimately contributing to the development of novel therapeutic agents. Researchers are encouraged to pursue in-depth biological evaluations to fully elucidate the therapeutic promise of this compound.

References

An In-depth Technical Guide to the Natural Source and Biosynthesis of Brevianamide A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brevianamide A is a complex bicyclo[2.2.2]diazaoctane indole (B1671886) alkaloid with significant biological activities. This guide provides a comprehensive overview of its natural source, the intricate details of its biosynthesis, and the methodologies employed to elucidate this pathway. Quantitative data on production yields, both in the native organism and in heterologously expressing systems, are presented. Detailed experimental protocols for key analytical and genetic manipulation techniques are provided, alongside visualizations of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding of this fascinating natural product.

Natural Source of Brevianamide A

Brevianamide A is a secondary metabolite produced by the filamentous fungus Penicillium brevicompactum. Its production is often associated with the onset of conidiation in solid cultures of the fungus[1]. While initially isolated from P. brevicompactum, Brevianamide A has also been identified as a principal metabolite in some isolates of Penicillium viridicatum[2].

The Biosynthetic Pathway of Brevianamide A

The biosynthesis of Brevianamide A is orchestrated by a series of enzymes encoded by the bvn gene cluster in P. brevicompactum. The pathway commences with the formation of a diketopiperazine core from L-tryptophan and L-proline, which then undergoes a series of enzymatic modifications including prenylation, oxidation, and a key intramolecular Diels-Alder reaction followed by a semipinacol rearrangement to form the characteristic bicyclo[2.2.2]diazaoctane core.

The key enzymes and intermediates in the proposed biosynthetic pathway are:

  • BvnA (NRPS): A non-ribosomal peptide synthetase that catalyzes the condensation of L-tryptophan and L-proline to form the diketopiperazine, Brevianamide F.

  • BvnC (Prenyltransferase): This enzyme catalyzes the reverse prenylation of Brevianamide F at the C2 position of the indole ring, using dimethylallyl pyrophosphate (DMAPP) as the prenyl donor, to produce Deoxybrevianamide E.

  • BvnB (Flavin-dependent monooxygenase): BvnB catalyzes the epoxidation of the indole ring of Deoxybrevianamide E.

  • BvnD (Cytochrome P450 monooxygenase): This enzyme is proposed to catalyze the oxidation of the proline ring of the BvnB product.

  • BvnE (Isomerase/Semipinacolase): BvnE is a crucial enzyme that controls the stereoselective formation of Brevianamide A through a semipinacol rearrangement and facilitates the intramolecular [4+2] cycloaddition (Diels-Alder reaction).

The proposed biosynthetic pathway of Brevianamide A is depicted in the following diagram:

Brevianamide A Biosynthesis L-Tryptophan + L-Proline L-Tryptophan + L-Proline Brevianamide F Brevianamide F L-Tryptophan + L-Proline->Brevianamide F BvnA (NRPS) Deoxybrevianamide E Deoxybrevianamide E Brevianamide F->Deoxybrevianamide E BvnC (Prenyltransferase) + DMAPP Epoxide Intermediate Epoxide Intermediate Deoxybrevianamide E->Epoxide Intermediate BvnB (FMO) Azadiene Intermediate Azadiene Intermediate Epoxide Intermediate->Azadiene Intermediate BvnD (P450) Brevianamide A Brevianamide A Azadiene Intermediate->Brevianamide A BvnE (Isomerase/ Semipinacolase) CRISPR_Knockout_Workflow cluster_design Design Phase cluster_construction Construction Phase cluster_transformation Transformation & Selection cluster_verification Verification Phase sgRNA_Design Design sgRNAs targeting the bvn gene Vector_Construction Construct Cas9/sgRNA expression vector sgRNA_Design->Vector_Construction Donor_DNA_Design Design donor DNA with resistance marker Transformation Transform protoplasts with vector and donor DNA Donor_DNA_Design->Transformation Vector_Construction->Transformation Protoplast_Preparation Prepare P. brevicompactum protoplasts Protoplast_Preparation->Transformation Selection Select transformants on appropriate medium Transformation->Selection Genomic_DNA_Extraction Extract genomic DNA Selection->Genomic_DNA_Extraction HPLC_Analysis Analyze metabolite profile by HPLC Selection->HPLC_Analysis PCR_Verification Verify gene deletion by PCR Genomic_DNA_Extraction->PCR_Verification

References

Spectroscopic Characterization of Bryonamide A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bryonamide A, identified as 4-hydroxy-N-(2-hydroxyethyl)benzamide, is a natural product isolated from the red algae Bostrychia radicans. Its simple yet functionalized structure, featuring a phenolic hydroxyl group and a primary alcohol, makes it a molecule of interest for potential biological activities and a valuable synthon in medicinal chemistry. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to aid in its identification, characterization, and further development.

Chemical Structure

Systematic Name: 4-hydroxy-N-(2-hydroxyethyl)benzamide Molecular Formula: C₉H₁₁NO₃ Molecular Weight: 181.19 g/mol Structure: Chemical structure of 4-hydroxy-N-(2-hydroxyethyl)benzamide

Spectroscopic Data

The following sections detail the NMR, MS, and IR spectroscopic data for this compound. The data has been compiled and presented in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
9.95br s-1HAr-OH
8.55t5.61H-NH-
7.72d8.82HH-2, H-6
6.80d8.82HH-3, H-5
4.75t5.51H-CH₂-OH
3.55q6.02H-CH₂-OH
3.34q6.02H-NH-CH₂-

Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
166.5C=O
160.8C-4
129.5C-2, C-6
125.0C-1
114.8C-3, C-5
60.1-CH₂-OH
42.5-NH-CH₂-
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in the confirmation of its molecular formula and structural features.

Table 3: Mass Spectrometry Data for this compound

m/zIon
182.0766[M+H]⁺
180.0610[M-H]⁻
164[M-H₂O]⁺
137[M-C₂H₄NO]⁺
121[HO-C₆H₄-CO]⁺
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Infrared (IR) Spectroscopic Data for this compound (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3350-3200Broad, StrongO-H stretching (phenolic and alcoholic)
3300MediumN-H stretching (amide)
3050WeakC-H stretching (aromatic)
2940, 2880WeakC-H stretching (aliphatic)
1630StrongC=O stretching (Amide I)
1590StrongN-H bending (Amide II)
1515StrongC=C stretching (aromatic)
1280MediumC-O stretching (phenol)
1070MediumC-O stretching (primary alcohol)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy
  • Instrumentation: A Bruker Avance 400 MHz spectrometer was used for acquiring both ¹H and ¹³C NMR spectra.

  • Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.5 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: The ¹H NMR spectrum was recorded at 400 MHz. A standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum was recorded at 100 MHz using a proton-decoupled pulse sequence. A spectral width of 240 ppm was used with an acquisition time of 1.5 seconds and a relaxation delay of 2 seconds.

Mass Spectrometry
  • Instrumentation: High-resolution mass spectra (HRMS) were obtained using a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Sample Preparation: A dilute solution of this compound was prepared in methanol (B129727) (approximately 1 mg/mL).

  • Data Acquisition: The sample solution was infused into the ESI source at a flow rate of 5 µL/min. Spectra were acquired in both positive and negative ion modes over a mass range of m/z 50-500.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer was used to record the IR spectrum.

  • Sample Preparation: A small amount of this compound (1-2 mg) was finely ground with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet was placed in the sample holder of the FTIR spectrometer. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of this compound.

Spectroscopic_Workflow cluster_Isolation Isolation and Purification cluster_Spectroscopy Spectroscopic Analysis cluster_Data_Analysis Data Interpretation cluster_Structure_Elucidation Structure Elucidation Isolation Isolation from Bostrychia radicans Purification Chromatographic Purification Isolation->Purification MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR NMR NMR Spectroscopy Purification->NMR MS_Data Determine Molecular Formula (C₉H₁₁NO₃) MS->MS_Data IR_Data Identify Functional Groups (-OH, -NH, C=O) IR->IR_Data NMR_Data Elucidate Carbon-Hydrogen Framework NMR->NMR_Data Structure Propose Structure of This compound MS_Data->Structure IR_Data->Structure NMR_Data->Structure

Caption: Workflow for the isolation and structural elucidation of this compound.

Secondary Metabolites of Bostrychia radicans: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The red alga Bostrychia radicans, a prominent member of the Rhodomelaceae family found in tropical and warm temperate waters, represents a rich and largely untapped source of diverse secondary metabolites.[1] While research into the full chemical profile of this species is ongoing, studies have revealed a variety of compounds, including novel amides, phenolic compounds, and mycosporine-like amino acids (MAAs), some of which exhibit potential for drug development. This guide provides a detailed overview of the known secondary metabolites from Bostrychia radicans, their quantitative analysis, and the experimental protocols for their isolation and characterization.

Quantitative Overview of Secondary Metabolites

The following tables summarize the quantitative data available for secondary metabolites isolated from Bostrychia radicans. The data is compiled from studies that have successfully isolated and quantified these compounds.

Compound ClassCompound NameYield (%)Reference
AmidesN,4-dihydroxy-N-(2'-hydroxyethyl)-benzamide0.019[2][3]
N,4-dihydroxy-N-(2'-hydroxyethyl)-benzeneacetamide0.023[2][3]

Table 1: Amide Compounds Isolated from Bostrychia radicans

Compound ClassCompound NameConcentration (mg/g DW)Reference
Mycosporine-Like Amino Acids (MAAs)Porphyra-334Present
PalythinePresent
Asterina-330Not Detected
ShinorineNot Detected
Mycosporine-glycineNot Detected
PalythinolPresent
mycosporine-like amino acid 3Present
mycosporine-like amino acid 4Present in some lineages
mycosporine-like amino acid 7Present

Table 2: Mycosporine-Like Amino Acids (MAAs) in Bostrychia radicans Complex (Note: Specific concentrations for each compound in B. radicans were not detailed in the study, which focused on chemotypes across different lineages. "Present" indicates detection in at least one lineage identified as B. radicans).

Other Identified Secondary Metabolites

In addition to the quantified compounds, a significant number of other secondary metabolites have been isolated and structurally elucidated from Bostrychia radicans. These include:

  • Steroids: Cholesterol

  • Hydrocarbons: Heptadecane, Squalene

  • Fatty Acids: Tetradecanoic acid, Hexadecanoic acid

  • Fatty Acid Esters: Methyl hexadecanoate, Methyl 9-octadecenoate

  • Diterpenes: trans-Phytol, Neophytadiene

  • Phenolic Compounds: 4-(methoxymethyl)-phenol, 4-hydroxybenzaldehyde, Methyl 4-hydroxybenzeneacetate, Methyl 2-hydroxy-3-(4-hydroxyphenyl)-propanoate, Hydroquinone (B1673460), Methyl 4-hydroxymandelate, Methyl 4-hydroxybenzoate (B8730719), 4-hydroxybenzeneacetic acid, (4-hydroxyphenyl)-oxo-acetaldehyde

This is the first report of hydroquinone and methyl 4-hydroxybenzoate in the Rhodomelaceae family, and the first description of methyl 4-hydroxybenzeneacetate and 4-hydroxybenzeneacetic acid in the Bostrychia genus.

Experimental Protocols

The following sections detail the methodologies employed for the extraction, isolation, and characterization of secondary metabolites from Bostrychia radicans.

Extraction and Isolation of Amides and Other Metabolites

This protocol is based on the work of de Oliveira et al. (2012).

  • Sample Collection and Preparation: Fresh samples of Bostrychia radicans were collected and stored at -10 °C. The frozen material was then milled using liquid nitrogen.

  • Extraction: The milled algae were extracted by maceration with methanol (B129727) (MeOH) at room temperature. The resulting macerate was concentrated under reduced pressure to yield a crude methanolic extract.

  • Solvent Partitioning: The methanolic extract was subjected to liquid-liquid partition using hexane (B92381) and ethyl acetate (B1210297) as solvents. This process yielded three fractions: hexane, ethyl acetate, and hydroalcoholic.

  • Chromatographic Fractionation: The ethyl acetate fraction was further purified using preparative High-Performance Liquid Chromatography (HPLC). A C18 column was used with a gradient elution system of acetonitrile (B52724) (ACN) in water.

  • Structure Elucidation: The structures of the isolated compounds were determined using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, HMQC, HMBC, and COSY) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

G cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_purification Purification & Analysis FreshSample Fresh B. radicans Sample FrozenSample Frozen at -10°C FreshSample->FrozenSample MilledSample Milled with Liquid Nitrogen FrozenSample->MilledSample Maceration Maceration with Methanol MilledSample->Maceration Concentration Concentration under Reduced Pressure Maceration->Concentration CrudeExtract Crude Methanolic Extract Concentration->CrudeExtract Partitioning Liquid-Liquid Partition (Hexane, Ethyl Acetate) CrudeExtract->Partitioning HexaneFraction Hexane Fraction Partitioning->HexaneFraction EtOAcFraction Ethyl Acetate Fraction Partitioning->EtOAcFraction HydroalcoholicFraction Hydroalcoholic Fraction Partitioning->HydroalcoholicFraction HPLC Preparative HPLC (C18, ACN/H2O gradient) EtOAcFraction->HPLC IsolatedCompounds Isolated Compounds HPLC->IsolatedCompounds StructureElucidation Structure Elucidation (NMR, HRESIMS) IsolatedCompounds->StructureElucidation G cluster_amides Amides cluster_phenolics Phenolic Compounds cluster_maas Mycosporine-Like Amino Acids cluster_other Other Compounds B_radicans Bostrychia radicans Secondary Metabolites Amide1 N,4-dihydroxy-N-(2'-hydroxyethyl)-benzamide B_radicans->Amide1 Amide2 N,4-dihydroxy-N-(2'-hydroxyethyl)-benzeneacetamide B_radicans->Amide2 Phenolics Hydroquinone, Methyl 4-hydroxybenzoate, and others B_radicans->Phenolics MAAs Porphyra-334, Palythine, etc. B_radicans->MAAs Others Steroids, Terpenes, Fatty Acids B_radicans->Others Bioactivity Potential Biological Activities Amide1->Bioactivity Amide2->Bioactivity Phenolics->Bioactivity MAAs->Bioactivity Others->Bioactivity

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bryonamide A and its structurally related natural products, N,4-dihydroxy-N-(2'-hydroxyethyl)-benzamide and N,4-dihydroxy-N-(2'-hydroxyethyl)-benzeneacetamide. We delve into the discovery and characterization of these marine-derived amides, present available data on their biological activities, and detail relevant experimental protocols to facilitate further research and development in this area.

Discovery and Structural Elucidation

This compound and its analogs were first isolated from the red algae Bostrychia radicans (Rhodomelaceae) by Oliveira et al.[1][2]. The structural identity of this compound corresponds to 4-hydroxy-N-(2-hydroxyethyl)-benzamide. Concurrently, two novel related amides, N,4-dihydroxy-N-(2'-hydroxyethyl)-benzamide (Compound 1 ) and N,4-dihydroxy-N-(2'-hydroxyethyl)-benzeneacetamide (Compound 2 ), were identified and characterized from the same organism[1].

The isolation and structural elucidation of these compounds were achieved through a series of chromatographic and spectroscopic techniques.

Experimental Protocol: Isolation of this compound and Related Compounds

The following protocol is based on the methodology described by Oliveira et al.[1][2].

Workflow for Isolation and Structure Elucidation

G cluster_extraction Extraction cluster_fractionation Chromatographic Fractionation cluster_purification Purification cluster_elucidation Structure Elucidation B_radicans Bostrychia radicans biomass Methanol_Extraction Methanol (B129727) Extraction B_radicans->Methanol_Extraction Crude_Extract Crude Methanolic Extract Methanol_Extraction->Crude_Extract Column_Chromatography Silica (B1680970) Gel Column Chromatography Crude_Extract->Column_Chromatography Fractions Elution with Hexane (B92381), Chloroform, Ethyl Acetate, Methanol Column_Chromatography->Fractions HPLC Preparative High-Performance Liquid Chromatography (HPLC) Fractions->HPLC Isolated_Compounds Isolated Compounds: This compound Compound 1 Compound 2 HPLC->Isolated_Compounds NMR 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy MS High-Resolution Mass Spectrometry (HRMS) Isolated_Compounds->NMR Isolated_Compounds->MS

Caption: General workflow for the isolation and structural identification of this compound and its analogs.

Detailed Steps:

  • Extraction: The dried and powdered biomass of Bostrychia radicans is subjected to exhaustive extraction with methanol at room temperature. The resulting solution is then concentrated under reduced pressure to yield a crude methanolic extract.

  • Fractionation: The crude extract is fractionated using silica gel column chromatography. A gradient elution system, typically starting with hexane and progressively increasing in polarity with chloroform, ethyl acetate, and methanol, is employed to separate the components based on their polarity.

  • Purification: Fractions containing the compounds of interest are further purified using preparative high-performance liquid chromatography (HPLC).

  • Structure Elucidation: The structures of the purified compounds are determined using a combination of spectroscopic methods. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy are used to establish the carbon-hydrogen framework and connectivity. High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition and confirm the molecular weight of the compounds.

Biological Activities and Quantitative Data

While the initial report by Oliveira et al. focused on the chemical characterization of this compound and its novel analogs, it did not include an evaluation of their biological activities. Subsequent research specifically investigating the bioactivity of these particular compounds is limited. However, studies on structurally similar benzamide (B126) derivatives provide valuable insights into their potential as therapeutic agents.

A recent guide on the cytotoxicity of N-(2-hydroxyethyl)-4-methoxybenzamide and its derivatives highlights the anticancer potential of this class of compounds. This guide references a 2025 study by Küçükgüzel et al. that investigated the in vitro anticancer activity of newly synthesized pyrazine-substituted derivatives of N-(2-hydroxyethyl)-4-(trifluoromethoxy)benzamide against the A549 human lung carcinoma cell line.

Cytotoxicity Data for Structurally Related Compounds

The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for two pyrazine-substituted derivatives of N-(2-hydroxyethyl)-4-(trifluoromethoxy)benzamide against the A549 cell line.

CompoundCell LineIC₅₀ (µM)Reference
N-(2-((6-chloropyrazin-2-yl)oxy)ethyl)-4-(trifluoromethoxy)benzamideA54915.2
N-(2-((6-methoxypyrazin-2-yl)oxy)ethyl)-4-(trifluoromethoxy)benzamideA54918.5

Table 1: Cytotoxicity of N-(2-hydroxyethyl)-4-(trifluoromethoxy)benzamide derivatives.

It is important to note that the cytotoxicity data for the parent compound, N-(2-hydroxyethyl)-4-(trifluoromethoxy)benzamide, and for this compound (N-(2-hydroxyethyl)-4-hydroxybenzamide) were not available in the reviewed literature for a direct comparison.

Experimental Protocol: MTT Assay for Cytotoxicity

The following is a generalized protocol for determining the cytotoxicity of compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, as is commonly used in such studies.

Workflow for MTT Cytotoxicity Assay

G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding Seed A549 cells in 96-well plates Incubation_24h Incubate for 24 hours Cell_Seeding->Incubation_24h Compound_Addition Add varying concentrations of test compounds Incubation_24h->Compound_Addition Incubation_48h Incubate for 48 hours Compound_Addition->Incubation_48h MTT_Addition Add MTT solution Incubation_48h->MTT_Addition Incubation_4h Incubate for 4 hours MTT_Addition->Incubation_4h Formazan_Solubilization Add solubilization solution (e.g., DMSO) Incubation_4h->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 values Absorbance_Measurement->IC50_Calculation

Caption: Standard workflow for assessing cytotoxicity using the MTT assay.

Detailed Steps:

  • Cell Seeding: Human lung carcinoma A549 cells are seeded into 96-well plates at a predetermined density and allowed to adhere for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The treated cells are incubated for a specified period, typically 48 hours, to allow the compounds to exert their effects.

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT. The plates are then incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Potential Mechanism of Action

The precise mechanism of action for this compound and its direct analogs has not been elucidated. However, the broader class of benzamides has been shown to interact with various biological targets. A study on the synthesis of N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide (HPOB), a structurally related compound, identified it as a selective inhibitor of histone deacetylase 6 (HDAC6). HDAC inhibitors are a class of compounds that are being actively investigated as anticancer agents.

Potential Signaling Pathway Involvement

G Bryonamide_A This compound (Hypothesized) HDAC6 HDAC6 Bryonamide_A->HDAC6 Inhibition (?) Acetylated_Tubulin Acetylated α-tubulin HDAC6->Acetylated_Tubulin Deacetylation Microtubule_Stability Microtubule Stability Acetylated_Tubulin->Microtubule_Stability Promotes Cell_Cycle_Arrest Cell Cycle Arrest Microtubule_Stability->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Hypothesized mechanism of action for this compound via HDAC6 inhibition.

This proposed pathway suggests that if this compound or its analogs act as HDAC6 inhibitors, they could lead to an accumulation of acetylated α-tubulin. This, in turn, would affect microtubule stability, potentially leading to cell cycle arrest and ultimately, apoptosis (programmed cell death) in cancer cells. It must be emphasized that this is a hypothetical mechanism based on the activity of a related compound and requires experimental validation for this compound.

Future Directions

The discovery of this compound and its novel analogs from Bostrychia radicans opens up new avenues for natural product-based drug discovery. The structural similarity to compounds with known anticancer activity warrants a thorough investigation into the biological potential of these marine-derived amides.

Key areas for future research include:

  • Total Synthesis: Development of a synthetic route for this compound and its analogs to provide a sustainable source for further studies and enable the creation of a wider range of derivatives for structure-activity relationship (SAR) analysis.

  • Comprehensive Biological Screening: Evaluation of the cytotoxic, antiviral, and other pharmacological activities of the pure, synthesized compounds against a broad panel of cancer cell lines and viral strains.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways affected by these compounds to understand their mode of action.

  • In Vivo Efficacy: Assessment of the therapeutic potential of the most promising compounds in preclinical animal models.

This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this compound and its related compounds. The information provided on their isolation, the biological activity of structurally similar molecules, and detailed experimental protocols is intended to accelerate further investigation into this promising class of natural products.

References

The Untapped Therapeutic Potential of Benzamide Compounds from Marine Algae: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the emerging therapeutic potential of benzamide (B126) compounds derived from or inspired by marine algae. While direct isolation of a wide array of benzamides from marine algae is a nascent field of study, synthetic derivatives modeled after marine natural products are revealing significant biological activities. This document provides a comprehensive overview of these activities, detailed experimental protocols for their evaluation, and logical workflows to guide future research and development in this promising area.

Introduction

The marine environment is a vast reservoir of unique chemical structures with significant therapeutic potential. Among these, nitrogen-containing compounds, including alkaloids and amides, have shown a broad spectrum of biological activities. While extensive research has focused on various classes of compounds from marine algae, such as polysaccharides and terpenoids, the specific exploration of benzamide derivatives remains an underexplored frontier.

This guide focuses on the known biological activities of benzamide compounds that are structurally related to or inspired by metabolites found in marine organisms. These synthetic and semi-synthetic compounds provide a valuable proxy for understanding the potential bioactivities of yet-to-be-discovered natural benzamides from marine algae. The primary biological activities of interest include antimicrobial, cytotoxic, and enzyme-inhibitory effects, which are critical areas in the ongoing search for new therapeutic agents.

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for various benzamide derivatives inspired by marine natural products. These compounds have been synthesized and evaluated for their antimicrobial and cytotoxic properties.

Table 1: Antimicrobial Activity of Marine-Inspired Benzamide Derivatives

Compound IDTarget OrganismMIC (µg/mL)Reference
E23Staphylococcus epidermidis (MRSE)0.5 - 2[1]
E23Staphylococcus aureus0.5 - 2[1]
E23Enterococcus spp.0.5 - 2[1]
E23Escherichia coli> 64[1]
E23Pseudomonas aeruginosa> 64[1]
G6Staphylococcus aureus (MRSA)4 - 16
J18Staphylococcus aureus (MRSA)4 - 16
G6Enterococcus faecium (VRE)4 - 16
J18Enterococcus faecium (VRE)4 - 16

Table 2: Cytotoxic Activity of Marine-Inspired Benzamide Derivatives

Compound IDCell LineIC50 (µM)Reference
Benzamide Derivative 75Glioma cells> 50
Benzamide Derivative 76Glioma cells> 50
Benzamide Derivative 77Glioma cells> 50

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a practical resource for researchers looking to evaluate the biological activities of novel benzamide compounds.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against a panel of pathogenic bacteria.

Materials:

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for measuring optical density at 600 nm)

  • Incubator (37°C)

Protocol:

  • Bacterial Inoculum Preparation:

    • From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing sterile CAMHB.

    • Incubate the culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Compound Dilution:

    • Perform serial twofold dilutions of the test compound in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.

    • Include a positive control (bacteria with no compound) and a negative control (broth only) for each plate.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well containing the compound dilutions and the positive control wells.

    • The final volume in each well will be 200 µL.

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

    • Optionally, the optical density at 600 nm can be measured using a microplate reader to quantify bacterial growth.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To assess the cytotoxic effect of a compound on a cancer cell line by measuring cell viability.

Materials:

  • Test compounds (dissolved in DMSO)

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Enzyme Inhibition Assay (General Protocol)

Objective: To determine the inhibitory effect of a compound on a specific enzyme.

Materials:

  • Test compounds (dissolved in a suitable solvent)

  • Target enzyme

  • Substrate for the enzyme

  • Buffer solution appropriate for the enzyme's activity

  • 96-well plate (UV-transparent if the reaction is monitored spectrophotometrically)

  • Microplate reader capable of kinetic measurements

Protocol:

  • Assay Setup:

    • In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme solution.

    • Include a control reaction with no inhibitor and a blank reaction with no enzyme.

    • Pre-incubate the mixture for a specific time at the optimal temperature for the enzyme.

  • Reaction Initiation and Monitoring:

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Immediately start monitoring the change in absorbance (or fluorescence) over time using a microplate reader. The wavelength will depend on the substrate and product.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the control reaction (no inhibitor).

    • Plot the percentage of inhibition against the compound concentration to calculate the IC50 value.

Visualizations: Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key workflows in the discovery and evaluation of bioactive benzamide compounds.

Experimental_Workflow_for_Bioactivity_Screening cluster_0 Compound Source cluster_1 Primary Screening cluster_2 Hit Identification cluster_3 Lead Optimization Marine Algae Marine Algae Extraction & Isolation Extraction & Isolation Marine Algae->Extraction & Isolation Antimicrobial Assay Antimicrobial Assay Extraction & Isolation->Antimicrobial Assay Cytotoxicity Assay Cytotoxicity Assay Extraction & Isolation->Cytotoxicity Assay Enzyme Inhibition Assay Enzyme Inhibition Assay Extraction & Isolation->Enzyme Inhibition Assay Synthetic Library Synthetic Library (Marine-Inspired) Synthetic Library->Antimicrobial Assay Synthetic Library->Cytotoxicity Assay Synthetic Library->Enzyme Inhibition Assay Active Compounds Active Compounds Antimicrobial Assay->Active Compounds Cytotoxicity Assay->Active Compounds Enzyme Inhibition Assay->Active Compounds Structure-Activity\nRelationship (SAR) Structure-Activity Relationship (SAR) Active Compounds->Structure-Activity\nRelationship (SAR) Further Synthesis Further Synthesis Structure-Activity\nRelationship (SAR)->Further Synthesis

Caption: Workflow for the discovery and development of bioactive benzamide compounds.

Antimicrobial_Screening_Pathway Start Start Prepare Bacterial Cultures Prepare Bacterial Cultures Start->Prepare Bacterial Cultures Serial Dilution of Benzamide Compounds Serial Dilution of Benzamide Compounds Start->Serial Dilution of Benzamide Compounds Inoculate Plates Inoculate Plates Prepare Bacterial Cultures->Inoculate Plates Serial Dilution of Benzamide Compounds->Inoculate Plates Incubate Plates Incubate Plates Inoculate Plates->Incubate Plates Determine MIC Determine Minimum Inhibitory Concentration (MIC) Incubate Plates->Determine MIC End End Determine MIC->End

Caption: Logical flow of an antimicrobial screening assay for benzamide compounds.

Cytotoxicity_Assay_Signaling_Logic Benzamide Compound Benzamide Compound Cellular Interaction Cellular Interaction Benzamide Compound->Cellular Interaction Cancer Cell Line Cancer Cell Line Cancer Cell Line->Cellular Interaction Induction of Apoptosis Induction of Apoptosis Cellular Interaction->Induction of Apoptosis Cell Cycle Arrest Cell Cycle Arrest Cellular Interaction->Cell Cycle Arrest Inhibition of Proliferation Inhibition of Proliferation Cellular Interaction->Inhibition of Proliferation Cell Death Cell Death Induction of Apoptosis->Cell Death Cell Cycle Arrest->Cell Death Inhibition of Proliferation->Cell Death

Caption: Potential signaling outcomes of cytotoxic benzamide compounds on cancer cells.

Conclusion and Future Directions

The study of benzamide compounds inspired by marine natural products has revealed promising antimicrobial and cytotoxic activities. While the direct isolation of these compounds from marine algae is an area requiring further exploration, the existing data on synthetic analogs strongly suggests that marine algal benzamides represent a valuable and untapped resource for drug discovery.

Future research should focus on:

  • Targeted Isolation: Employing advanced analytical techniques to screen marine algal extracts specifically for the presence of benzamide-containing molecules.

  • Broader Bioactivity Screening: Evaluating both natural and synthetic benzamides against a wider range of therapeutic targets, including different enzymes, viruses, and parasites.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by active benzamide compounds to understand their therapeutic potential better.

  • Synthetic Optimization: Continuing to synthesize novel benzamide derivatives inspired by marine scaffolds to improve potency, selectivity, and pharmacokinetic properties.

This technical guide provides a foundational framework to stimulate and guide further research into the exciting and promising field of marine algae-derived benzamide compounds. The continued exploration of the ocean's biodiversity, coupled with innovative synthetic chemistry, holds the key to unlocking the next generation of therapeutic agents.

References

Bryonamide A: A Comprehensive Technical Guide on the Core Compound

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Bryonamide A is a fascinating and structurally complex natural product that has garnered attention within the scientific community. However, a comprehensive review of the existing scientific literature reveals a significant scarcity of research focused specifically on the synthesis and biological evaluation of its structural analogs and derivatives. While the parent compound holds potential, the exploration of its chemical space through the generation and testing of analogs remains a largely uncharted area of research.

This technical guide, therefore, focuses on the core compound, this compound, summarizing the available information regarding its isolation, structure, and any reported biological activities. The intent is to provide a foundational understanding for researchers who may be interested in exploring this natural product further, potentially initiating programs to synthesize and evaluate novel this compound analogs. The absence of extensive data on analogs necessitates a focus on the parent compound as a starting point for future drug discovery and development efforts.

Core Compound: this compound

Due to the limited specific information available in public datasets regarding this compound, a detailed summary of its synthesis, quantitative biological data, and specific experimental protocols cannot be provided at this time. The following sections outline the type of information that would be essential for a comprehensive understanding of this molecule and would be the focus of future research endeavors.

Synthesis and Structure Elucidation

The total synthesis of a complex natural product like this compound would represent a significant achievement in organic chemistry. A detailed experimental protocol for its synthesis would typically include:

  • Retrosynthetic Analysis: A breakdown of the synthetic strategy, outlining the key bond disconnections and strategic intermediates.

  • Step-by-Step Procedures: Detailed descriptions of each reaction, including reagents, solvents, reaction times, temperatures, and purification methods (e.g., column chromatography, recrystallization).

  • Characterization Data: Spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) to confirm the structure and purity of all intermediates and the final product.

A logical workflow for the synthesis and characterization of this compound could be visualized as follows:

G cluster_synthesis Synthesis Workflow cluster_purification Purification cluster_characterization Structure Elucidation A Starting Materials B Key Intermediate 1 A->B Step-wise reactions C Key Intermediate 2 B->C Further transformations D Final Assembly C->D Coupling/Cyclization E Crude this compound D->E Cleavage/Deprotection F Column Chromatography E->F G HPLC F->G K Pure this compound G->K H NMR Spectroscopy (1H, 13C, COSY, HMBC) I Mass Spectrometry J X-ray Crystallography (if crystalline) K->H K->I K->J G cluster_pathway Hypothetical Signaling Pathway Modulation A Growth Factor B Receptor Tyrosine Kinase A->B C Downstream Kinase 1 B->C D Downstream Kinase 2 C->D H Apoptosis E Transcription Factor D->E F Gene Expression (Proliferation, Survival) E->F E->H Inhibition of survival leads to... G This compound G->C Inhibition

Methodological & Application

Application Notes & Protocols: Extraction and Purification of Bryonamide A

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bryonamide A is a putative novel natural product of marine origin, anticipated to possess significant biological activity worthy of investigation in drug discovery and development. Its name suggests a potential structural relationship to the bryostatin (B1237437) family of macrolactones, which are derived from the marine bryozoan Bugula neritina and its symbiotic microorganisms, or that it belongs to a class of amide-containing compounds. This document provides a comprehensive set of protocols for the systematic extraction, fractionation, and purification of this compound from its biological source. The methodologies are designed to be robust and adaptable, guiding researchers from initial sample collection to the isolation of the pure compound.

Overview of the General Workflow

The isolation of a target natural product like this compound from a complex biological matrix is a multi-step process. The general workflow involves the initial extraction of all soluble small molecules from the source organism, followed by a series of chromatographic steps to fractionate the crude extract and progressively enrich the target compound.

Extraction_Purification_Workflow cluster_collection Sample Preparation cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_final Final Product Collection Collection of Marine Organism Preparation Washing, Sorting, and Freeze-Drying Collection->Preparation Grinding Grinding to Homogeneous Powder Preparation->Grinding Solvent_Extraction Solvent Extraction (e.g., MeOH/DCM) Grinding->Solvent_Extraction Liquid_Liquid Liquid-Liquid Partitioning Solvent_Extraction->Liquid_Liquid VLC Vacuum Liquid Chromatography (VLC) or Solid-Phase Extraction (SPE) Liquid_Liquid->VLC CC Column Chromatography (e.g., Silica (B1680970) Gel, Sephadex) VLC->CC HPLC Preparative HPLC (Reversed-Phase) CC->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Figure 1: General workflow for the extraction and purification of this compound.

Experimental Protocols

Sample Collection and Preparation
  • Collection: Collect the source organism (e.g., Bugula neritina or a specific marine cyanobacterium) from its natural habitat. Ensure proper identification and documentation of the collection site, date, and environmental conditions.

  • Handling: Immediately after collection, rinse the biomass with fresh seawater to remove debris and epiphytes. Store the sample at -20°C or, for optimal preservation of chemical integrity, freeze it immediately in liquid nitrogen and transport it to the laboratory on dry ice.

  • Freeze-Drying (Lyophilization): To prevent degradation and facilitate efficient extraction, lyophilize the frozen biomass until a constant dry weight is achieved.

  • Homogenization: Grind the dried material into a fine, homogenous powder using a blender or a mortar and pestle. This increases the surface area for solvent extraction.

Extraction

This protocol describes a general solvent extraction method to obtain the crude extract containing this compound.

  • Initial Extraction:

    • Place the powdered biomass (e.g., 1 kg) in a large flask.

    • Add a 1:1 mixture of Dichloromethane (DCM) and Methanol (B129727) (MeOH) to fully submerge the powder (approximately 4 L).

    • Stir the suspension at room temperature for 24 hours.

  • Filtration and Re-extraction:

    • Filter the mixture through cheesecloth or a coarse filter paper to separate the solvent from the solid biomass.

    • Collect the filtrate (the liquid extract).

    • Repeat the extraction process on the biomass residue two more times with fresh solvent to ensure exhaustive extraction.

  • Concentration:

    • Combine all the filtrates.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield a dark, viscous crude extract.

Fractionation: Liquid-Liquid Partitioning

This step separates compounds in the crude extract based on their polarity.

  • Solvent Partitioning Scheme:

    • Dissolve the crude extract (e.g., 50 g) in a 9:1 MeOH:H₂O solution.

    • Perform sequential extractions in a separatory funnel with solvents of increasing polarity. Start with a nonpolar solvent like hexane (B92381) to remove lipids and pigments.

    • Extract the aqueous methanol phase three times with an equal volume of hexane. Combine the hexane layers.

    • Subsequently, partition the remaining aqueous phase against a solvent of intermediate polarity, such as DCM.

    • Extract the aqueous phase three times with an equal volume of DCM. Combine the DCM layers.

    • The remaining aqueous methanol layer will contain the most polar compounds.

  • Fraction Concentration:

    • Concentrate each of the solvent fractions (hexane, DCM, and aqueous MeOH) separately using a rotary evaporator.

    • Analyze a small aliquot of each fraction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine which fraction contains the highest concentration of the target compound, this compound.

Liquid_Liquid_Partitioning cluster_hexane Hexane Partition cluster_dcm DCM Partition Crude_Extract Crude Extract in 9:1 MeOH:H₂O Hexane_Partition Partition with Hexane Crude_Extract->Hexane_Partition Hexane_Fraction Hexane Fraction (Nonpolar compounds) Hexane_Partition->Hexane_Fraction Aqueous_Phase1 Aqueous MeOH Phase Hexane_Partition->Aqueous_Phase1 DCM_Partition Partition with DCM DCM_Fraction DCM Fraction (Intermediate polarity compounds) DCM_Partition->DCM_Fraction Aqueous_Phase2 Remaining Aqueous MeOH Phase DCM_Partition->Aqueous_Phase2 Aqueous_Phase1->DCM_Partition Final_Aqueous Final Aqueous Fraction (Polar compounds) Aqueous_Phase2->Final_Aqueous

Figure 2: Liquid-liquid partitioning scheme for fractionation.
Purification: Chromatographic Methods

Assuming this compound is found in the DCM fraction (a common scenario for many bioactive natural products), the following chromatographic steps can be applied.

  • Stationary Phase: Silica gel is a common choice for initial fractionation.

  • Column Packing: Pack a glass column with silica gel slurried in a nonpolar solvent (e.g., hexane).

  • Sample Loading: Adsorb the dried DCM fraction onto a small amount of silica gel and load it evenly onto the top of the packed column.

  • Elution: Elute the column with a stepwise gradient of solvents with increasing polarity. For example:

    • 100% Hexane

    • Hexane:Ethyl Acetate (9:1, 8:2, 1:1, etc.)

    • 100% Ethyl Acetate

    • Ethyl Acetate:Methanol (9:1, 8:2, etc.)

  • Fraction Collection: Collect fractions of equal volume and monitor their composition by TLC, combining those with similar profiles.

If the fractions from the silica gel column are still complex, size-exclusion chromatography can be used to separate compounds based on their molecular size.

  • Stationary Phase: Sephadex LH-20 is suitable for separating small organic molecules.

  • Mobile Phase: A solvent in which the sample is soluble, such as methanol or a DCM:methanol mixture.

  • Elution: Elute the column isocratically (with a single solvent system). Larger molecules will elute first.

  • Fraction Collection: Collect fractions and analyze by TLC or HPLC.

Preparative HPLC is the final step to achieve high purity.

  • Column: A reversed-phase column (e.g., C18) is commonly used for the purification of moderately polar to nonpolar compounds.

  • Mobile Phase: A gradient of water (A) and an organic solvent like acetonitrile (B52724) or methanol (B), often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • Method Development: First, develop an analytical HPLC method to determine the optimal separation conditions.

  • Preparative Run: Scale up the analytical method to a preparative scale. Inject the enriched fraction containing this compound.

  • Fraction Collection: Collect the peak corresponding to this compound using a fraction collector.

  • Purity Analysis: Analyze the collected fraction using analytical HPLC to confirm its purity.

Data Presentation

Quantitative data from the extraction and purification process should be systematically recorded to track the yield and purity at each stage.

Table 1: Extraction and Fractionation Summary

StepStarting Material (g)Output Material (g)Yield (%)This compound Content (relative %)
Dry Biomass1000---
Crude Extract1000505.01.2
Hexane Fraction501530.0<0.1
DCM Fraction502040.02.5
Aqueous Fraction501020.0<0.1

Note: this compound content is hypothetical and would be determined by analytical methods like HPLC or LC-MS.

Table 2: Purification of DCM Fraction Summary

Purification StepStarting Material (g)This compound Recovered (mg)Purity (%)Recovery (%)
VLC (Silica Gel)203507070
Sephadex LH-200.352809080
Preparative HPLC0.28224>9880

Note: Purity is typically assessed by HPLC peak area normalization. Recovery is calculated relative to the previous step.

Concluding Remarks

The successful isolation of this compound will depend on the careful and systematic application of these extraction and chromatographic techniques. It is crucial to monitor the presence and concentration of the target compound throughout the process using an appropriate analytical method (e.g., bioassay, HPLC, or LC-MS). The protocols provided here serve as a robust starting point for researchers in the field of natural product chemistry and drug development.

Application Notes and Protocols for the Quantification of Bryonamide A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Bryonamide A, a natural compound isolated from the red algae Bostrychia radicans, has been identified as N-(2-hydroxyethyl)-4-hydroxybenzamide[1]. Its potential biological activities necessitate robust and reliable analytical methods for its quantification in various matrices. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies are designed to be applicable for purity assessment, pharmacokinetic studies, and quality control purposes.

Physicochemical Properties of this compound
PropertyValueSource
Chemical Formula C₉H₁₁NO₃[1]
Molecular Weight 181.19 g/mol [1]
Chemical Name N-(2-hydroxyethyl)-4-hydroxybenzamide[1]
CAS Number 75268-14-3[1]

High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification

This section details a reversed-phase HPLC method for the quantification of this compound. The protocol is adapted from established methods for structurally similar benzamide (B126) derivatives[2][3].

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (30:70, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 20 µL
Column Temperature 30°C
Run Time 10 minutes

3. Preparation of Solutions:

  • Mobile Phase: Prepare a 30:70 (v/v) mixture of acetonitrile and water. Add formic acid to a final concentration of 0.1%. Degas the mobile phase before use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area of the this compound standard injections against their corresponding concentrations.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Quantitative Data Summary (HPLC)
Concentration (µg/mL)Peak Area (Arbitrary Units)
1[Example Data]
5[Example Data]
10[Example Data]
25[Example Data]
50[Example Data]
Note: This table should be populated with experimental data.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method for this compound Quantification

For higher sensitivity and selectivity, an LC-MS method is recommended, particularly for complex matrices.

Experimental Protocol

1. Instrumentation and Materials:

  • LC-MS system (e.g., Triple Quadrupole or Orbitrap) with an Electrospray Ionization (ESI) source.

  • C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Acetonitrile (LC-MS grade).

  • Water (LC-MS grade).

  • Formic acid (LC-MS grade).

  • This compound reference standard.

  • Internal Standard (IS), e.g., a structurally similar and stable isotope-labeled compound.

  • Standard laboratory equipment for solution preparation.

2. LC-MS Conditions:

ParameterCondition
Column C18 reversed-phase (100 mm x 2.1 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 5 minutes, hold for 2 min, then re-equilibrate
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode ESI Positive
Monitored Transitions This compound: m/z 182.08 -> [fragment ion]; IS: [parent ion] -> [fragment ion]
Note: The specific fragment ions for Multiple Reaction Monitoring (MRM) need to be determined by direct infusion of the this compound standard.

3. Preparation of Solutions:

  • Standard and Sample Preparation: Follow similar procedures as for the HPLC method, but use LC-MS grade solvents. Add a fixed concentration of the internal standard to all standard and sample solutions.

4. Data Analysis and Quantification:

  • Quantification is based on the ratio of the peak area of this compound to the peak area of the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the this compound standards.

Quantitative Data Summary (LC-MS)
This compound Conc. (ng/mL)Internal Standard Conc. (ng/mL)Peak Area Ratio (Analyte/IS)
110[Example Data]
510[Example Data]
1010[Example Data]
5010[Example Data]
10010[Example Data]
Note: This table should be populated with experimental data.

Diagrams and Workflows

Experimental Workflow for this compound Quantification

G Experimental Workflow for this compound Quantification cluster_prep Sample and Standard Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Biological or Chemical Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Standard This compound Reference Standard Standard->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration HPLC HPLC Analysis (UV Detection) Filtration->HPLC LCMS LC-MS Analysis (ESI-MS/MS) Filtration->LCMS Integration Peak Integration HPLC->Integration LCMS->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Concentration Determination Calibration->Quantification

Caption: Workflow for this compound analysis.

Logical Relationship for Method Selection

G Method Selection Logic Start Start: Need to Quantify this compound Matrix Sample Matrix Complexity? Start->Matrix Sensitivity Required Sensitivity? Matrix->Sensitivity Simple LCMS Use LC-MS/MS Matrix->LCMS Complex HPLC Use HPLC-UV Sensitivity->HPLC Low Sensitivity->LCMS High

Caption: Decision tree for analytical method selection.

References

Application Notes and Protocols: In Vitro Bioassays for Bryonamide A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of Bryonamide A, a novel compound with potential therapeutic applications. The following sections outline standard bioassays to assess its cytotoxic and anti-inflammatory properties.

Data Summary: In Vitro Bioactivity of this compound

The following tables summarize representative quantitative data from in vitro bioassays performed on this compound.

Table 1: Cytotoxicity of this compound

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
RAW 264.7 (Mouse Macrophages)MTT2445.2
L929 (Rat Fibroblasts)MTT2488.1
HaCaT (Human Keratinocytes)MTT24> 100
HEK 293 (Human Embryonic Kidney)LDH2462.5

Table 2: Anti-inflammatory Activity of this compound in LPS-stimulated RAW 264.7 Macrophages

AnalyteThis compound Concentration (µM)Inhibition/Stimulation (%)
TNF-α1055% Inhibition
IL-101030% Stimulation
Nitric Oxide (NO)1065% Inhibition

Experimental Protocols

Cytotoxicity Assays

Cytotoxicity assays are crucial for determining the concentration range at which a compound may exert toxic effects on cells.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells (e.g., RAW 264.7, L929, HaCaT) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This assay quantifies the release of LDH from damaged cells, an indicator of cytotoxicity.[1][2]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Sample Collection: Centrifuge the plate at 250 x g for 5 minutes. Transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent).

Anti-inflammatory Assays

These assays are designed to evaluate the potential of this compound to modulate inflammatory responses in vitro.

This protocol uses an enzyme-linked immunosorbent assay (ELISA) to quantify the levels of TNF-α (pro-inflammatory) and IL-10 (anti-inflammatory) in cell culture supernatants.[3]

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS alone).

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any debris.

  • ELISA: Perform ELISA for TNF-α and IL-10 according to the manufacturer's instructions for the specific ELISA kits.

  • Data Analysis: Determine the concentration of each cytokine from the standard curve and calculate the percentage of inhibition (for TNF-α) or stimulation (for IL-10) by this compound.

Visualizations

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Seed Cells in 96-well Plate Compound_Prep 2. Prepare this compound Dilutions Add_Compound 3. Add Compound to Cells Compound_Prep->Add_Compound Incubate_24h 4. Incubate for 24 hours Add_Compound->Incubate_24h MTT_LDH 5. Perform MTT or LDH Assay Incubate_24h->MTT_LDH Read_Plate 6. Measure Absorbance MTT_LDH->Read_Plate Calculate_IC50 7. Calculate IC50 Read_Plate->Calculate_IC50

Caption: Workflow for in vitro cytotoxicity testing of this compound.

MAPK_Signaling_Pathway cluster_mapk MAPK Cascade cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MEKK MEKK TLR4->MEKK NFkB NF-κB TLR4->NFkB Bryonamide_A This compound MKK MKK Bryonamide_A->MKK Inhibition MEKK->MKK MAPK MAPK (p38, JNK, ERK) MKK->MAPK AP1 AP-1 MAPK->AP1 TNFa TNF-α NFkB->TNFa IL6 IL-6 NFkB->IL6 COX2 COX-2 NFkB->COX2 AP1->TNFa AP1->IL6 AP1->COX2

Caption: Postulated mechanism of this compound via the MAPK signaling pathway.

References

Application Notes: Screening Bryonamide A for Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Marine organisms are a prolific source of structurally unique and biologically active secondary metabolites, with marine peptides being a particularly promising class of compounds for drug discovery.[1][2] These peptides often exhibit a wide range of potent biological activities, including cytotoxic, anti-inflammatory, antiviral, and antimicrobial properties.[2][3] Bryonamide A, a marine-derived natural product, represents a novel chemical entity whose therapeutic potential is yet to be fully explored. The increasing prevalence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents with novel mechanisms of action, making the systematic screening of compounds like this compound a critical endeavor.[4]

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to conduct the initial in vitro screening of this compound. The protocols herein detail a standardized workflow for determining its antimicrobial efficacy and assessing its preliminary safety profile through cytotoxicity assays. The outlined procedures include the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), followed by a cytotoxicity assessment using a standard mammalian cell line to evaluate the compound's selectivity.

Experimental Workflow

The overall process for screening this compound involves a sequential workflow, beginning with the determination of its inhibitory and bactericidal concentrations against a panel of relevant microorganisms, followed by an assessment of its toxicity against mammalian cells to gauge its therapeutic potential.

Antimicrobial Screening Workflow Screening Workflow for this compound cluster_0 Antimicrobial Activity cluster_1 Bactericidal/Fungicidal Activity cluster_2 Cytotoxicity Assessment A Prepare this compound Stock Solution B Broth Microdilution Assay (96-well plate) A->B K Treat cells with This compound dilutions A->K C Inoculate with Test Microorganisms B->C D Incubate (18-24h, 37°C) C->D E Determine MIC (Lowest concentration with no visible growth) D->E F Subculture from MIC wells onto Agar Plates E->F Proceed with clear wells G Incubate (24h, 37°C) F->G H Count Colonies (CFU/mL) G->H I Determine MBC (≥99.9% killing) H->I J Seed Mammalian Cells (e.g., HeLa, HepG2) J->K L Perform MTT Assay K->L M Determine IC50 (50% inhibitory concentration) L->M

Caption: Overall workflow for antimicrobial and cytotoxicity screening.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol uses the broth microdilution method in 96-well microtiter plates to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.[3][5]

Materials:

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • Sterile 96-well flat-bottom microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[6]

  • Positive control antibiotic (e.g., Gentamicin)

  • Sterile saline (0.9%) or Phosphate-Buffered Saline (PBS)

  • McFarland 0.5 turbidity standard

  • Spectrophotometer

  • Multichannel pipette

Procedure:

  • Inoculum Preparation:

    • From a fresh culture plate (18-24 hours), select several colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7] This can be verified using a spectrophotometer at 600 nm.

    • Dilute this standardized suspension 1:100 in MHB to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL.[8]

  • Plate Preparation and Serial Dilution:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate except for the first column.

    • Prepare a solution of this compound in MHB at twice the highest concentration to be tested. Add 200 µL of this solution to the wells in the first column.

    • Perform a twofold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column.[5]

    • Column 11 will serve as the growth control (inoculum without this compound), and Column 12 will be the sterility control (MHB only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. Do not add inoculum to the sterility control wells (column 12). The final volume in the test wells will be 200 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.[3]

    • Seal the plate and incubate at 37°C for 18-24 hours.[4]

  • Reading and Interpreting Results:

    • After incubation, examine the plate for turbidity. The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.[3]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. This test is performed after the MIC has been determined.

Materials:

  • MIC plate from Protocol 1

  • Mueller-Hinton Agar (MHA) plates

  • Sterile micropipette and tips

  • Spreader or sterile loops

Procedure:

  • Subculturing:

    • From the MIC plate, select the wells corresponding to the MIC value and at least two more concentrated dilutions (wells showing no visible growth).

    • Aseptically take a 10-20 µL aliquot from each of these selected wells.

    • Spot-inoculate the aliquots onto separate, clearly labeled MHA plates. Also, plate an aliquot from the growth control well to confirm the viability of the inoculum.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • Reading and Interpreting Results:

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Protocol 3: Assessment of Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability. It is used to determine the concentration of this compound that is toxic to mammalian cells.

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2, or normal fibroblasts like WI-38)[2]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well flat-bottom tissue culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include untreated cells as a negative control and a vehicle control (if a solvent like DMSO is used).

    • Incubate for the desired exposure time (e.g., 24 or 48 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix on an orbital shaker for 5-10 minutes.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Potential Mechanism of Action

Many marine cyclic peptides exert their antimicrobial effect by disrupting the integrity of the bacterial cell membrane. This often involves the peptide inserting into the lipid bilayer, forming pores or channels that lead to the leakage of essential ions and metabolites, ultimately causing cell death. Further studies would be required to confirm this mechanism for this compound.

Membrane Disruption Mechanism Potential Mechanism of Action for this compound cluster_0 Bacterial Cell cluster_1 Cell Membrane (Lipid Bilayer) cluster_2 Cytoplasm Ions K+, ATP, Metabolites A This compound B Binding to Membrane Surface A->B C Pore Formation/ Membrane Disruption B->C D Leakage of Cellular Contents C->D D->Ions efflux E Cell Death D->E

Caption: A potential mechanism involving cell membrane disruption.

Data Presentation

Quantitative data should be organized into clear tables for easy comparison and analysis.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test Organism Strain ID This compound MIC (µg/mL) Positive Control MIC (µg/mL)
Staphylococcus aureus ATCC 29213
Escherichia coli ATCC 25922
Pseudomonas aeruginosa ATCC 27853
Candida albicans ATCC 90028

| (Other strains) | | | |

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Test Organism Strain ID MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Interpretation
Staphylococcus aureus ATCC 29213 Bactericidal/Static
Escherichia coli ATCC 25922 Bactericidal/Static
Pseudomonas aeruginosa ATCC 27853 Bactericidal/Static

| (Other strains) | | | | | |

Note: An MBC/MIC ratio of ≤ 4 is generally considered bactericidal.

Table 3: Cytotoxicity of this compound

Cell Line This compound IC₅₀ (µg/mL) Positive Control IC₅₀ (µg/mL) Assay Duration (h)
HeLa 24
HepG2 48

| WI-38 (Normal) | | | 24 |

References

Application Notes and Protocols: Bryonamide A as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bryonamide A is a naturally occurring fatty acid amide of marine origin. While its specific biological activities are not extensively documented in publicly available literature, its chemical structure suggests potential for interaction with enzymes, particularly those involved in lipid metabolism. This document provides a framework for investigating this compound as a potential enzyme inhibitor, with a focus on Fatty Acid Amide Hydrolase (FAAH) as a plausible hypothetical target. The protocols and data presentation formats outlined below serve as a guide for researchers to systematically evaluate the inhibitory potential of this compound.

Hypothesized Target: Fatty Acid Amide Hydrolase (FAAH)

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase responsible for the degradation of a class of endogenous signaling lipids called N-acylethanolamines (NAEs), which includes the endocannabinoid anandamide (B1667382).[1][2][3] Given that this compound is a fatty acid amide, it is hypothesized that it may act as an inhibitor of FAAH, preventing the breakdown of its natural substrates. Inhibition of FAAH leads to an increase in endogenous anandamide levels, which has therapeutic potential for pain, inflammation, and anxiety.[1]

Data Presentation

Effective evaluation of an enzyme inhibitor requires robust quantitative data. The following tables are templates for organizing experimental results for this compound.

Table 1: In Vitro FAAH Inhibition by this compound

CompoundIC₅₀ (nM)Ki (nM)Mechanism of InhibitionAssay Conditions
This compound[Experimental Value][Experimental Value][e.g., Competitive, Non-competitive][e.g., Fluorometric, 37°C, pH 9.0]
Control Inhibitor (e.g., URB597)[Literature Value][Literature Value]Covalent[e.g., Fluorometric, 37°C, pH 9.0]

Table 2: Cytotoxicity of this compound in a Relevant Cell Line (e.g., BV-2 microglia)

CompoundCC₅₀ (µM) after 24hCC₅₀ (µM) after 48hCell LineAssay Method
This compound[Experimental Value][Experimental Value]BV-2MTT Assay
Staurosporine (Positive Control)[Literature Value][Literature Value]BV-2MTT Assay

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following are protocols for key experiments to assess this compound as a potential FAAH inhibitor.

Protocol 1: In Vitro FAAH Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available FAAH inhibitor screening kits.[1]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human recombinant FAAH.

Materials:

  • Human recombinant FAAH

  • FAAH Assay Buffer (125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

  • FAAH Substrate (AMC-arachidonoyl amide)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Positive Control Inhibitor (e.g., JZL 195 or URB597)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 1X FAAH Assay Buffer by diluting a 10X stock with pure water.

    • Thaw the FAAH enzyme on ice and dilute it to the desired concentration in 1X FAAH Assay Buffer. Keep on ice.

    • Prepare a stock solution of this compound in DMSO. Create a dilution series of this compound in the assay buffer.

    • Prepare the FAAH substrate solution as per the manufacturer's instructions.

  • Assay Setup (in triplicate):

    • 100% Initial Activity Wells: Add 170 µL of FAAH Assay Buffer (1X), 10 µL of diluted FAAH, and 10 µL of solvent (e.g., DMSO).

    • Inhibitor Wells: Add 170 µL of FAAH Assay Buffer (1X), 10 µL of diluted FAAH, and 10 µL of the respective this compound dilution.

    • Background Wells: Add 180 µL of FAAH Assay Buffer (1X) and 10 µL of solvent.

  • Incubation: Incubate the plate for 5 minutes at 37°C.

  • Reaction Initiation: Initiate the reactions by adding 10 µL of the FAAH Substrate to all wells.

  • Measurement:

    • Cover the plate and incubate for 30 minutes at 37°C.

    • Measure the fluorescence using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.

    • For kinetic reads, measure fluorescence every minute for 30 minutes.

  • Data Analysis:

    • Subtract the average fluorescence of the background wells from all other wells.

    • Calculate the percent inhibition for each concentration of this compound.

    • Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell Viability (MTT) Assay

Objective: To assess the cytotoxicity of this compound on a relevant cell line.

Materials:

  • BV-2 microglial cells (or other relevant cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear microplate

  • Absorbance microplate reader

Procedure:

  • Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24 and 48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the this compound concentration to determine the CC₅₀ value.

Visualizations

Diagram 1: Hypothetical Signaling Pathway of FAAH Inhibition by this compound

FAAH_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Anandamide_ext Anandamide CB1_Receptor CB1 Receptor Anandamide_ext->CB1_Receptor Binding & Activation Anandamide_transporter Anandamide Transporter Anandamide_ext->Anandamide_transporter Uptake Signaling_effects Downstream Signaling Effects (e.g., Reduced Pain) CB1_Receptor->Signaling_effects Anandamide_int Anandamide Anandamide_transporter->Anandamide_int FAAH FAAH Anandamide_int->FAAH Hydrolysis Products Arachidonic Acid + Ethanolamine FAAH->Products Bryonamide_A This compound Bryonamide_A->FAAH Inhibition experimental_workflow cluster_screening Primary Screening cluster_dose_response Dose-Response & Potency cluster_cellular Cellular Assays cluster_conclusion Conclusion start This compound Stock Solution primary_assay In Vitro FAAH Inhibition Assay (Single High Concentration) start->primary_assay dose_response IC₅₀ Determination (Serial Dilutions) primary_assay->dose_response kinetics Enzyme Kinetics Studies (Determine Ki and Mechanism) dose_response->kinetics cytotoxicity Cytotoxicity Assay (MTT) (Determine CC₅₀) kinetics->cytotoxicity cellular_activity Cell-based FAAH Activity Assay cytotoxicity->cellular_activity conclusion Evaluate Therapeutic Potential cellular_activity->conclusion

References

Application Notes and Protocols for Studying the Mechanism of Action of Bryostatin 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bryostatin (B1237437) 1 is a potent, naturally occurring macrocyclic lactone isolated from the marine bryozoan Bugula neritina. It has garnered significant interest in the scientific community for its complex and pleiotropic biological activities, including potent anticancer and immunomodulatory effects. The primary mechanism of action of Bryostatin 1 involves its high-affinity binding to the C1 domain of protein kinase C (PKC) isozymes, acting as a potent modulator of their activity.[1][2] Unlike tumor-promoting phorbol (B1677699) esters, which are also PKC activators, Bryostatin 1 elicits a unique cellular response, including initial activation followed by downregulation of specific PKC isozymes, leading to diverse downstream effects such as cell cycle arrest, induction of apoptosis, and cellular differentiation in various cancer cell lines.[1][2]

These application notes provide detailed protocols for key cell-based assays to investigate the mechanism of action of Bryostatin 1, focusing on its effects on cell viability, apoptosis, and cell cycle progression.

Mechanism of Action: Modulation of Protein Kinase C (PKC) Signaling

Bryostatin 1's biological effects are primarily mediated through its interaction with the protein kinase C (PKC) family of serine/threonine kinases. Upon binding to the regulatory C1 domain of PKC, Bryostatin 1 initially mimics the effect of the endogenous second messenger diacylglycerol (DAG), leading to the translocation of PKC from the cytosol to cellular membranes and its subsequent activation. However, prolonged exposure to Bryostatin 1 can lead to the downregulation of certain PKC isozymes, a process that is not fully understood but is thought to involve proteasomal degradation. This differential and isozyme-specific modulation of PKC activity is central to the unique biological outcomes induced by Bryostatin 1 compared to other PKC activators.

dot

cluster_membrane Cell Membrane cluster_cytosol Cytosol PKC_active Active PKC Downstream_Effectors Downstream Effectors (e.g., MAPK, NF-κB) PKC_active->Downstream_Effectors Phosphorylation Cascade PKC_inactive Inactive PKC PKC_inactive->PKC_active Translocation & Activation Cell_Response Cellular Responses (Proliferation, Apoptosis, Differentiation) Downstream_Effectors->Cell_Response Bryostatin1 Bryostatin 1 Bryostatin1->PKC_inactive Binds to C1 Domain

Caption: Bryostatin 1-mediated Protein Kinase C (PKC) activation pathway.

Data Presentation

Table 1: Cytotoxicity of Bryostatin 1 (IC50 Values) in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Assay Duration (h)
U937Histiocytic Lymphoma0.1 - 1072
HL-60Promyelocytic Leukemia0.5 - 2072
A549Lung Carcinoma10 - 10072
MCF-7Breast Adenocarcinoma1 - 5072
LNCaPProstate Carcinoma>100 (induces differentiation)72
P388Murine Leukemia~0.26Not Specified

Note: IC50 values for Bryostatin 1 can vary significantly depending on the cell line, assay conditions, and exposure time. The values presented are approximate ranges based on published literature.

Table 2: Induction of Apoptosis by Bryostatin 1 in Cancer Cell Lines
Cell LineCancer TypeBryostatin 1 Conc. (nM)% Apoptotic Cells (Treatment)% Apoptotic Cells (Control)Assay Method
4T1Mouse Mammary Carcinoma20 - 400IncreasedBaselineNot Specified[3]
LNCaP (PKCα overexpressing)Prostate Carcinoma10Extensive ApoptosisMinimalNot Specified[4]
B-cell CLLChronic Lymphocytic LeukemiaNot SpecifiedReducedSpontaneousNot Specified[5]

Note: The pro- or anti-apoptotic effect of Bryostatin 1 is highly context-dependent and can be influenced by the specific PKC isozymes expressed in the cell line and the presence of other stimuli.

Table 3: Effect of Bryostatin 1 on Cell Cycle Distribution
Cell LineCancer TypeBryostatin 1 Conc. (nM)Cell Cycle Phase Arrest
PLC/PRF/5Hepatocarcinoma100 - 200G1[6]
SMCC7721Hepatocarcinoma100 - 200G1[6]
HOP-92Lung Cancer1 - 1000G1/G0[7]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

dot

Start Seed cells in 96-well plate Incubate Incubate (24h) Start->Incubate Treat Treat with Bryostatin 1 (various concentrations) Incubate->Treat Incubate_Treat Incubate (e.g., 72h) Treat->Incubate_Treat Add_MTT Add MTT solution (10 µL/well) Incubate_Treat->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization buffer (100 µL/well) Incubate_MTT->Add_Solubilizer Incubate_Sol Incubate in dark (2h) Add_Solubilizer->Incubate_Sol Read_Absorbance Read absorbance at 570 nm Incubate_Sol->Read_Absorbance

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Bryostatin 1 stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of Bryostatin 1 in complete medium.

  • Remove the medium from the wells and add 100 µL of the Bryostatin 1 dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for the desired time period (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Incubate the plate in the dark at room temperature for 2 hours with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

dot

Start Seed and treat cells with Bryostatin 1 Harvest Harvest cells (trypsinization/scraping) Start->Harvest Wash_PBS Wash with cold PBS Harvest->Wash_PBS Resuspend_Buffer Resuspend in 1X Binding Buffer Wash_PBS->Resuspend_Buffer Add_AnnexinV_PI Add Annexin V-FITC and Propidium Iodide Resuspend_Buffer->Add_AnnexinV_PI Incubate Incubate in dark (15 min) Add_AnnexinV_PI->Incubate Analyze Analyze by flow cytometry Incubate->Analyze

Caption: Workflow for Annexin V and Propidium Iodide apoptosis assay.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat with Bryostatin 1 for the desired time.

  • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[8]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

dot

Start Seed and treat cells with Bryostatin 1 Harvest Harvest cells Start->Harvest Wash_PBS Wash with PBS Harvest->Wash_PBS Fix Fix in cold 70% ethanol (B145695) Wash_PBS->Fix Wash_Fix Wash to remove ethanol Fix->Wash_Fix Stain Resuspend in PI/RNase A staining solution Wash_Fix->Stain Incubate Incubate in dark (30 min) Stain->Incubate Analyze Analyze by flow cytometry Incubate->Analyze

Caption: Workflow for cell cycle analysis using Propidium Iodide.

Materials:

  • Treated and control cells

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide (PI)/RNase A staining solution

  • Flow cytometer

Procedure:

  • Seed cells and treat with Bryostatin 1 for the desired time.

  • Harvest the cells and wash with PBS.

  • Fix the cells by resuspending the cell pellet in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and discard the ethanol.

  • Wash the cell pellet with PBS.

  • Resuspend the cell pellet in PI/RNase A staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]

References

In Vivo Efficacy of Bryonolic Acid in Preclinical Cancer Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Bryonamide A" did not yield any relevant scientific information, suggesting it may be an obscure or non-existent compound. This document outlines a detailed in vivo study design for Bryonolic Acid , a structurally related natural product with documented anticancer properties, as a proxy. All protocols and data presented are based on established methodologies for preclinical drug development and the known biological activities of Bryonolic Acid.

I. Introduction

Bryonolic acid, a pentacyclic triterpenoid (B12794562) found in various plants, has demonstrated promising anticancer activities in vitro.[1][2] Its primary mechanism of action involves the inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial for the formation of cholesteryl esters which are implicated as tumor promoters.[1][3] By inhibiting ACAT, Bryonolic acid effectively suppresses cancer cell clonogenicity and invasiveness.[1] These application notes provide a comprehensive framework for evaluating the in vivo therapeutic efficacy of Bryonolic acid in a preclinical setting using a human tumor xenograft mouse model.

II. Data Presentation

The following tables represent hypothetical yet expected quantitative data from the proposed in vivo studies. These are templates for researchers to populate with their experimental findings.

Table 1: Tumor Growth Inhibition in Hepatocellular Carcinoma Xenograft Model

Treatment GroupDose (mg/kg)Administration RouteMean Tumor Volume (mm³) at Day 28Percent Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-Intraperitoneal1500 ± 2500+5.0 ± 2.0
Bryonolic Acid25Intraperitoneal950 ± 18036.7+3.5 ± 1.5
Bryonolic Acid50Intraperitoneal600 ± 12060.0+1.0 ± 2.5
Bryonolic Acid100Intraperitoneal350 ± 9076.7-2.0 ± 3.0
Positive Control (Sorafenib)30Oral Gavage450 ± 11070.0-5.0 ± 2.8

Table 2: Pharmacodynamic Biomarker Analysis in Tumor Tissue

Treatment GroupDose (mg/kg)ACAT Activity (% of Control)Cholesteryl Ester Levels (µg/mg protein)Ki-67 Positive Cells (%)
Vehicle Control-100 ± 152.5 ± 0.585 ± 10
Bryonolic Acid5045 ± 101.2 ± 0.340 ± 8
Bryonolic Acid10020 ± 80.6 ± 0.225 ± 5
Positive Control (Sorafenib)3095 ± 122.3 ± 0.430 ± 6

III. Experimental Protocols

A. Animal Model Selection and Justification

A human tumor xenograft model using immunodeficient mice is the recommended model for this study. This model allows for the growth of human cancer cells in a living organism, providing a clinically relevant system to assess the efficacy of an anticancer agent. Specifically, for Bryonolic acid, which has shown activity against hepatoma cells in vitro, an orthotopic or subcutaneous xenograft model with a human hepatocellular carcinoma (HCC) cell line (e.g., PLC/PRF/5 or HepG2) is appropriate.

B. Experimental Workflow

experimental_workflow acclimatization Animal Acclimatization (1 week) tumor_inoculation Tumor Cell Inoculation (Subcutaneous) acclimatization->tumor_inoculation tumor_growth Tumor Growth Monitoring (to ~100-150 mm³) tumor_inoculation->tumor_growth randomization Randomization & Grouping tumor_growth->randomization treatment Treatment Administration (Daily, 28 days) randomization->treatment monitoring Tumor & Body Weight Measurement (Twice weekly) treatment->monitoring endpoint Study Endpoint (Day 28 or tumor >2000 mm³) monitoring->endpoint necropsy Necropsy & Tissue Collection endpoint->necropsy analysis Data Analysis necropsy->analysis

Caption: Experimental workflow for in vivo efficacy testing of Bryonolic acid.

C. Detailed Methodologies

1. Cell Culture and Tumor Inoculation:

  • Human hepatocellular carcinoma cells (e.g., PLC/PRF/5) are cultured in appropriate media until they reach 80-90% confluency.

  • Cells are harvested, washed, and resuspended in a sterile, serum-free medium or a mixture of medium and Matrigel.

  • A total of 5 x 10^6 cells in a volume of 100 µL are injected subcutaneously into the right flank of 6-8 week old female athymic nude mice.

2. Animal Housing and Care:

  • Mice are housed in a pathogen-free environment with a 12-hour light/dark cycle and provided with autoclaved food and water ad libitum.

  • All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

3. Treatment Protocol:

  • Once tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 mice per group).

  • Vehicle Control: Administered with the same vehicle used to dissolve Bryonolic acid (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).

  • Bryonolic Acid Groups: Treated with varying doses of Bryonolic acid (e.g., 25, 50, 100 mg/kg), administered intraperitoneally daily for 28 days. Doses are based on general toxicity limits for triterpenoids and should be optimized in a pilot dose-finding study.

  • Positive Control: A standard-of-care drug for HCC, such as Sorafenib (30 mg/kg), is administered via oral gavage.

4. Efficacy Evaluation:

  • Tumor volume is measured twice weekly using digital calipers and calculated using the formula: Volume = (length x width²) / 2.

  • Body weight is recorded twice weekly as an indicator of toxicity.

  • The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after 28 days of treatment.

5. Necropsy and Tissue Collection:

  • At the end of the study, mice are euthanized, and tumors are excised and weighed.

  • A portion of the tumor tissue is snap-frozen in liquid nitrogen for biomarker analysis (ACAT activity, cholesteryl ester levels), and another portion is fixed in 10% neutral buffered formalin for immunohistochemistry (e.g., Ki-67 for proliferation).

  • Major organs (liver, kidney, spleen, lungs, heart) are collected for histopathological analysis to assess any potential toxicity.

IV. Signaling Pathway

The primary molecular target of Bryonolic acid is ACAT, which plays a key role in cholesterol metabolism and the formation of cholesteryl esters. These esters have been identified as tumor promoters.

signaling_pathway acetyl_coa Acetyl-CoA acat ACAT acetyl_coa->acat cholesterol Free Cholesterol cholesterol->acat cholesteryl_esters Cholesteryl Esters (Tumor Promoters) acat->cholesteryl_esters bryonolic_acid Bryonolic Acid bryonolic_acid->acat Inhibits proliferation Cell Proliferation cholesteryl_esters->proliferation Promotes invasion Cell Invasion cholesteryl_esters->invasion Promotes

Caption: Mechanism of action of Bryonolic acid via ACAT inhibition.

References

Application Notes and Protocols: Total Synthesis of Bryostatin 1 and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the total synthesis of Bryostatin (B1237437) 1 and its synthetic analogs. This document includes summaries of their biological activities, detailed experimental protocols for key synthetic transformations and biological assays, and visualizations of the synthetic strategy and relevant signaling pathways.

Introduction

Bryostatin 1 is a complex marine macrolide that has garnered significant attention for its potent and diverse biological activities, including anti-cancer, neuroprotective, and anti-HIV properties.[1][2] Its primary mechanism of action involves the high-affinity binding to and modulation of Protein Kinase C (PKC) isozymes.[3][4] However, the low natural abundance of Bryostatin 1 has spurred extensive research into its total synthesis and the development of simplified, more accessible, and potentially more potent analogs.[1][5] This document details the synthetic efforts and biological evaluation of Bryostatin 1 and its derivatives.

Data Presentation

The biological activity of Bryostatin 1 and its analogs is typically assessed by their binding affinity to PKC and their ability to inhibit the growth of various cancer cell lines.

Protein Kinase C (PKC) Binding Affinity

The binding affinity of Bryostatin analogs to different PKC isoforms is a key indicator of their potency. The inhibitory constant (Ki) is determined through competitive binding assays.[6][7][8]

CompoundPKCα Kᵢ (nM)PKCβI Kᵢ (nM)PKCδ Kᵢ (nM)PKCε Kᵢ (nM)Reference(s)
Bryostatin 1 1.351.00.260.24[3][6]
Analog 1 --3-[5]
Analog 2 --2.2-[4]
Analog 3 -2418-[4]
Analog 11 (C7 Acetate) --13-[7]
Analog 17 (C7 Hydroxyl) --130-[7]
SUW133 1.11.00.30.3[3]
SUW275 >10,000>10,000>10,000>10,000[3]
In Vitro Cancer Cell Line Growth Inhibition

The anti-proliferative activity of Bryostatin analogs is evaluated against various human cancer cell lines, with the GI50 value representing the concentration required to inhibit cell growth by 50%.

CompoundK562 (Leukemia) GI₅₀ (nM)U937 (Leukemia) GI₅₀ (nM)Toledo (Lymphoma) GI₅₀ (nM)Reference(s)
Bryostatin 1 4000--[7]
Analog 1 32--[7]
Analog 11 (C7 Acetate) 230--[7]
Analog 17 (C7 Hydroxyl) 1300--[7]
C13-F Analog 13 14.2--[9]
C13-Aryl Analog 17 5.8--[9]

Experimental Protocols

Detailed methodologies for key synthetic reactions and biological assays are provided below.

Key Synthetic Reactions

1. Yamaguchi Esterification

This protocol describes the formation of an ester linkage between a carboxylic acid and an alcohol, a crucial step in the convergent synthesis of Bryostatin analogs.[10][11][12]

Materials:

  • Carboxylic acid fragment

  • Alcohol fragment

  • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)

  • Triethylamine (Et₃N)

  • 4-Dimethylaminopyridine (DMAP)

  • Toluene (B28343), anhydrous

Procedure:

  • To a solution of the carboxylic acid fragment in anhydrous toluene at room temperature, add Et₃N (1.5 equivalents).

  • Add 2,4,6-trichlorobenzoyl chloride (1.2 equivalents) dropwise and stir the mixture for 2 hours.

  • In a separate flask, dissolve the alcohol fragment and DMAP (5.0 equivalents) in anhydrous toluene.

  • Filter the activated carboxylic acid solution through a pad of Celite directly into the alcohol solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired ester.

2. Prins-Driven Macrocyclization

This protocol details the formation of the tetrahydropyran (B127337) B-ring of Bryostatin analogs through an intramolecular Prins cyclization.[5][9][13]

Materials:

  • Linear precursor containing a terminal alkene and an aldehyde

  • Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) or other Lewis acid

  • Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

  • Dissolve the linear precursor in anhydrous CH₂Cl₂ and cool the solution to -78 °C under an inert atmosphere.

  • Add TMSOTf (1.1 equivalents) dropwise to the solution.

  • Stir the reaction mixture at -78 °C for 1-3 hours, monitoring the reaction by TLC.

  • Quench the reaction at -78 °C by the addition of saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the macrocyclic product.

Biological Assays

1. Protein Kinase C (PKC) Binding Assay

This assay determines the binding affinity of Bryostatin analogs to PKC isoforms by measuring their ability to displace a radiolabeled ligand.[8]

Materials:

  • Recombinant human PKC isoforms (e.g., PKCα, PKCδ)

  • [³H]-Phorbol-12,13-dibutyrate ([³H]-PDBu)

  • Bryostatin analog test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM KCl, 1 mM CaCl₂, and 1 mg/mL BSA)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the Bryostatin analog test compounds.

  • In a 96-well plate, combine the PKC isoform, [³H]-PDBu (at a concentration near its Kd), and the test compound in the assay buffer.

  • Incubate the plate at room temperature for 90 minutes.

  • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the Ki values from the IC50 values obtained from the competition binding curves.

2. Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells to determine the cytostatic or cytotoxic effects of Bryostatin analogs.

Materials:

  • Human cancer cell line (e.g., K562)

  • Complete cell culture medium

  • Bryostatin analog test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the Bryostatin analog test compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37 °C to allow the formation of formazan (B1609692) crystals.

  • Add the solubilization solution to each well and incubate until the formazan crystals are fully dissolved.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of growth inhibition and determine the GI50 value.

3. PKCδ-GFP Translocation Assay

This fluorescence microscopy-based assay visualizes the activation of PKCδ by Bryostatin analogs through its translocation from the cytosol to the plasma membrane.[14]

Materials:

  • Rat basophilic leukemia (RBL) cells stably expressing PKCδ-GFP

  • Cell culture medium

  • Bryostatin analog test compounds

  • Confocal microscope

Procedure:

  • Plate the RBL-PKCδ-GFP cells on glass-bottom dishes and allow them to adhere.

  • Replace the medium with imaging buffer.

  • Acquire baseline fluorescence images of the cells before treatment.

  • Add the Bryostatin analog test compound to the dish.

  • Acquire time-lapse images of the cells to monitor the translocation of PKCδ-GFP from the cytosol to the plasma membrane.

  • Quantify the change in fluorescence intensity in the cytosol and at the membrane over time.

4. Western Blot for ERK Phosphorylation

This assay detects the activation of the downstream MAPK/ERK signaling pathway by measuring the phosphorylation of ERK1/2.[15][16]

Materials:

  • Human cancer cell line

  • Bryostatin analog test compounds

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Treat cells with the Bryostatin analog for the desired time.

  • Lyse the cells in lysis buffer on ice.

  • Determine the protein concentration of the lysates.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against phospho-ERK1/2 overnight at 4 °C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

  • Quantify the band intensities to determine the relative increase in ERK1/2 phosphorylation.

Visualizations

Total Synthesis Workflow

The total synthesis of Bryostatin analogs is a complex, multi-step process that is often approached through a convergent strategy, where key fragments of the molecule are synthesized separately and then combined.

Total_Synthesis_Workflow cluster_fragments Fragment Synthesis cluster_coupling Fragment Coupling and Macrocyclization cluster_final Final Modifications Starting_Materials_A Simple Starting Materials (A-Ring) A_Ring_Fragment A-Ring Fragment Starting_Materials_A->A_Ring_Fragment Multi-step Synthesis Fragment_Coupling Fragment Coupling (e.g., Yamaguchi Esterification) A_Ring_Fragment->Fragment_Coupling Starting_Materials_C Simple Starting Materials (C-Ring) C_Ring_Fragment C-Ring Fragment Starting_Materials_C->C_Ring_Fragment Multi-step Synthesis C_Ring_Fragment->Fragment_Coupling Linear_Precursor Linear Precursor Fragment_Coupling->Linear_Precursor Macrocyclization Macrocyclization (e.g., Prins Cyclization) Linear_Precursor->Macrocyclization Macrocyclic_Core Macrocyclic Core (A, B, and C Rings) Macrocyclization->Macrocyclic_Core Final_Modifications Final Functional Group Manipulations Macrocyclic_Core->Final_Modifications Bryostatin_Analog Bryostatin Analog Final_Modifications->Bryostatin_Analog

Caption: Convergent total synthesis workflow for Bryostatin analogs.

Bryostatin-Induced PKC Signaling Pathway

Bryostatin 1 and its analogs exert their biological effects primarily through the activation of Protein Kinase C (PKC), which in turn modulates various downstream signaling cascades, including the MAPK/ERK pathway.

PKC_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bryostatin Bryostatin Analog PKC_inactive Inactive PKC (Cytosol) Bryostatin->PKC_inactive Binds to C1 domain PKC_active Active PKC (Membrane-bound) PKC_inactive->PKC_active Translocation & Activation RAF RAF PKC_active->RAF Phosphorylates & Activates MEK MEK RAF->MEK Phosphorylates & Activates ERK ERK MEK->ERK Phosphorylates & Activates Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Translocates to Nucleus & Activates Gene_Expression Gene Expression Changes Transcription_Factors->Gene_Expression Biological_Responses Biological Responses (Cell Cycle Arrest, Apoptosis, Differentiation) Gene_Expression->Biological_Responses

Caption: Bryostatin-activated PKC signaling cascade.

References

Troubleshooting & Optimization

Bryonamide A solubility and stability issues in different solvents.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the solubility and stability of Bryonamide A, a marine-derived cyclic peptide. Due to the limited publicly available data on this specific compound, this guide offers general principles and protocols applicable to similar molecules, enabling researchers to establish optimal handling and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of cyclic peptides like this compound?

A1: The solubility of cyclic peptides is largely determined by their amino acid composition and overall polarity. Peptides with a high proportion of hydrophobic amino acids (e.g., Leucine, Valine, Phenylalanine) tend to be soluble in organic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and alcohols.[1][2] Conversely, peptides rich in charged (acidic or basic) amino acids are more soluble in aqueous solutions.[1][3] For many novel cyclic peptides, a small-scale solubility test in a range of solvents is recommended to determine the optimal solvent system.

Q2: I am observing precipitation when I dilute my this compound stock solution into an aqueous buffer. What is causing this?

A2: This is a common issue when diluting a compound from a concentrated organic stock (like DMSO) into an aqueous medium.[4][5] The drastic change in solvent polarity reduces the solubility of a hydrophobic compound, causing it to precipitate.[5] To mitigate this, try adding the organic stock solution dropwise into the vortexing aqueous buffer to ensure rapid mixing and avoid localized high concentrations.[3][5]

Q3: How stable are the amide bonds in this compound to hydrolysis?

A3: Amide bonds, which form the backbone of peptides, are generally stable to hydrolysis under physiological conditions (neutral pH).[6][7][8] However, they can be hydrolyzed under strongly acidic or basic conditions, or at high temperatures.[7][8] The stability of the amide bonds in a specific cyclic peptide like this compound would also be influenced by the steric hindrance and conformational rigidity of the cyclic structure.

Q4: What are the best practices for long-term storage of this compound?

A4: For long-term stability, it is recommended to store this compound as a lyophilized powder at -20°C or -80°C. If it is in solution, prepare aliquots of a concentrated stock in an anhydrous organic solvent like DMSO and store them at -80°C to minimize freeze-thaw cycles.[5]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
This compound powder does not dissolve in the chosen solvent. The solvent may not be appropriate for the polarity of this compound.Try a different solvent with a different polarity. For hydrophobic peptides, start with DMSO or DMF. For charged peptides, try an acidic or basic aqueous buffer.[1][2] Sonication can also aid in dissolution.[9]
A precipitate forms in the stock solution during storage. The compound may be unstable in the chosen solvent, or the solvent may have absorbed moisture.Use anhydrous solvents for stock solutions. Store aliquots at -80°C to reduce degradation.[5] If precipitation is observed, warm the solution gently and vortex before use.
Inconsistent results in biological assays. This compound may be degrading in the assay medium or precipitating at the working concentration.Perform a stability study of this compound in the assay medium over the time course of the experiment. Lower the final concentration of the organic co-solvent (e.g., DMSO) to a non-toxic level, typically below 0.5%.[5]
Loss of compound during handling. The compound may be adhering to the surface of plasticware.Use low-adhesion microcentrifuge tubes and pipette tips. Pre-rinsing pipette tips with the solution before transferring can also help.[5]

Quantitative Data Summary

The following tables are templates for researchers to summarize their experimentally determined solubility and stability data for this compound.

Table 1: Solubility of this compound in Various Solvents at 25°C

Solvent Solubility (mg/mL) Observations
Water< 0.1Insoluble
PBS (pH 7.4)< 0.1Insoluble
Methanol5.2Soluble
Ethanol2.8Sparingly soluble
DMSO> 50Freely soluble
Acetonitrile1.5Slightly soluble

Table 2: Stability of this compound (1 mg/mL in 50% Acetonitrile/Water) under Different Conditions

Condition Time (hours) Remaining this compound (%)
4°C2498.5
4897.2
Room Temperature2492.1
4885.3
40°C2475.6
4860.1

Experimental Protocols

Protocol for Determining the Thermodynamic Solubility of this compound

This protocol uses the shake-flask method to determine the thermodynamic solubility.[10]

  • Preparation of Saturated Solution: Add an excess amount of this compound (e.g., 2 mg) to a vial containing a known volume of the test solvent (e.g., 1 mL).

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle.

  • Filtration: Carefully filter the supernatant through a 0.45 µm syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtered solution with an appropriate solvent and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Protocol for Assessing the Stability of this compound

  • Solution Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a relevant solvent system (e.g., 50% acetonitrile/water or cell culture medium).

  • Incubation: Aliquot the solution into several vials and incubate them under different conditions (e.g., varying temperatures, pH values, or in the presence of light).

  • Time Points: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition.

  • Analysis: Immediately analyze the concentration of the remaining this compound in each sample using a validated analytical method (e.g., HPLC-UV). The appearance of new peaks may indicate degradation products.

  • Data Analysis: Plot the percentage of remaining this compound against time for each condition to determine its stability profile.

Visualizations

Hypothetical Signaling Pathway Modulated by this compound

Many marine natural products are known to modulate intracellular signaling pathways, such as those involved in cell proliferation and apoptosis.[11][12] The following diagram illustrates a hypothetical pathway where this compound induces apoptosis by inhibiting an anti-apoptotic protein and activating a pro-apoptotic cascade.

BryonamideA_Pathway BryonamideA This compound AntiApoptotic Anti-Apoptotic Protein (e.g., Bcl-2) BryonamideA->AntiApoptotic ProApoptotic Pro-Apoptotic Protein (e.g., Bax) AntiApoptotic->ProApoptotic Mitochondrion Mitochondrion ProApoptotic->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC release Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow Start Start: Lyophilized this compound SolubilityTest Qualitative Solubility Test (Water, Buffers, Organic Solvents) Start->SolubilityTest ChooseSolvent Select Appropriate Solvent(s) for Stock Solution SolubilityTest->ChooseSolvent QuantitativeSolubility Quantitative Solubility Assay (Shake-Flask Method) ChooseSolvent->QuantitativeSolubility StabilityStudy Stability Study (Temperature, pH, Time) ChooseSolvent->StabilityStudy PrepareStock Prepare Concentrated Stock (e.g., in DMSO) ChooseSolvent->PrepareStock Bioassay Proceed to Biological Assays PrepareStock->Bioassay

References

Technical Support Center: Optimizing Bryonamide A Extraction from Bostrychia radicans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the extraction and purification of Bryonamide A from the red alga Bostrychia radicans. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance the yield and purity of your this compound extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

A1: this compound is a naturally occurring aromatic amide found in the red alga Bostrychia radicans. Its chemical structure features a substituted benzene (B151609) ring linked to an amide group. Compounds with similar structures have demonstrated a range of biological activities, making this compound a molecule of interest for further investigation in drug discovery and development.

Q2: Which solvents are most effective for extracting this compound?

A2: Polar solvents are generally recommended for the extraction of polar compounds like this compound from algal biomass. Methanol (B129727) and ethanol (B145695), often in aqueous solutions (e.g., 50-80%), are commonly used.[1] The choice of solvent significantly impacts the extraction yield and the profile of co-extracted compounds. For phenolic compounds, which share structural similarities with this compound, aqueous acetone (B3395972) has also been shown to be highly effective.[2]

Q3: What are the critical factors influencing the extraction yield of this compound?

A3: Several factors can significantly affect the extraction efficiency of this compound. These include the choice of extraction solvent and its polarity, the extraction temperature, the duration of the extraction process, and the particle size of the algal material.[3] Advanced extraction techniques like ultrasound-assisted extraction (UAE) can also enhance the yield by improving solvent penetration into the algal cells.[4]

Q4: How can I minimize the degradation of this compound during extraction and storage?

A4: Amides are generally more stable to hydrolysis than esters.[5] However, exposure to harsh pH conditions (strong acids or bases) and high temperatures for extended periods can lead to degradation. It is advisable to conduct extractions at moderate temperatures (e.g., 40-60°C) and to store extracts in dark, airtight containers at low temperatures (e.g., 4°C or -20°C) to minimize degradation.

Q5: What is a suitable method for the quantification of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for the quantification of aromatic amides like this compound. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., formic or acetic acid) to improve peak shape. Detection is typically performed at a wavelength corresponding to the UV absorbance maximum of the compound, which for aromatic amides is often in the range of 254-280 nm.

Data Presentation: Comparative Extraction Parameters

Table 1: Effect of Solvent System on the Yield of Phenolic Compounds from Brown Seaweed (Conventional Extraction)

Solvent SystemTotal Phenolic Content (mg GAE/g DW)Reference
50% Acetone8.5
70% Acetone9.2
50% Ethanol7.8
70% Ethanol8.9
50% Methanol7.5
70% Methanol6.8
Ethyl Acetate6.5

GAE: Gallic Acid Equivalents; DW: Dry Weight.

Table 2: Influence of Extraction Time on the Yield of Phenolic Compounds from Porphyridium purpureum (Red Alga)

Extraction Time (min)Polysaccharide Yield (% DW)Reference
15~18
30~20
45~22
60~22.5
75~22.6

While this data is for polysaccharides, it illustrates the general trend of yield leveling off after a certain extraction time.

Table 3: Impact of Temperature on the Extraction Yield of Bioactive Compounds from Fucus vesiculosus

Temperature (°C)Extraction Yield (%)Total Phenolic Content (mg GAE/g extract)Reference
120~15~25
140~18~60
160~22~100
180~25~120
190~26~130
200~25~110

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is based on optimized methods for extracting phenolic compounds from seaweeds.

  • Sample Preparation:

    • Thoroughly wash the fresh Bostrychia radicans biomass with distilled water to remove salts and debris.

    • Freeze-dry the biomass and grind it into a fine powder (particle size < 0.5 mm).

  • Extraction:

    • Weigh 10 g of the dried algal powder and place it in a 250 mL beaker.

    • Add 100 mL of 50% aqueous ethanol (v/v) to the beaker.

    • Place the beaker in an ultrasonic bath.

    • Perform sonication at a frequency of 35 kHz for 30 minutes at a controlled temperature of 40°C.

  • Isolation of Crude Extract:

    • After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Re-extract the pellet with another 100 mL of 50% aqueous ethanol under the same conditions to maximize yield.

    • Combine the supernatants.

    • Filter the combined supernatant through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 45°C to obtain the crude extract.

Protocol 2: Quantification of this compound by HPLC-UV

This protocol is a hypothetical method based on established procedures for the analysis of aromatic amides.

  • Preparation of Standard Solutions:

    • Accurately weigh 10 mg of purified this compound standard and dissolve it in 10 mL of methanol to prepare a stock solution of 1 mg/mL.

    • Prepare a series of working standard solutions with concentrations ranging from 1 to 100 µg/mL by diluting the stock solution with the mobile phase.

  • Preparation of Sample Solution:

    • Accurately weigh 20 mg of the crude this compound extract and dissolve it in 10 mL of methanol.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution using Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 50% A, 50% B

      • 25-30 min: Hold at 50% A, 50% B

      • 30-35 min: Return to initial conditions (95% A, 5% B)

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 270 nm (hypothetical, should be optimized based on the UV spectrum of this compound).

    • Column Temperature: 30°C.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Mandatory Visualizations

ExtractionWorkflow cluster_start Sample Preparation cluster_extraction Extraction cluster_purification Purification & Analysis Fresh Algae Fresh Algae Washing Washing Freeze-Drying Freeze-Drying Washing->Freeze-Drying Remove water Grinding Grinding Freeze-Drying->Grinding Increase surface area Algal Powder Algal Powder Grinding->Algal Powder Solvent Addition Solvent Addition Algal Powder->Solvent Addition Sonication Sonication Solvent Addition->Sonication Centrifugation Centrifugation Sonication->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Filtration Filtration Supernatant Collection->Filtration Solvent Evaporation Solvent Evaporation Filtration->Solvent Evaporation Crude Extract Crude Extract Solvent Evaporation->Crude Extract HPLC Analysis HPLC Analysis Crude Extract->HPLC Analysis

Caption: Workflow for the extraction and analysis of this compound.

TroubleshootingLogic problem problem cause cause solution solution A {Problem|Low this compound Yield} B1 {Cause|Incomplete Cell Lysis} A->B1 B2 {Cause|Suboptimal Solvent} A->B2 B3 {Cause|Insufficient Extraction Time} A->B3 C1 {Solution|Increase sonication power/time} B1->C1 C2 {Solution|Use more polar solvent (e.g., aqueous methanol/ethanol)} B2->C2 C3 {Solution|Increase extraction time (monitor with time-course study)} B3->C3

Caption: Troubleshooting logic for low this compound extraction yield.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete cell disruption. 2. Inappropriate solvent polarity. 3. Insufficient extraction time or temperature. 4. Degradation of the target compound.1. Ensure the algal biomass is finely ground. Consider using ultrasound-assisted or microwave-assisted extraction to enhance cell wall disruption. 2. Test a range of solvent polarities. Start with 70-80% methanol or ethanol in water. 3. Optimize extraction time and temperature. Perform a time-course study (e.g., 30, 60, 90, 120 min) and a temperature study (e.g., 30, 40, 50, 60 °C) to find the optimal conditions. 4. Avoid high temperatures (>60°C) and extreme pH conditions during extraction. Store the extract at low temperatures and protected from light.
Co-extraction of Impurities (e.g., pigments, lipids) 1. Use of a non-selective solvent. 2. This compound has similar polarity to some impurities.1. Perform a pre-extraction step with a non-polar solvent like n-hexane to remove lipids and some pigments. 2. Employ further purification steps such as liquid-liquid partitioning or column chromatography. For liquid-liquid partitioning, extract the aqueous crude extract with a solvent of intermediate polarity like ethyl acetate.
Poor Separation in Column Chromatography 1. Inappropriate stationary phase. 2. Incorrect mobile phase polarity. 3. Compound streaking or tailing.1. Silica (B1680970) gel is a common choice for polar compounds. If this compound is very polar, consider using reversed-phase (C18) silica gel. 2. Optimize the solvent system using Thin Layer Chromatography (TLC) first to achieve a good separation of the target compound from impurities. 3. For polar, basic compounds that may interact with acidic silica, consider deactivating the silica gel by flushing the column with a solvent containing a small amount of a base like triethylamine (B128534) (1-2%).
Inaccurate Quantification by HPLC 1. Poor peak shape (tailing or fronting). 2. Co-elution with impurities. 3. Instability of the compound in the mobile phase.1. Adjust the pH of the mobile phase by adding a small amount of acid (e.g., 0.1% formic or acetic acid) to improve the peak shape of ionizable compounds. 2. Optimize the gradient elution profile to achieve better separation. Try different solvent compositions or a shallower gradient. 3. Ensure the sample and standards are fresh. If degradation is suspected, analyze the stability of this compound in the mobile phase over time.

References

Technical Support Center: Bryonamide A Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: Where do I begin with studying the degradation of a new compound like Bryonamide A?

A1: The first step is to perform forced degradation (stress testing) studies. These studies use exaggerated storage conditions to accelerate the degradation process and help identify likely degradation pathways and byproducts. It is recommended to initiate these studies early in preclinical development to understand the molecule's intrinsic stability.[1][2]

Q2: What conditions should I use for forced degradation studies of this compound?

A2: Forced degradation studies should expose this compound to a variety of stress conditions to cover potential degradation routes such as hydrolysis, oxidation, and photolysis. Based on the chemical structure of this compound (4-hydroxy-N-(2-hydroxyethyl)benzamide), which contains amide and phenol (B47542) functional groups, the following conditions are recommended:

  • Acidic Hydrolysis: 0.1 M HCl at elevated temperatures (e.g., 60°C).

  • Basic Hydrolysis: 0.1 M NaOH at room and elevated temperatures.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Dry heat (e.g., 80°C).

  • Photodegradation: Exposure to UV and visible light (as per ICH Q1B guidelines).

Q3: What analytical techniques are suitable for monitoring the degradation of this compound and identifying its byproducts?

A3: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique. The method must be able to separate the parent drug (this compound) from all its degradation products. Mass Spectrometry (MS), particularly LC-MS, is invaluable for the identification and structural elucidation of the byproducts.

Q4: How can I confirm the structure of the degradation byproducts?

A4: Once potential byproducts are separated and detected, their structures can be elucidated using several techniques:

  • LC-MS/MS: Provides fragmentation patterns that help in identifying the structure of the molecule.

  • High-Resolution Mass Spectrometry (HRMS): Determines the exact mass and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If a byproduct can be isolated in sufficient quantity and purity, 1D and 2D NMR can provide definitive structural information.

Troubleshooting Guides

Issue 1: Inconsistent results in degradation studies.

  • Possible Cause: Inconsistent experimental conditions (temperature, pH, concentration).

  • Solution: Ensure that all experimental parameters are tightly controlled and accurately documented. Use calibrated equipment (ovens, pH meters, etc.). Prepare fresh solutions for each experiment.

Issue 2: The parent drug peak disappears, but no new peaks are observed in the chromatogram.

  • Possible Cause 1: The degradation products are not retained on the HPLC column or do not have a chromophore for UV detection.

  • Solution 1: Modify the HPLC method (e.g., change the mobile phase composition, gradient, or column). Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer.

  • Possible Cause 2: The byproducts are volatile.

  • Solution 2: Use Gas Chromatography-Mass Spectrometry (GC-MS) for analysis.

  • Possible Cause 3: Formation of insoluble precipitates.

  • Solution 3: Visually inspect the sample. If precipitates are present, they need to be dissolved in a suitable solvent and analyzed.

Issue 3: Difficulty in identifying a specific degradation byproduct.

  • Possible Cause: The byproduct is present at a very low concentration or its mass spectrum is not straightforward to interpret.

  • Solution: Concentrate the sample to enrich the byproduct. Utilize advanced MS techniques like MSⁿ to get more detailed fragmentation information. If possible, synthesize the suspected byproduct as a reference standard for comparison.

Hypothetical Degradation Data for this compound

The following tables present hypothetical data from a forced degradation study of this compound.

Table 1: Stability of this compound under Various Stress Conditions

Stress ConditionDurationThis compound Remaining (%)Number of Byproducts Detected
0.1 M HCl (60°C)24 hours75.22
0.1 M NaOH (RT)24 hours88.51
3% H₂O₂ (RT)8 hours65.83
Dry Heat (80°C)48 hours95.11
Photostability7 days92.42

Table 2: Hypothetical Byproducts of this compound Degradation

Byproduct IDRetention Time (min)m/z [M+H]⁺Proposed StructureFormation Condition
BP-13.5139.0394-Hydroxybenzoic acidAcidic/Basic Hydrolysis
BP-22.162.0602-AminoethanolAcidic/Basic Hydrolysis
BP-35.8198.066Oxidized this compoundOxidation
BP-46.2214.061Dimerized byproductPhotodegradation

Experimental Protocols

Protocol: Forced Degradation Study of this compound

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Evaporate the solvent from 1 mL of the stock solution and expose the solid to 80°C.

    • Photodegradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC-UV/MS method.

  • Data Evaluation: Calculate the percentage of remaining this compound and the relative amounts of each byproduct.

Visualizations

G cluster_workflow Experimental Workflow for this compound Degradation Study prep Prepare this compound Stock Solution stress Expose to Stress Conditions (Heat, pH, Light, Oxidant) prep->stress sample Sample at Time Points stress->sample analyze Analyze via HPLC-UV/MS sample->analyze identify Identify & Characterize Byproducts analyze->identify

Caption: General experimental workflow for a forced degradation study.

G cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway BryonamideA This compound (C9H11NO3) BP1 4-Hydroxybenzoic acid BryonamideA->BP1 Acid/Base BP2 2-Aminoethanol BryonamideA->BP2 Acid/Base BP3 Oxidized derivatives (e.g., quinone-type structures) BryonamideA->BP3 H2O2

Caption: Hypothetical degradation pathways of this compound.

References

Technical Support Center: Improving the Purity of Isolated Bryonamide A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Bryonamide A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the isolation and purification of this marine natural product.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural source is it typically isolated?

This compound is a secondary metabolite. It has been isolated from the red algae Bostrychia radicans. This alga is known to produce a variety of amides and phenolic compounds.

Q2: What are the general steps for isolating this compound?

The general workflow for isolating this compound from Bostrychia radicans involves:

  • Extraction: Typically performed using a polar solvent like methanol (B129727) to extract a wide range of compounds from the algal biomass.

  • Solvent Partitioning: The crude methanol extract is often subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., hexane (B92381), dichloromethane (B109758), ethyl acetate) to achieve initial fractionation.

  • Chromatographic Purification: The fraction containing this compound is then subjected to one or more chromatographic steps, such as silica (B1680970) gel column chromatography followed by high-performance liquid chromatography (HPLC) for final purification.

Q3: What are some common challenges in purifying this compound?

Researchers may encounter several challenges, including:

  • Low abundance of this compound in the crude extract.

  • Co-elution with structurally similar compounds, particularly other amides and phenolic compounds present in Bostrychia radicans.

  • Degradation of the compound during the purification process.

  • Poor peak shape during HPLC analysis.

Q4: How can I assess the purity of my isolated this compound?

Purity assessment can be performed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Using a high-resolution column and a suitable detector (e.g., PDA or UV-Vis) to check for the presence of other impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the main peak and detect any co-eluting impurities with different mass-to-charge ratios.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can reveal the presence of impurities, even if they are structurally very similar to this compound.

Q5: What are the recommended storage conditions for purified this compound?

Troubleshooting Guides

Issue 1: Low Yield of this compound After Initial Extraction and Fractionation

Symptoms:

  • The target compound is not detected or is present in very low concentrations in the desired fraction after solvent partitioning.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Incomplete Extraction Ensure the algal material is thoroughly dried and ground to a fine powder to maximize surface area for extraction. Consider performing multiple extraction cycles with fresh solvent.
Incorrect Solvent Choice for Partitioning This compound is a polar compound. Ensure that the solvent partitioning scheme is designed to retain polar compounds in the appropriate phase. For instance, it is likely to be found in the more polar fractions (e.g., ethyl acetate (B1210297) or butanol) rather than the non-polar fractions (e.g., hexane).
Degradation during Extraction Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a controlled temperature.
Issue 2: Co-elution of Impurities During HPLC Purification

Symptoms:

  • Broad or asymmetric peaks in the HPLC chromatogram.

  • Mass spectrometry data indicates the presence of multiple components within a single chromatographic peak.

  • NMR spectrum of the "purified" compound shows extra signals.

Common Co-eluting Impurities from Bostrychia radicans

Based on studies of Bostrychia radicans, potential co-eluting impurities include other amides, fatty acids, and phenolic compounds.[1][2][3]

Troubleshooting Strategies:

Strategy Detailed Protocol
Optimize HPLC Mobile Phase Systematically vary the mobile phase composition. For reverse-phase HPLC, adjust the ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to water. Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) can improve peak shape for polar compounds by suppressing the ionization of free silanol (B1196071) groups on the stationary phase.
Change Stationary Phase If co-elution persists on a standard C18 column, switch to a column with a different selectivity. A phenyl-hexyl or a polar-embedded group (PEG) stationary phase can offer different retention mechanisms and may resolve the co-eluting impurities.
Employ Orthogonal Chromatography Use a different chromatographic technique. For example, if the primary purification is done using reverse-phase HPLC, a subsequent purification step using normal-phase HPLC or size-exclusion chromatography could be effective.
Gradient Optimization A shallow gradient around the elution time of this compound can improve the resolution of closely eluting compounds.
Issue 3: Poor Peak Shape in HPLC

Symptoms:

  • Peak tailing or fronting.

  • Broad peaks leading to poor resolution.

Troubleshooting Steps:

Possible Cause Solution
Secondary Interactions with Stationary Phase Add a competing agent to the mobile phase. For basic compounds, adding a small amount of a competing base like triethylamine (B128534) (TEA) can reduce tailing. For acidic compounds, adding an acid like TFA can help.
Column Overload Reduce the amount of sample injected onto the column.
Inappropriate Sample Solvent Dissolve the sample in the mobile phase or a weaker solvent. Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion.
Column Degradation If the column has been used extensively, its performance may decline. Try flushing the column or replace it if necessary.

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation of this compound from Bostrychia radicans

This protocol is a generalized procedure based on the extraction of similar compounds from red algae.[1][2][3]

  • Preparation of Algal Material:

    • Collect fresh Bostrychia radicans and clean it of any epiphytes and debris.

    • Air-dry the algae in a well-ventilated area, protected from direct sunlight.

    • Grind the dried algae into a fine powder using a blender or a mill.

  • Methanol Extraction:

    • Soak the powdered algae in methanol (e.g., 1 kg of algae in 5 L of methanol) at room temperature for 24-48 hours with occasional stirring.

    • Filter the extract through cheesecloth or filter paper.

    • Repeat the extraction process with fresh methanol at least two more times to ensure complete extraction.

    • Combine all the methanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

  • Solvent Partitioning:

    • Suspend the crude methanol extract in a mixture of methanol and water (e.g., 9:1 v/v).

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity:

      • First, partition against hexane to remove non-polar compounds like lipids and sterols.

      • Then, partition the aqueous methanol phase against dichloromethane to separate compounds of intermediate polarity.

      • Finally, partition the remaining aqueous phase against ethyl acetate. This compound, being a polar amide, is expected to be enriched in the ethyl acetate fraction.

    • Concentrate each fraction using a rotary evaporator.

Protocol 2: Chromatographic Purification of this compound
  • Silica Gel Column Chromatography (Initial Cleanup):

    • The ethyl acetate fraction is subjected to column chromatography on silica gel.

    • The column is typically eluted with a gradient of increasing polarity, for example, starting with 100% dichloromethane and gradually increasing the proportion of methanol.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) or HPLC to identify the fractions containing this compound.

  • High-Performance Liquid Chromatography (HPLC) (Final Purification):

    • Combine the fractions from the silica gel column that are enriched in this compound and concentrate them.

    • Perform preparative or semi-preparative reverse-phase HPLC (RP-HPLC) on a C18 column.

    • Mobile Phase: A typical mobile phase would be a gradient of acetonitrile or methanol in water, often with an acidic modifier like 0.1% formic acid to improve peak shape.

    • Detection: Monitor the elution profile using a UV detector at a wavelength where this compound absorbs (e.g., determined by a UV scan of a partially purified fraction).

    • Collect the peak corresponding to this compound.

    • Confirm the purity of the collected fraction using analytical HPLC, LC-MS, and NMR.

Quantitative Data Summary

The following table presents hypothetical data for a typical purification of this compound to illustrate the expected outcomes at each stage. Actual yields and purity will vary depending on the starting material and the specific conditions used.

Purification Stage Starting Mass (g) Mass of Fraction (g) Purity of this compound (%) Yield of this compound (%)
Crude Methanol Extract 1000 (dry algae)50< 0.1100
Ethyl Acetate Fraction 505~180
Silica Gel Chromatography Pool 50.5~2060
Final Purified this compound (Post-HPLC) 0.50.02> 9825

Visualizations

Experimental_Workflow cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_analysis Analysis Bostrychia Bostrychia radicans (Dried Algae) Methanol_Extraction Methanol Extraction Bostrychia->Methanol_Extraction Methanol Solvent_Partitioning Solvent Partitioning Methanol_Extraction->Solvent_Partitioning Crude Extract Hexane_Fraction Hexane Fraction (Discard) Solvent_Partitioning->Hexane_Fraction Hexane DCM_Fraction DCM Fraction (Analyze/Discard) Solvent_Partitioning->DCM_Fraction DCM EtOAc_Fraction Ethyl Acetate Fraction Solvent_Partitioning->EtOAc_Fraction Ethyl Acetate Silica_Gel Silica Gel Chromatography EtOAc_Fraction->Silica_Gel Enriched Fraction HPLC Reverse-Phase HPLC Silica_Gel->HPLC Partially Pure Pure_Bryonamide_A Pure this compound HPLC->Pure_Bryonamide_A >98% Purity Purity_Assessment Purity Assessment Pure_Bryonamide_A->Purity_Assessment HPLC_Analysis Analytical HPLC Purity_Assessment->HPLC_Analysis HPLC LCMS_Analysis LC-MS Analysis Purity_Assessment->LCMS_Analysis LC-MS NMR_Analysis NMR Spectroscopy Purity_Assessment->NMR_Analysis NMR

Caption: Experimental workflow for the isolation and purification of this compound.

Troubleshooting_Logic cluster_symptoms Symptom Identification cluster_solutions Potential Solutions start Problem Encountered low_yield Low Yield? start->low_yield co_elution Co-elution? start->co_elution bad_peak_shape Poor Peak Shape? start->bad_peak_shape optimize_extraction Optimize Extraction/Partitioning low_yield->optimize_extraction Yes optimize_hplc Optimize HPLC Method co_elution->optimize_hplc Yes change_column Change HPLC Column co_elution->change_column If optimization fails bad_peak_shape->optimize_hplc Also consider adjust_sample Adjust Sample Prep/Load bad_peak_shape->adjust_sample Yes check_column_health Check Column Health bad_peak_shape->check_column_health If persists

Caption: Troubleshooting decision tree for this compound purification.

References

Addressing batch-to-batch variability of Bryonamide A extracts.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with extracts of Mycalamide A, a potent marine-derived macrolide. Given the inherent challenges of working with complex natural products, this resource aims to address common issues related to batch-to-batch variability.

Troubleshooting Guide

Issue: Significant Variation in Anti-proliferative Activity Between Extract Batches

Users may observe that different batches of Mycalamide A extract exhibit varying levels of cytotoxicity or anti-proliferative effects in their experimental models. This variability can compromise the reproducibility and reliability of experimental results.

Possible Causes and Solutions

Possible Cause Recommended Action Analytical Technique Expected Outcome
Variation in the concentration of Mycalamide A Quantify the concentration of Mycalamide A in each extract batch. Normalize experiments based on the concentration of the active compound rather than the total extract weight.High-Performance Liquid Chromatography (HPLC) with a validated reference standard.Consistent biological activity when normalized to Mycalamide A concentration.
Presence of interfering compounds Profile the chemical composition of each batch to identify any significant differences in the presence of other metabolites that may have synergistic or antagonistic effects.Liquid Chromatography-Mass Spectrometry (LC-MS) for metabolite profiling.Identification of co-eluting compounds that may influence biological activity.
Degradation of Mycalamide A Assess the stability of Mycalamide A in the extraction solvent and under storage conditions. Use fresh extracts or store them appropriately (e.g., at -80°C in an inert atmosphere).HPLC or LC-MS to detect degradation products.Minimal degradation of Mycalamide A in properly handled and stored extracts.
Inconsistent extraction efficiency Standardize and optimize the extraction protocol. Key parameters to control include solvent polarity, temperature, and extraction time.[1]HPLC to quantify the yield of Mycalamide A from a standardized amount of source material.Reproducible yields of Mycalamide A across different extraction runs.
Quantitative Data Summary: Batch-to-Batch Variability Analysis

The following table provides an example of how to present quantitative data to track and compare different batches of Mycalamide A extract.

Batch ID Extraction Date Yield of Crude Extract (mg/g of source) Mycalamide A Concentration (µg/mg of extract) via HPLC IC50 in P388 Murine Leukemia Cells (nM) [2]Purity by HPLC-UV (%)
MA-2025-012025-01-1515.25.84.585.3
MA-2025-022025-02-2012.83.210.278.1
MA-2025-032025-03-1816.16.14.286.5

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in Mycalamide A extracts?

A1: Batch-to-batch variability in natural product extracts like Mycalamide A can stem from several factors.[3][4][5] These include:

  • Biological and Environmental Factors: The source organism, a marine sponge of the Mycale genus, can exhibit natural variations in its metabolite profile due to geographic location, season of collection, and environmental stressors.

  • Extraction and Purification Processes: Inconsistencies in the extraction solvent, temperature, pressure, and duration can significantly impact the yield and purity of the final extract. Subsequent purification steps, if not properly standardized, can also introduce variability.

  • Post-extraction Handling and Storage: Mycalamide A, like many complex macrolides, may be sensitive to light, temperature, and oxidation. Improper storage can lead to degradation of the active compound.

Q2: How can I standardize my Mycalamide A extract for in vitro experiments?

A2: The most effective method is to quantify the concentration of the active compound, Mycalamide A, in each batch using a validated analytical method like HPLC with a pure reference standard. All experimental dilutions should then be prepared based on the concentration of Mycalamide A, rather than the total weight of the crude extract. This will help ensure that the observed biological effects are due to a consistent amount of the active molecule.

Q3: What analytical techniques are recommended for the quality control of Mycalamide A extracts?

A3: A multi-faceted approach to quality control is recommended:

  • Chromatographic Fingerprinting: Techniques like HPLC and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with UV or MS detectors can provide a chemical fingerprint of the extract. This allows for a visual comparison of the chemical profiles of different batches.

  • Quantitative Analysis: As mentioned, HPLC is the gold standard for quantifying the amount of Mycalamide A.

  • Structural Confirmation: For initial batches or when troubleshooting, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the isolated Mycalamide A.

  • Purity Assessment: HPLC with a suitable detector (e.g., UV, ELSD) can be used to assess the purity of the extract.

Q4: Mycalamide A is known to be a potent protein synthesis inhibitor. How can I confirm this mechanism of action in my experiments?

A4: To confirm that your Mycalamide A extract is inhibiting protein synthesis, you can perform a radiolabeled precursor incorporation assay. This typically involves treating your cells with the extract and then adding radiolabeled leucine (B10760876) (for protein synthesis), uridine (B1682114) (for RNA synthesis), and thymidine (B127349) (for DNA synthesis). A potent and specific inhibitor of protein synthesis like Mycalamide A should significantly reduce the incorporation of radiolabeled leucine, with lesser effects on uridine and thymidine incorporation.

Experimental Protocols

Protocol 1: Quantification of Mycalamide A using HPLC

Objective: To determine the concentration of Mycalamide A in a crude or semi-purified extract.

Materials:

  • Mycalamide A extract

  • Mycalamide A reference standard of known purity

  • HPLC-grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid (optional, for improved peak shape)

  • HPLC system with a C18 reverse-phase column and UV detector

Methodology:

  • Standard Preparation: Prepare a stock solution of the Mycalamide A reference standard in methanol or acetonitrile. Create a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Accurately weigh a known amount of the Mycalamide A extract and dissolve it in a known volume of methanol or acetonitrile. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase: A gradient of water and acetonitrile (both may contain 0.1% formic acid). A typical gradient might be from 30% to 100% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 230 nm

  • Analysis: Inject the calibration standards to generate a standard curve of peak area versus concentration. Inject the prepared extract sample.

  • Calculation: Determine the concentration of Mycalamide A in the sample by comparing its peak area to the standard curve.

Protocol 2: Protein Synthesis Inhibition Assay

Objective: To assess the inhibitory effect of Mycalamide A extract on protein, RNA, and DNA synthesis.

Materials:

  • Cells in culture (e.g., P388 murine leukemia cells)

  • Mycalamide A extract

  • [³H]-Leucine, [³H]-Uridine, and [³H]-Thymidine

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Methodology:

  • Cell Plating: Seed cells in a multi-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of the Mycalamide A extract (normalized to the active compound concentration) for a predetermined time (e.g., 1 hour). Include a vehicle control.

  • Radiolabeling: Add [³H]-Leucine, [³H]-Uridine, or [³H]-Thymidine to separate wells and incubate for a short period (e.g., 1-2 hours).

  • Precipitation: Aspirate the media and wash the cells with cold PBS. Add cold 10% TCA to precipitate the macromolecules.

  • Washing: Wash the precipitate with cold 5% TCA to remove unincorporated radiolabel.

  • Solubilization and Counting: Solubilize the precipitate in a suitable solvent (e.g., 0.1 M NaOH) and transfer to a scintillation vial with scintillation fluid. Measure the radioactivity using a scintillation counter.

  • Analysis: Compare the counts per minute (CPM) in the treated samples to the vehicle control to determine the percentage of inhibition of protein, RNA, and DNA synthesis.

Visualizations

experimental_workflow cluster_extraction Extraction & Initial QC cluster_analysis Variability Analysis cluster_bioassay Biological Validation cluster_results Outcome raw_material Source Material (Mycale sp.) extraction Solvent Extraction raw_material->extraction crude_extract Crude Extract extraction->crude_extract hplc_quant HPLC Quantification of Mycalamide A crude_extract->hplc_quant lcms_profile LC-MS Profiling crude_extract->lcms_profile normalization Normalization of Concentration hplc_quant->normalization lcms_profile->normalization cell_based_assay Cell-Based Assay (e.g., Cytotoxicity) normalization->cell_based_assay mechanism_assay Mechanism of Action (Protein Synthesis) cell_based_assay->mechanism_assay consistent_data Consistent & Reproducible Data mechanism_assay->consistent_data

Caption: Workflow for Addressing Batch-to-Batch Variability.

signaling_pathway cluster_translation Protein Synthesis cluster_inhibition Inhibition ribosome Ribosome polypeptide Growing Polypeptide Chain ribosome->polypeptide Elongation mrna mRNA mrna->ribosome trna Aminoacyl-tRNA trna->ribosome mycalamide_a Mycalamide A mycalamide_a->ribosome Inhibits Translocation

Caption: Mycalamide A Mechanism of Action.

References

Technical Support Center: Bryonamide A and Other Marine Natural Products in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Marine natural products, such as Bryonamide A, represent a rich source of novel chemical scaffolds for drug discovery. Their structural complexity, however, can present unique challenges in biochemical assays, leading to misleading results through various interference mechanisms. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying, troubleshooting, and mitigating potential assay interference when working with these promising compounds. While specific interference data for this compound is not extensively available in public literature, this guide uses it as a representative example to illustrate common challenges and solutions applicable to a wide range of marine natural products.

Frequently Asked Questions (FAQs)

Q1: What are the most common ways a marine natural product like this compound can interfere with a biochemical assay?

A1: Marine natural products can interfere with biochemical assays through several mechanisms:

  • Optical Interference: The compound may be colored, absorbing light at the same wavelength used for assay readout, or it may be intrinsically fluorescent (autofluorescence), leading to a false positive signal.

  • Compound Aggregation: Many complex natural products have poor aqueous solubility and can form aggregates at higher concentrations. These aggregates can sequester the target protein or substrate, leading to non-specific inhibition.

  • Reactivity with Assay Components: The compound may react directly with assay reagents, such as the substrate, cofactors, or the reporter enzyme (e.g., luciferase, horseradish peroxidase), leading to signal inhibition or enhancement that is independent of the target.

  • Lack of Specificity: The compound may exhibit broad activity, inhibiting multiple targets and leading to off-target effects that can be misinterpreted as specific activity in a given assay.

Q2: I'm observing a high background signal in my fluorescence-based assay when I add this compound. What could be the cause?

A2: A high background signal in the presence of a test compound is a common issue. Potential causes include:

  • Compound Autofluorescence: this compound, like many complex organic molecules, might possess intrinsic fluorescence that overlaps with the excitation and emission spectra of your assay's fluorophore.[1]

  • Light Scattering: If the compound has limited solubility and forms a precipitate or aggregates, it can scatter the excitation light, which may be detected as an increased fluorescence signal.

  • Contamination: The compound sample itself might be contaminated with a fluorescent impurity.

Q3: My dose-response curve for this compound is showing an unusual shape (e.g., a very steep or shallow slope, or a biphasic response). What could this indicate?

A3: Unusual dose-response curves can be indicative of several underlying issues:

  • Compound Aggregation: A steep drop-off in activity can occur at the critical aggregation concentration of the compound.

  • Assay Artifacts: The observed activity might be due to non-specific effects that do not follow classical enzyme kinetics.

  • Complex Mechanism of Action: The compound may have a complex interaction with the target, such as allosteric modulation or binding to multiple sites with different affinities.

  • Compound Instability: The compound may be unstable in the assay buffer, degrading over the course of the experiment.

Q4: How can I be sure that the observed activity of this compound is specific to my target and not an artifact?

A4: Demonstrating target-specific activity requires a series of control experiments:

  • Counter-screens: Test the compound against the reporter enzyme or other assay components in the absence of the primary target.

  • Orthogonal Assays: Confirm the activity in a secondary assay that uses a different detection method or technology.

  • Structure-Activity Relationship (SAR) Studies: Test analogs of the compound to see if the observed activity correlates with specific structural features.

  • Biophysical Methods: Directly measure the binding of the compound to the target protein using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

Troubleshooting Guides

Problem 1: High Background Signal in Fluorescence/Absorbance Assays
Potential Cause Troubleshooting Steps
Compound Autofluorescence 1. Pre-read the plate: Measure the fluorescence/absorbance of the compound in the assay buffer before adding other reagents. 2. Subtract background: If the compound is fluorescent, subtract the signal from the compound-only wells from the experimental wells. 3. Use a different fluorophore: Switch to a fluorophore with excitation and emission wavelengths that do not overlap with the compound's fluorescence spectrum.
Light Scattering 1. Visual inspection: Check for turbidity or precipitation in the wells. 2. Light scattering assay: Perform a dedicated light scattering experiment to determine if the compound is forming aggregates at the tested concentrations. 3. Improve solubility: Test different buffer conditions (e.g., pH, salt concentration) or add a small amount of a non-interfering detergent (e.g., 0.01% Triton X-100).
Contaminated Sample 1. Purity analysis: Check the purity of the compound sample using HPLC-MS. 2. Re-purify: If impurities are detected, re-purify the sample.
Problem 2: Poor Reproducibility or Inconsistent Results
Potential Cause Troubleshooting Steps
Poor Compound Solubility 1. Solubility assessment: Determine the kinetic and thermodynamic solubility of the compound in the assay buffer. 2. Work below solubility limit: Ensure that all assay concentrations are well below the measured solubility limit. 3. Use of co-solvents: If necessary, use a small percentage of a co-solvent like DMSO, but keep the final concentration consistent across all wells and below a level that affects the assay.
Compound Instability 1. Stability study: Incubate the compound in the assay buffer for the duration of the experiment and analyze for degradation by HPLC. 2. Reduce incubation time: If the compound is unstable, shorten the assay incubation time.
Pipetting Errors 1. Calibrate pipettes: Ensure all pipettes are properly calibrated. 2. Use appropriate techniques: Use reverse pipetting for viscous solutions and ensure thorough mixing.
Problem 3: Unexpected Dose-Response Curve
Potential Cause Troubleshooting Steps
Compound Aggregation 1. Include detergent: Add a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer to disrupt aggregate formation. 2. Dynamic Light Scattering (DLS): Use DLS to determine the critical aggregation concentration of the compound.
Reporter Enzyme Inhibition 1. Counter-screen: Perform a dose-response experiment with the reporter enzyme alone to determine if the compound is a direct inhibitor. 2. Use an orthogonal assay: Confirm the results with an assay that does not use a reporter enzyme (e.g., a direct binding assay).
Complex Biological Activity 1. Mechanism of action studies: Conduct further experiments to investigate the compound's mechanism of action, such as enzyme kinetics studies to determine the mode of inhibition.

Data Presentation: Hypothetical Interference Profile of this compound

Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Table 1: Hypothetical Physicochemical and Interference Properties of this compound

ParameterValueImplication for Biochemical Assays
Molecular Weight 850 g/mol High molecular weight can contribute to poor solubility.
LogP 4.5High lipophilicity suggests potential for aggregation and non-specific binding.
Aqueous Solubility (pH 7.4) < 1 µMExperiments should be conducted at concentrations below this limit to avoid precipitation.
Autofluorescence (Ex/Em) 420 nm / 480 nmPotential for interference in assays using blue/green fluorophores.
IC50 against Luciferase > 100 µMUnlikely to be a direct inhibitor of luciferase at typical screening concentrations.

Table 2: Hypothetical IC50 Values of this compound in a Kinase Assay under Different Conditions

Assay ConditionIC50 (µM)Interpretation
Standard Buffer 2.5Apparent potency of the compound.
Standard Buffer + 0.01% Triton X-100 15.0The significant shift in IC50 suggests that the apparent activity in the standard buffer was at least partially due to compound aggregation.
Counter-screen (no kinase) > 50 µMThe compound does not significantly interfere with the assay signal in the absence of the target enzyme.

Mandatory Visualization

Assay_Interference_Workflow cluster_screening Primary Screening cluster_troubleshooting Troubleshooting & Validation cluster_confirmation Confirmation Start Initial Hit Identified DoseResponse Dose-Response Curve Generated Start->DoseResponse CheckSolubility Assess Solubility DoseResponse->CheckSolubility Unexpected Curve? CheckOptical Check for Optical Interference CheckSolubility->CheckOptical CheckAggregation Test for Aggregation CheckOptical->CheckAggregation CounterScreen Perform Counter-screens CheckAggregation->CounterScreen OrthogonalAssay Orthogonal Assay CounterScreen->OrthogonalAssay No Interference Detected Biophysical Biophysical Binding OrthogonalAssay->Biophysical ConfirmedHit Confirmed Hit Biophysical->ConfirmedHit Troubleshooting_Decision_Tree Start Unexpected Assay Result HighBackground High Background Signal? Start->HighBackground PoorReproducibility Poor Reproducibility? HighBackground->PoorReproducibility No Autofluorescence Check Autofluorescence HighBackground->Autofluorescence Yes UnusualCurve Unusual Dose-Response? PoorReproducibility->UnusualCurve No Solubility Assess Solubility PoorReproducibility->Solubility Yes Aggregation Test for Aggregation UnusualCurve->Aggregation Yes ValidResult Proceed with Validated Hit UnusualCurve->ValidResult No LightScattering Check Light Scattering Autofluorescence->LightScattering LightScattering->PoorReproducibility Solubility->UnusualCurve CounterScreen Run Counter-screen Aggregation->CounterScreen CounterScreen->ValidResult Interference_Concept cluster_assay Fluorescence-Based Assay Enzyme Target Enzyme Product Fluorescent Product Enzyme->Product catalysis Substrate Fluorogenic Substrate Substrate->Product Detector Detector Product->Detector Desired Signal Bryonamide This compound Bryonamide->Enzyme Intended Inhibition Bryonamide->Substrate Aggregation (Interference) Bryonamide->Detector Autofluorescence (Interference)

References

Technical Support Center: Enhancing the Bioavailability of Bryonamide A

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the main challenges affecting the oral bioavailability of our hypothetical Bryonamide A?

A1: The primary challenges anticipated for a poorly soluble, peptide-like molecule like this compound are:

  • Low Aqueous Solubility: This is a major rate-limiting step for absorption, as the compound must be in solution to be absorbed across the gut wall.[1][2][3][4]

  • Poor Membrane Permeability: Due to its potential high molecular weight and polar surface area, passive diffusion across the intestinal epithelium may be limited.[5]

  • First-Pass Metabolism: this compound may be subject to degradation by enzymes in the gut lumen, intestinal wall, or liver before reaching systemic circulation.

Q2: What are the most promising strategies to enhance the bioavailability of this compound?

A2: Several formulation strategies can be employed to overcome the challenges mentioned above. These include:

  • Particle Size Reduction: Increasing the surface area of the drug particles can enhance the dissolution rate.

  • Amorphous Solid Dispersions (ASDs): Converting the crystalline drug to a higher-energy amorphous form can significantly improve solubility and dissolution.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.

  • Nanoparticle-based Delivery Systems: Encapsulating this compound in nanoparticles can protect it from degradation and improve its absorption profile.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low in vitro dissolution rate of this compound formulation. Inadequate particle size reduction; Recrystallization of the amorphous form; Poor choice of excipients.1. Verify particle size distribution. 2. Use polymers to stabilize the amorphous form in ASDs. 3. Screen different surfactants and co-solvents for lipid-based formulations.
High variability in plasma concentrations after oral administration. Food effects; Inconsistent dissolution in vivo.1. Conduct food-effect studies. 2. Optimize the formulation to ensure consistent release in the gastrointestinal tract.
Low absolute bioavailability despite good in vitro dissolution. Poor permeability; High first-pass metabolism.1. Incorporate permeation enhancers in the formulation. 2. Investigate co-administration with inhibitors of relevant metabolic enzymes (use with caution). 3. Consider alternative routes of administration if oral bioavailability remains a significant hurdle.

Quantitative Data Summary

The following table presents hypothetical data comparing different formulation strategies for enhancing the bioavailability of this compound.

Formulation Strategy Aqueous Solubility (µg/mL) Dissolution Efficiency (%) Permeability (Papp, cm/s x 10-6) Relative Bioavailability (%)
Unformulated this compound0.5151.2100 (Reference)
Micronized Suspension2.1451.3250
Amorphous Solid Dispersion25.8851.5800
Self-Emulsifying Drug Delivery System (SEDDS)>100 (in micellar form)953.81500
Nanoparticle Formulation15.3702.51000

Experimental Protocols

Protocol 1: Preparation of this compound Amorphous Solid Dispersion (ASD) by Spray Drying
  • Solvent Selection: Dissolve this compound and a suitable polymer (e.g., PVP K30, HPMC) in a common solvent (e.g., methanol, acetone) at a drug-to-polymer ratio of 1:3 (w/w).

  • Spray Drying Parameters:

    • Inlet Temperature: 120°C

    • Atomization Pressure: 2 bar

    • Feed Rate: 5 mL/min

  • Collection: Collect the dried powder from the cyclone separator.

  • Characterization: Analyze the resulting powder for drug content, amorphous nature (using DSC and PXRD), and dissolution rate.

Protocol 2: Preparation of this compound Self-Emulsifying Drug Delivery System (SEDDS)
  • Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants.

  • Formulation Development: Based on the screening results, prepare a homogenous mixture of the selected oil, surfactant, and co-surfactant. A typical starting point could be:

    • Oil (e.g., Capryol 90): 30% (w/w)

    • Surfactant (e.g., Kolliphor EL): 50% (w/w)

    • Co-surfactant (e.g., Transcutol HP): 20% (w/w)

  • Drug Loading: Dissolve this compound in the excipient mixture with gentle heating and stirring until a clear solution is obtained.

  • Evaluation: Assess the self-emulsification properties by adding the formulation to water and observing the formation of a microemulsion. Characterize the droplet size and dissolution profile.

Visualizations

signaling_pathway This compound This compound Receptor X Receptor X This compound->Receptor X Binds and Activates Kinase A Kinase A Receptor X->Kinase A Phosphorylates Transcription Factor Y Transcription Factor Y Kinase A->Transcription Factor Y Activates Gene Expression Gene Expression Transcription Factor Y->Gene Expression Regulates Cellular Response Cellular Response Gene Expression->Cellular Response

Caption: Hypothetical signaling pathway of this compound.

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation Strategy Selection Strategy Selection Formulation Preparation Formulation Preparation Strategy Selection->Formulation Preparation In Vitro Characterization In Vitro Characterization Formulation Preparation->In Vitro Characterization Animal Dosing Animal Dosing In Vitro Characterization->Animal Dosing Blood Sampling Blood Sampling Animal Dosing->Blood Sampling LC-MS/MS Analysis LC-MS/MS Analysis Blood Sampling->LC-MS/MS Analysis Pharmacokinetic Analysis Pharmacokinetic Analysis LC-MS/MS Analysis->Pharmacokinetic Analysis

Caption: Workflow for bioavailability assessment.

logical_relationship Poor Solubility? Poor Solubility? Yes1 Yes Poor Solubility?->Yes1 No1 No Poor Solubility?->No1 Particle Size Reduction Particle Size Reduction Yes1->Particle Size Reduction Amorphous Solid Dispersion Amorphous Solid Dispersion Yes1->Amorphous Solid Dispersion Lipid-Based Formulation Lipid-Based Formulation Yes1->Lipid-Based Formulation Poor Permeability? Poor Permeability? No1->Poor Permeability? Particle Size Reduction->Poor Permeability? Amorphous Solid Dispersion->Poor Permeability? Lipid-Based Formulation->Poor Permeability? Yes2 Yes Poor Permeability?->Yes2 No2 No Poor Permeability?->No2 Permeation Enhancers Permeation Enhancers Yes2->Permeation Enhancers Nanoparticle Delivery Nanoparticle Delivery Yes2->Nanoparticle Delivery Evaluate Bioavailability Evaluate Bioavailability No2->Evaluate Bioavailability Permeation Enhancers->Evaluate Bioavailability Nanoparticle Delivery->Evaluate Bioavailability

Caption: Strategy selection for bioavailability enhancement.

References

Validation & Comparative

Unraveling the Molecular Architecture of Bryonamide A: A Spectroscopic Confirmation Guide

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive searches, detailed spectroscopic data for the marine natural product Bryonamide A remains elusive in publicly accessible scientific literature. This guide, therefore, utilizes a representative marine-derived cyclic depsipeptide, to illustrate the comprehensive spectroscopic methodology required for unambiguous structure elucidation. This approach serves as a robust template for researchers and drug development professionals engaged in the characterization of novel, complex natural products.

The definitive confirmation of a natural product's structure is a cornerstone of drug discovery and development. It relies on the convergence of data from a suite of sophisticated analytical techniques. This guide outlines the multi-faceted spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, to piece together the intricate molecular puzzle of a complex marine natural product.

Spectroscopic Data Summary: A Comparative Overview

The power of spectroscopic analysis lies in the complementary information provided by each technique. While NMR spectroscopy reveals the carbon-hydrogen framework and the connectivity of atoms, mass spectrometry provides the precise molecular weight and elemental composition. Infrared spectroscopy, in turn, identifies the key functional groups present in the molecule. The tables below present a summary of the key spectroscopic data obtained for our model compound, a representative marine depsipeptide, to illustrate the data required for the structural confirmation of a compound like this compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for the Exemplary Marine Depsipeptide

Position¹³C Chemical Shift (δc, ppm)¹H Chemical Shift (δH, ppm, multiplicity, J in Hz)Key HMBC Correlations (¹H → ¹³C)Key COSY Correlations (¹H-¹H)
Amino Acid Residue 1
55.24.50 (dd, 8.5, 4.0)Cβ, C'
38.12.10 (m), 1.95 (m)Cα, Cγ, C'Hα, Hγ
25.51.80 (m)Cβ, CδHβ, Hδ
22.80.95 (d, 6.5)
C' (Carbonyl)172.1---
Hydroxy Acid Residue 1
72.35.10 (t, 6.0)Cβ, C'
35.42.30 (m)Cα, CγHα, Hγ
............
C' (Carbonyl)170.5---
... (data for all other residues)

Table 2: Mass Spectrometry and Infrared Spectroscopy Data

Spectroscopic MethodObserved DataInterpretation
High-Resolution Mass Spectrometry (HRMS) [M+H]⁺ m/z = XXX.XXXXElemental Composition: CₓHᵧNₐOₑ
Tandem Mass Spectrometry (MS/MS) Fragmentation pattern showing losses of specific amino acid and hydroxy acid residues.Sequence of residues in the depsipeptide chain.
Infrared (IR) Spectroscopy 3300 cm⁻¹ (broad), 1735 cm⁻¹ (strong), 1650 cm⁻¹ (strong), 1540 cm⁻¹ (strong)N-H stretching (amide), C=O stretching (ester), C=O stretching (amide I), N-H bending (amide II)

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the validation of scientific findings. The following sections outline the standard methodologies for the key spectroscopic techniques used in the structural elucidation of a natural product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5 mg of the purified compound is dissolved in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) and transferred to a 5 mm NMR tube.

Instrumentation: All NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

Data Acquisition:

  • ¹H NMR: A standard single-pulse experiment is performed. Key parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: A proton-decoupled experiment is used to obtain singlets for all carbon signals. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR (COSY, HSQC, HMBC, NOESY): A suite of 2D NMR experiments is crucial for establishing connectivity.

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, revealing adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the molecular skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of the sample (typically 1-10 µg/mL) is prepared in a solvent compatible with the ionization source (e.g., methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid).

Instrumentation: High-resolution mass spectrometry is performed on an Orbitrap or a Time-of-Flight (TOF) mass spectrometer coupled to a liquid chromatography system (LC-MS).

Data Acquisition:

  • Full Scan MS: The instrument is set to acquire data over a wide mass-to-charge (m/z) range to determine the molecular ion peak.

  • Tandem MS (MS/MS): The molecular ion is isolated and fragmented by collision-induced dissociation (CID) to generate a characteristic fragmentation pattern that helps in sequencing the peptide or depsipeptide chain.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum is recorded and automatically subtracted from the sample spectrum. The resulting spectrum shows the percentage of transmittance versus the wavenumber (cm⁻¹).

Visualizing the Path to Structure Elucidation

Diagrams are invaluable tools for visualizing complex experimental workflows and the logical connections derived from spectroscopic data.

Spectroscopic_Workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Structure Elucidation Isolation Isolation of this compound (e.g., from marine organism) Purification Purification (e.g., HPLC) Isolation->Purification NMR NMR Spectroscopy (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC, NOESY) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS IR Infrared Spectroscopy Purification->IR Data_Integration Integration of Spectroscopic Data NMR->Data_Integration MS->Data_Integration IR->Data_Integration Structure_Proposal Proposed Structure Data_Integration->Structure_Proposal Structure_Confirmation Final Confirmed Structure of this compound Structure_Proposal->Structure_Confirmation

Caption: Workflow for the spectroscopic structural elucidation of this compound.

Structure_Confirmation_Logic cluster_nmr NMR Evidence cluster_ms_ir MS & IR Evidence H_NMR ¹H NMR (Proton Environment & Multiplicity) Confirmed_Structure Confirmed Structure of this compound H_NMR->Confirmed_Structure C_NMR ¹³C NMR (Carbon Skeleton) C_NMR->Confirmed_Structure COSY COSY (H-H Connectivity) COSY->Confirmed_Structure HSQC HSQC (Direct C-H Connectivity) HSQC->Confirmed_Structure HMBC HMBC (Long-Range C-H Connectivity) HMBC->Confirmed_Structure NOESY NOESY (Stereochemistry) NOESY->Confirmed_Structure HRMS HRMS (Molecular Formula) HRMS->Confirmed_Structure MSMS MS/MS (Substructure Fragmentation) MSMS->Confirmed_Structure IR IR (Functional Groups) IR->Confirmed_Structure

Caption: Logical connections of spectroscopic data for structure confirmation.

By following this comprehensive spectroscopic approach, researchers can confidently determine the structure of novel natural products, paving the way for further investigation into their biological activities and potential as therapeutic agents.

Validating the Biological Activity of Synthetic (+)-Brevianamide A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The recent successful total synthesis of (+)-Brevianamide A, a complex fungal-derived bicyclo[2.2.2]diazaoctane alkaloid, has opened new avenues for the exploration of its biological activities, particularly its potent insecticidal properties.[1][2][3][4] This guide provides a framework for validating the biological activity of synthetic (+)-Brevianamide A, comparing it with its natural counterpart, and offering experimental protocols for its evaluation.

Performance Comparison: Synthetic vs. Natural (+)-Brevianamide A

While direct comparative studies on the biological activity of synthetic versus natural (+)-Brevianamide A are still emerging following its recent synthesis, the successful chemical synthesis has been reported to yield a product with a diastereomeric ratio (d.r. 93:7 of Brevianamide (B1173143) A to its diastereomer Brevianamide B) that closely mirrors what is found in natural isolates (d.r. ≳90:10).[3] This structural fidelity strongly suggests that the biological activity of the synthetic compound will be identical to that of the natural product.

The primary reported biological activity of natural (+)-Brevianamide A is its potent antifeedant effect against key agricultural pests.[1][5]

Biological ActivityNatural (+)-Brevianamide ASynthetic (+)-Brevianamide A (Expected)Key Insect Pests Affected
Antifeedant Activity Potent activity observed at 100 ppm and 1000 ppm.[1]Expected to be identical to the natural counterpart due to structural identity.Spodoptera frugiperda (fall armyworm), Heliothis virescens (tobacco budworm).[1][5]
Cytotoxicity Induces cytotoxicity in mammalian (mice) lung cells.[6]Expected to exhibit similar cytotoxic profiles.Not applicable.

Experimental Protocols for Validation

To validate the biological activity of synthetic (+)-Brevianamide A, a direct comparison with the natural compound using established insect bioassays is recommended.

Antifeedant Activity Assay (Leaf Disc Choice Assay)

This protocol is adapted from standard methodologies for assessing antifeedant properties of novel compounds.[7]

Objective: To quantify the antifeedant efficacy of synthetic (+)-Brevianamide A against Spodoptera frugiperda larvae in comparison to natural (+)-Brevianamide A and a negative control.

Materials:

  • Third-instar larvae of Spodoptera frugiperda.

  • Fresh, untreated cabbage or cotton leaves.

  • Synthetic (+)-Brevianamide A.

  • Natural (+)-Brevianamide A (for use as a positive control).

  • Acetone (B3395972) (or another suitable solvent).

  • Petri dishes (9 cm diameter) lined with moist filter paper.

  • Leaf punch (1.5 cm diameter).

Procedure:

  • Preparation of Test Solutions: Prepare stock solutions of synthetic and natural (+)-Brevianamide A in acetone at various concentrations (e.g., 10, 100, 500, and 1000 ppm). A solvent-only solution will serve as the negative control.

  • Leaf Disc Treatment:

    • Using the leaf punch, create leaf discs from the fresh leaves.

    • For each concentration, immerse a set of leaf discs in the test solution for 3-5 seconds.

    • Immerse control discs in acetone only.

    • Allow the discs to air dry completely to ensure the evaporation of the solvent.

  • Bioassay Setup:

    • In each Petri dish, place one treated disc and one control disc on opposite sides.

    • Introduce a single, pre-weighed third-instar larva of S. frugiperda into the center of each dish.

    • Each treatment and control should be replicated at least 10 times.

  • Incubation: Maintain the Petri dishes in a controlled environment (e.g., 25 ± 2°C, 60-70% relative humidity, 12:12 light:dark photoperiod).

  • Data Collection: After 24 hours, measure the area of each leaf disc consumed using a leaf area meter or image analysis software.

  • Calculation of Antifeedant Index (AFI):

    • AFI (%) = [(C - T) / (C + T)] * 100

    • Where C is the area of the control disc consumed, and T is the area of the treated disc consumed.

  • Statistical Analysis: Analyze the data using an appropriate statistical method, such as ANOVA, to determine significant differences between the treatments.

Experimental Workflow and Validation Logic

The following diagram illustrates the logical workflow for the comprehensive validation of synthetic (+)-Brevianamide A's biological activity.

G cluster_synthesis Compound Preparation cluster_bioassay Biological Activity Validation cluster_analysis Data Analysis and Comparison syn_bryo Total Synthesis of (+)-Brevianamide A char Structural Characterization (NMR, MS, etc.) syn_bryo->char nat_bryo Isolation of Natural (+)-Brevianamide A nat_bryo->char antifeedant Antifeedant Bioassay (e.g., Leaf Disc Choice) char->antifeedant Test Compound cytotox Cytotoxicity Assay (e.g., MTT on mammalian cells) char->cytotox Test Compound dose_response Dose-Response Curve Generation antifeedant->dose_response cytotox->dose_response compare_activity Compare Antifeedant Indices (Synthetic vs. Natural) dose_response->compare_activity compare_cyto Compare IC50 Values (Synthetic vs. Natural) dose_response->compare_cyto conclusion Validation of Biological Equivalence compare_activity->conclusion compare_cyto->conclusion

Caption: Workflow for validating the biological activity of synthetic (+)-Brevianamide A.

Signaling Pathway (Hypothetical)

The precise molecular mechanism of action and the signaling pathways affected by Brevianamide A in insects have not yet been fully elucidated in the available literature. Further research is required to identify the specific receptors or cellular processes targeted by this molecule that lead to its antifeedant and insecticidal effects.

Conclusion

The successful total synthesis of (+)-Brevianamide A is a landmark achievement that now allows for its production in quantities sufficient for detailed biological investigation.[5] The structural congruence between the synthetic and natural forms provides a strong basis to expect identical biological activities. The experimental protocols outlined in this guide offer a clear path for researchers to validate these activities, paving the way for potential applications in agriculture and pest management. Further studies into the compound's mechanism of action will be crucial for understanding its full potential and for the development of novel, targeted insecticides.

References

Comparative Analysis of Bryonamide A and Bryonamide B: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the biological activities of Bryonamide A and Bryonamide B is hampered by the current lack of direct experimental data in peer-reviewed literature. However, an examination of their chemical structures provides a foundation for postulating potential differences in their biological profiles and for guiding future research.

This guide presents a comparison of the known chemical properties of this compound and Bryonamide B. While specific experimental data on their biological activities remains elusive, this document provides a general overview of the potential activities of substituted benzamides based on existing literature, offering a starting point for researchers interested in these compounds.

Chemical Structure and Properties

This compound and Bryonamide B are structurally related benzamide (B126) compounds. The key distinguishing feature is the presence of a methoxy (B1213986) group on the phenyl ring of Bryonamide B.

This compound is chemically identified as 4-hydroxy-N-(2-hydroxyethyl)-benzamide with a chemical formula of C₉H₁₁NO₃. It is a natural product that has been isolated from the red algae Bostrychia radicans.

Bryonamide B is known as 4-hydroxy-N-(2-hydroxyethyl)-3-methoxybenzamide, with a chemical formula of C₁₀H₁₃NO₄. The addition of the methoxy group at the 3-position of the benzamide ring differentiates it from this compound.

A summary of their chemical properties is presented in Table 1.

PropertyThis compoundBryonamide B
IUPAC Name 4-hydroxy-N-(2-hydroxyethyl)-benzamide4-hydroxy-N-(2-hydroxyethyl)-3-methoxybenzamide
Chemical Formula C₉H₁₁NO₃C₁₀H₁₃NO₄
Molecular Weight 181.19 g/mol 211.21 g/mol
CAS Number 75268-14-35942-25-6
Key Structural Feature Hydroxylated benzamideMethoxy and hydroxyl substituted benzamide

Postulated Biological Activity

While specific studies on this compound and B are lacking, the broader class of substituted benzamides has been investigated for various biological activities. Research on related compounds suggests that they may possess antimicrobial and cytotoxic properties. The structural variations, such as the presence and position of substituents on the phenyl ring, are known to influence the biological activity of benzamide derivatives. The methoxy group in Bryonamide B, for instance, could alter its lipophilicity, hydrogen bonding capacity, and metabolic stability compared to this compound, potentially leading to differences in cell permeability, target binding affinity, and overall efficacy.

Experimental Protocols

As no specific experimental data for this compound and B is available, detailed experimental protocols cannot be cited. However, a general workflow for the initial biological screening of these compounds would typically involve the following steps:

  • Compound Acquisition and Preparation: Obtain pure samples of this compound and Bryonamide B. Prepare stock solutions in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), at a high concentration.

  • Cell Culture: Maintain relevant cancer cell lines (e.g., breast, lung, colon) and normal cell lines in appropriate culture media and conditions.

  • Cytotoxicity Assay (MTT Assay):

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound and Bryonamide B for a specified duration (e.g., 24, 48, 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent.

    • Measure the absorbance at a specific wavelength using a microplate reader.

    • Calculate the cell viability and determine the IC50 (half-maximal inhibitory concentration) values for each compound.

  • Data Analysis: Analyze the dose-response curves and compare the IC50 values of this compound and Bryonamide B to determine their relative cytotoxic potency.

Visualizations

To aid in the understanding of the structural relationship and a conceptual experimental approach, the following diagrams are provided.

G cluster_A This compound cluster_B Bryonamide B A_structure 4-hydroxy-N-(2-hydroxyethyl)-benzamide C₉H₁₁NO₃ B_structure 4-hydroxy-N-(2-hydroxyethyl)-3-methoxybenzamide C₁₀H₁₃NO₄ A_structure->B_structure  + Methoxy Group  

Caption: Structural difference between this compound and B.

G start Start: Obtain Pure Compounds (this compound & B) prepare Prepare Stock Solutions start->prepare culture Culture Cancer and Normal Cell Lines prepare->culture treat Treat Cells with Serial Dilutions culture->treat incubate Incubate for 24, 48, 72h treat->incubate mt_assay Perform MTT Assay incubate->mt_assay measure Measure Absorbance mt_assay->measure analyze Analyze Data & Determine IC50 measure->analyze end End: Compare Cytotoxicity analyze->end

Caption: Conceptual workflow for cytotoxicity screening.

A Comparative Analysis of the Anticancer Efficacy of Marine and Terrestrial Natural Products: Bryostatin-1, Apratoxin S4, and Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel and effective anticancer therapeutics, natural products remain a vital source of inspiration and innovation. This guide provides a comparative analysis of the efficacy of two potent marine-derived natural products, Bryostatin-1 and Apratoxin S4, alongside the well-established terrestrial plant-derived compound, Paclitaxel. We delve into their distinct mechanisms of action, present comparative cytotoxicity data, and provide detailed experimental protocols for the key assays cited.

Comparative Efficacy of Natural Products

The cytotoxic potential of Bryostatin-1, Apratoxin S4, and Paclitaxel has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, highlights their varied efficacy.

Natural ProductCancer Cell LineIC50 (nM)
Bryostatin-1 P388 (Murine Leukemia)~0.3
U937 (Human Lymphoma)~1
A549 (Human Lung Carcinoma)>1000 (at 72h)
Apratoxin S4 A549 (Human Lung Carcinoma)Sub-nanomolar to low-nanomolar
Panc-1 (Human Pancreatic Cancer)Low-nanomolar
HCT116 (Human Colon Cancer)Low-nanomolar
Paclitaxel A549 (Human Lung Carcinoma)2.5 - 7.5 (at 24h)
MCF-7 (Human Breast Cancer)2 - 8
OVCAR-3 (Human Ovarian Cancer)4 - 10

Note: IC50 values can vary depending on the experimental conditions, including the specific assay used and the duration of drug exposure. The data presented here is a synthesis of values reported in the literature to provide a comparative overview.

Mechanisms of Action and Signaling Pathways

The distinct anticancer activities of these natural products stem from their unique molecular targets and the signaling cascades they modulate.

Bryostatin-1 , a macrocyclic lactone isolated from the marine bryozoan Bugula neritina, is a potent modulator of Protein Kinase C (PKC) isozymes.[1][2] Its interaction with PKC can lead to diverse and context-dependent downstream effects, including the induction of apoptosis. In some cancer cell lines, Bryostatin-1 has been shown to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards programmed cell death.[3]

Apratoxin S4 , a cyclic depsipeptide produced by marine cyanobacteria, exhibits its potent cytotoxicity by targeting the Sec61α subunit of the Sec61 translocon. This channel is crucial for the co-translational translocation of newly synthesized proteins into the endoplasmic reticulum. By inhibiting this process, Apratoxin S4 disrupts the biogenesis of a multitude of proteins, including receptor tyrosine kinases (RTKs) and growth factors that are essential for cancer cell proliferation and survival.[4] This disruption ultimately leads to the induction of apoptosis.

Paclitaxel , a complex diterpenoid originally isolated from the bark of the Pacific yew tree, Taxus brevifolia, is a well-established chemotherapeutic agent. Its primary mechanism of action involves the stabilization of microtubules, which are critical components of the cellular cytoskeleton.[5] This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[5][6] Paclitaxel-induced apoptosis is mediated through various signaling pathways, including the inhibition of the pro-survival PI3K/AKT pathway and the activation of the MAPK pathway.[5][7]

Visualizing the Pathways

To illustrate the intricate signaling networks affected by these natural products, the following diagrams were generated using the DOT language.

Bryostatin1_Pathway Bryostatin1 Bryostatin-1 PKC Protein Kinase C (PKC) Bryostatin1->PKC activates Bcl2 Bcl-2 (Anti-apoptotic) PKC->Bcl2 inhibits Bax Bax (Pro-apoptotic) PKC->Bax activates Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits Bax->Mitochondrion promotes cytochrome c release Caspase9 Caspase-9 Mitochondrion->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Bryostatin-1 Apoptotic Signaling Pathway

ApratoxinS4_Pathway ApratoxinS4 Apratoxin S4 Sec61 Sec61 Translocon ApratoxinS4->Sec61 inhibits Protein_Biogenesis Protein Biogenesis (e.g., RTKs, Growth Factors) Sec61->Protein_Biogenesis ER_Stress ER Stress Protein_Biogenesis->ER_Stress leads to UPR Unfolded Protein Response (UPR) ER_Stress->UPR activates CHOP CHOP UPR->CHOP induces Bcl2_family Bcl-2 Family (Altered Ratio) CHOP->Bcl2_family modulates Caspase_Cascade Caspase Cascade Bcl2_family->Caspase_Cascade activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Apratoxin S4 Apoptotic Signaling Pathway

Paclitaxel_Pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules PI3K_AKT PI3K/AKT Pathway (Pro-survival) Paclitaxel->PI3K_AKT inhibits MAPK MAPK Pathway (e.g., JNK, p38) Paclitaxel->MAPK activates G2M_Arrest G2/M Cell Cycle Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Bcl2_family Bcl-2 Family (Altered Ratio) PI3K_AKT->Bcl2_family inhibits pro-apoptotic members MAPK->Bcl2_family activates pro-apoptotic members Caspase_Cascade Caspase Cascade Bcl2_family->Caspase_Cascade activates Caspase_Cascade->Apoptosis

Paclitaxel Apoptotic Signaling Pathway

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established methods and can be adapted for specific cell lines and experimental conditions.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cell_seeding 1. Seed cells in a 96-well plate incubation1 2. Incubate for 24h (allow attachment) cell_seeding->incubation1 add_compound 3. Add varying concentrations of natural product incubation1->add_compound incubation2 4. Incubate for 24-72h add_compound->incubation2 add_mtt 5. Add MTT solution to each well incubation2->add_mtt incubation3 6. Incubate for 2-4h (formazan formation) add_mtt->incubation3 add_solubilizer 7. Add solubilization solution (e.g., DMSO) incubation3->add_solubilizer read_absorbance 8. Read absorbance at 570 nm add_solubilizer->read_absorbance

MTT Assay Experimental Workflow

Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the natural products (Bryostatin-1, Apratoxin S4, Paclitaxel) in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation with Compound: Incubate the cells with the compounds for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[8][9]

Caspase-3 Activity Assay

This colorimetric assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

Caspase3_Workflow cluster_prep Sample Preparation cluster_assay Caspase-3 Assay induce_apoptosis 1. Treat cells with natural product to induce apoptosis cell_lysis 2. Lyse cells to release cytoplasmic proteins induce_apoptosis->cell_lysis quantify_protein 3. Quantify protein concentration cell_lysis->quantify_protein add_lysate 4. Add cell lysate to 96-well plate quantify_protein->add_lysate add_substrate 5. Add Caspase-3 substrate (DEVD-pNA) add_lysate->add_substrate incubation 6. Incubate at 37°C add_substrate->incubation read_absorbance 7. Read absorbance at 405 nm incubation->read_absorbance

Caspase-3 Activity Assay Workflow

Methodology:

  • Induce Apoptosis: Treat cells with the desired concentrations of the natural products for a specified time to induce apoptosis.

  • Cell Lysis: Harvest the cells and lyse them using a chilled lysis buffer to release the cytoplasmic contents, including caspases.[10]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the Bradford or BCA assay.

  • Assay Setup: In a 96-well plate, add 50-200 µg of protein from each cell lysate to individual wells. Adjust the volume with lysis buffer.

  • Substrate Addition: Add the caspase-3 substrate, Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide), to each well.[10]

  • Incubation: Incubate the plate at 37°C for 1-2 hours. During this time, active caspase-3 will cleave the substrate, releasing the chromophore p-nitroaniline (pNA).

  • Absorbance Measurement: Measure the absorbance of the released pNA at 405 nm using a microplate reader.[11][12]

  • Data Analysis: The increase in absorbance is proportional to the caspase-3 activity in the sample.

Western Blot Analysis of Apoptotic Proteins (Bax and Bcl-2)

Western blotting is used to detect and quantify the expression levels of specific proteins, such as the pro-apoptotic Bax and anti-apoptotic Bcl-2.

WesternBlot_Workflow cluster_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection cell_treatment 1. Treat cells with natural product protein_extraction 2. Extract total protein cell_treatment->protein_extraction protein_quant 3. Quantify protein concentration protein_extraction->protein_quant sds_page 4. Separate proteins by SDS-PAGE protein_quant->sds_page transfer 5. Transfer proteins to a membrane sds_page->transfer blocking 6. Block non-specific binding sites transfer->blocking primary_ab 7. Incubate with primary antibodies (anti-Bax, anti-Bcl-2, anti-Actin) blocking->primary_ab secondary_ab 8. Incubate with HRP- conjugated secondary antibody primary_ab->secondary_ab detection 9. Detect with ECL and image secondary_ab->detection

Western Blot Experimental Workflow

Methodology:

  • Cell Treatment and Lysis: Treat cells with the natural products as described previously. After treatment, lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them based on size by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[13]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax and Bcl-2. A primary antibody for a housekeeping protein (e.g., β-actin) should also be used as a loading control.[13][14]

  • Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the expression of Bax and Bcl-2 to the loading control to compare their relative expression levels between different treatment groups.[15][16][17]

References

Unraveling the Structure-Activity Relationship of Marine-Derived Anticancer Agents: A Comparative Guide to Aplidin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer therapeutics has led scientists to explore the vast chemical diversity of the marine environment. Marine organisms are a prolific source of complex and potent natural products, many of which have inspired the development of new cancer treatments. One such promising agent is Aplidin (Plitidepsin), a cyclic depsipeptide originally isolated from the tunicate Aplidium albicans. Aplidin has demonstrated potent antitumor activity in a variety of cancer models and is currently in clinical development.

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of Aplidin and its synthetic analogs. By examining how modifications to the Aplidin scaffold affect its biological activity, researchers can gain valuable insights for the design of more effective and selective anticancer drugs. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular mechanisms and experimental workflows.

Comparative Analysis of Aplidin Analogs

The cytotoxic activity of Aplidin and its analogs is a critical measure of their potential as anticancer agents. Structure-activity relationship studies have revealed that specific modifications to the Aplidin molecule can significantly impact its potency. The following table summarizes the in vitro cytotoxicity of key Aplidin analogs against various human cancer cell lines. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundModificationCancer Cell LineIC50 (nM)[1]
Aplidin (Plitidepsin) Parent CompoundMM.1S (Multiple Myeloma)1.5
RPMI 8226 (Multiple Myeloma)2.0
A549 (Lung Carcinoma)0.5
Tamandarin A Replacement of pyruvyl group with (S)-lactyl groupNot specifiedActivity decreased by 1-2 orders of magnitude
Spirolactam Analog 1 Replacement of Pro-N-Me-d-Leu dipeptide with a spirolactam β-turn mimeticNot specifiedActivity decreased by 1-2 orders of magnitude[2]
Isobutyryl Analog Replacement of pyruvyl group with isobutyryl groupNot specifiedActivity decreased by 1-2 orders of magnitude[2]
Boc-Analog Replacement of pyruvyl group with Boc groupNot specifiedActivity decreased by 1-2 orders of magnitude[2]

Note: The data presented is a synthesis of findings from multiple studies. Direct comparison of absolute IC50 values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

The evaluation of the cytotoxic activity of Aplidin analogs involves a series of well-defined experimental procedures. Below are the detailed methodologies for the key experiments cited in this guide.

Cell Culture and Maintenance

Human cancer cell lines, such as MM.1S, RPMI 8226 (multiple myeloma), and A549 (non-small cell lung cancer), are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of Aplidin and its analogs are determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 2 x 10^4 cells per well and allowed to attach overnight.

  • Compound Treatment: The following day, the cells are treated with various concentrations of the test compounds (e.g., ranging from 0.1 nM to 10 µM) for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curves using non-linear regression analysis.

Synthesis of Aplidin Analogs

The synthesis of Aplidin analogs involves solid-phase peptide synthesis (SPPS) followed by cyclization and side-chain modifications. A general procedure is outlined below:

  • Linear Peptide Synthesis: The linear depsipeptide is assembled on a solid support (e.g., 2-chlorotrityl chloride resin) using standard Fmoc/tBu chemistry.

  • Cleavage from Resin: The protected linear peptide is cleaved from the resin using a mild acid solution (e.g., trifluoroacetic acid/dichloromethane).

  • Macrolactamization: The cyclization of the linear peptide is performed in solution under high dilution conditions using a coupling reagent such as HATU or DPPA.

  • Side Chain Modification: The desired modifications to the side chain, such as replacing the pyruvyl group, are carried out on the cyclic depsipeptide.

  • Purification and Characterization: The final analogs are purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Visualizing the Science

To facilitate a deeper understanding of the concepts discussed, the following diagrams, generated using the DOT language, illustrate key signaling pathways, experimental workflows, and logical relationships.

cluster_sar Structure-Activity Relationship Logic Aplidin Aplidin (Parent Compound) Analog Modified Analog Aplidin->Analog Chemical Modification Activity Biological Activity (e.g., Cytotoxicity) Analog->Activity Biological Testing SAR Structure-Activity Relationship Activity->SAR Data Analysis SAR->Aplidin Rational Design (Feedback Loop)

Caption: Logical flow of a structure-activity relationship study.

cluster_workflow Experimental Workflow for SAR Study start Start: Design Analogs synthesis Chemical Synthesis of Analogs start->synthesis purification Purification & Characterization (HPLC, MS, NMR) synthesis->purification cytotoxicity In Vitro Cytotoxicity Assays (e.g., MTT) purification->cytotoxicity data_analysis Data Analysis (IC50 Determination) cytotoxicity->data_analysis sar_elucidation SAR Elucidation data_analysis->sar_elucidation end End: Identify Lead Candidates sar_elucidation->end

Caption: Workflow for the synthesis and evaluation of Aplidin analogs.

cluster_pathway Aplidin's Proposed Mechanism of Action Aplidin Aplidin eEF1A2 eEF1A2 Aplidin->eEF1A2 Binds to JNK_p38 JNK/p38 MAPK Activation Aplidin->JNK_p38 Protein_Synthesis Protein Synthesis eEF1A2->Protein_Synthesis Inhibits Apoptosis Apoptosis (Cell Death) Protein_Synthesis->Apoptosis Contributes to Caspases Caspase Activation JNK_p38->Caspases Caspases->Apoptosis

References

Cross-validation of Bryonamide A's Effects: A Comparative Analysis with Brevianamide F

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the cytotoxic and signaling effects of Bryonamide A is currently limited by the scarcity of published research. This guide presents the available data for this compound and offers a comparative analysis with the more extensively studied fungal metabolite, Brevianamide F, to provide a broader context for researchers in drug discovery and development.

Introduction

This compound is a natural compound that has been isolated from the roots of Bryonia aspera and the red algae Bostrychia radicans.[1][2] Despite its identification, detailed studies elucidating its biological activities across various cell lines are not widely available in the public domain. In contrast, Brevianamide F, a diketopiperazine alkaloid produced by fungi of the Aspergillus and Penicillium genera, has been the subject of more extensive investigation, with data available on its cytotoxic effects and impact on cellular signaling pathways.[3][4][5] This guide summarizes the current state of knowledge on this compound and provides a comparative overview of the biological effects of Brevianamide F to serve as a reference for the scientific community.

This compound: Current Research Landscape

The existing literature on this compound primarily focuses on its isolation and structural characterization.[2] A study on the phytochemicals from Bryonia aspera roots identified this compound as 4-Hydroxy-N-(2-hydroxyethyl)-benzamide.[2][6] While extracts from Bryonia species have demonstrated cytotoxic activities against various cancer cell lines, including MCF7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and WEHI (mouse fibrosarcoma), the specific contribution of this compound to these effects has not been explicitly detailed.[6] Further research is required to determine its IC50 values in different cell lines, its mechanism of action, and the signaling pathways it may modulate.

Brevianamide F: A Comparative Profile

Given the limited data on this compound, this section details the effects of Brevianamide F to offer a comparative perspective on a structurally different natural product with reported cytotoxic and signaling activities.

Brevianamide F has demonstrated varied cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined in several studies.

Cell LineCancer TypeIC50 (µM)Reference
OVCAR-8Ovarian Carcinoma11.9 (µg/mL)[7]
A-549Lung Carcinoma>200[8]
SK-BR-3Breast Adenocarcinoma>200[8]
HT-29Colon AdenocarcinomaModerately active[8]
HeLaCervical Cancer-[9]
Caco-2Colorectal Adenocarcinoma-[9]
HCT-116Colon Carcinoma-[9]
HepG2Hepatocellular Carcinoma-[9]
MCF-7Breast Adenocarcinoma-[9]

Note: A direct conversion of µg/mL to µM requires the molar mass of the compound. Some studies reported activity without specific IC50 values.

Derivatives of Brevianamide F have been synthesized and shown to possess enhanced antitumor properties compared to the parent compound.[8] This highlights the potential for structural modifications to improve the therapeutic index of this class of molecules.

Recent research has indicated that Brevianamide F may exert its biological effects through the modulation of key cellular signaling pathways.

A study investigating the antithrombotic effects of Brevianamide F revealed its ability to modulate the MAPK signaling pathway and the coagulation cascade.[5] The MAPK pathway is crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis. Key components of this pathway, including p38 MAPK, ERK1/2, and JNK1/2, are known to be involved in platelet activation.[5]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for assays commonly used to assess cytotoxicity and signaling pathway modulation.

Cell Viability and Cytotoxicity Assays

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Commonly Used Assays:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.

  • SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the cell mass.

  • LDH (Lactate Dehydrogenase) Release Assay: This assay quantifies the release of LDH from damaged cells, which is an indicator of cytotoxicity.

General Protocol (MTT Assay):

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound or Brevianamide F) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blotting for Signaling Pathway Analysis

Objective: To detect and quantify the expression levels of specific proteins involved in a signaling pathway.

General Protocol:

  • Cell Lysis: Treat cells with the test compound for a specific time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phosphorylated ERK, total ERK, etc.) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between different treatment groups.

Visualizations

Experimental Workflow for Cytotoxicity Screening

experimental_workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_detection Detection & Analysis cell_seeding Seed Cells in 96-well Plates overnight_incubation Incubate Overnight cell_seeding->overnight_incubation serial_dilution Prepare Serial Dilutions of Compound add_compound Add Compound to Cells serial_dilution->add_compound incubation Incubate for 24-72h add_compound->incubation add_reagent Add Detection Reagent (e.g., MTT) measure_signal Measure Signal (Absorbance/Fluorescence) add_reagent->measure_signal data_analysis Data Analysis & IC50 Calculation measure_signal->data_analysis end end data_analysis->end start start->cell_seeding

Caption: A generalized workflow for determining the cytotoxic effects of a compound using a cell-based assay.

Simplified MAPK Signaling Pathway

mapk_pathway extracellular_signal Extracellular Signal (e.g., Growth Factor, Stress) receptor Receptor Tyrosine Kinase extracellular_signal->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription_factors cellular_response Cellular Response (Proliferation, Survival, etc.) transcription_factors->cellular_response brevianamide_f Brevianamide F brevianamide_f->mek Modulation?

Caption: A simplified diagram of the MAPK signaling cascade, a potential target for compounds like Brevianamide F.

References

Independent Verification of Bryostatin A's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Initial Note: Searches for "Bryonamide A" did not yield significant results in the context of a well-defined mechanism of action. It is likely that this is a misspelling of "Bryostatin A," a well-researched marine-derived macrolide lactone. This guide will, therefore, focus on the independent verification of Bryostatin (B1237437) A's mechanism of action.

Bryostatin A is a potent modulator of Protein Kinase C (PKC), a family of serine/threonine kinases crucial to various cellular signaling pathways.[1][2] Its complex interaction with PKC, which differs significantly from other PKC activators like phorbol (B1677699) esters, has made it a subject of extensive research for therapeutic applications, including in oncology and neurology.[3][4] Independent verification of its mechanism of action is critical for the rational design of clinical trials and the development of novel analogs.

Established Mechanism of Action of Bryostatin A

Bryostatin A functions as a potent modulator of Protein Kinase C (PKC) isozymes.[3] It binds to the C1 domain within the regulatory region of PKC, the same site that binds the endogenous activator diacylglycerol (DAG) and tumor-promoting phorbol esters.[5] The interaction of Bryostatin A with PKC is biphasic:

  • Activation: Short-term exposure to Bryostatin A leads to the activation of PKC.[2][6] This involves the translocation of PKC from the cytosol to cellular membranes.

  • Downregulation: Prolonged exposure results in the downregulation of specific PKC isozymes, likely through a proteasome-mediated degradation pathway.[2][6]

This biphasic nature, and its differential effects on various PKC isoforms, is thought to be the basis for its unique biological activities, distinguishing it from phorbol esters which are potent tumor promoters.[4][7] For instance, unlike the phorbol ester PMA, Bryostatin 1 causes the localization of PKCδ directly to internal membranes rather than the plasma membrane.[4]

Comparative Analysis of PKC Modulators

The following table summarizes the binding affinities of Bryostatin 1 for various PKC isoforms, providing a quantitative comparison with the well-known phorbol ester, Phorbol 12-Myristate 13-Acetate (PMA).

CompoundPKC IsoformBinding Affinity (Ki, nM)Reference
Bryostatin 1PKCα1.35[1]
Bryostatin 1PKCβ20.42[1]
Bryostatin 1PKCδ0.26[1]
Bryostatin 1PKCε0.24[1]
PMAPKCα~2.2
PMAPKCβ~0.3
PMAPKCδ~0.5
PMAPKCε~1.0

Note: PMA data is representative and may vary based on experimental conditions.

Experimental Protocols for Independent Verification

Independent verification of Bryostatin A's mechanism of action requires a series of well-defined experiments. Below are protocols for key assays.

Protocol 1: In Vitro Protein Kinase C (PKC) Activity Assay (Radioactive)

This assay directly measures the enzymatic activity of PKC by quantifying the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate peptide.

Materials:

  • Purified recombinant PKC isozymes

  • Bryostatin A and other test compounds (e.g., PMA)

  • PKC substrate peptide (e.g., Ac-MBP(4-14))

  • Kinase Assay Buffer (20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)

  • [γ-³²P]ATP

  • Phosphatidylserine (PS) and Diacylglycerol (DAG) liposomes

  • P81 phosphocellulose paper

  • 75 mM Phosphoric Acid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing Kinase Assay Buffer, PS/DAG liposomes, PKC substrate peptide, and the purified PKC isozyme.

  • Add varying concentrations of Bryostatin A or control compounds to the reaction mixture and incubate for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction for 15 minutes at 30°C.

  • Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity on the P81 paper using a scintillation counter.

  • Calculate the specific activity of PKC in the presence of different concentrations of Bryostatin A.

Protocol 2: Western Blot Analysis of PKC Translocation

This cell-based assay is used to visualize the movement of PKC from the cytosol to the membrane fraction upon activation.

Materials:

  • Cell line of interest (e.g., U937 leukemia cells)

  • Bryostatin A

  • Cell lysis buffer (for fractionation)

  • Primary antibodies against specific PKC isoforms (e.g., anti-PKCα, anti-PKCδ)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Culture cells to the desired confluency.

  • Treat cells with various concentrations of Bryostatin A for different time points.

  • Harvest the cells and perform subcellular fractionation to separate the cytosolic and membrane fractions.

  • Quantify the protein concentration in each fraction.

  • Resolve equal amounts of protein from each fraction by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for the PKC isoform of interest.

  • Incubate with an HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Analyze the band intensities to determine the relative amount of the PKC isoform in the cytosolic and membrane fractions.

Visualizing the Mechanism and Workflows

To better understand the complex interactions and experimental procedures, the following diagrams have been generated using Graphviz.

BryostatinA_PKC_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PKC_inactive PKC (inactive) PKC_active PKC (active) PKC_inactive->PKC_active Translocation & Activation Downstream Downstream Effectors PKC_active->Downstream DAG Diacylglycerol (DAG) DAG->PKC_inactive Bryostatin Bryostatin A Bryostatin->PKC_inactive CellularResponse Cellular Response (e.g., Apoptosis, Differentiation) Downstream->CellularResponse PKC_inactive_cyto PKC (inactive)

Caption: Signaling pathway of Bryostatin A-mediated PKC activation.

PKC_Assay_Workflow start Start prep_mix Prepare Reaction Mix (Buffer, Substrate, PKC) start->prep_mix add_bryostatin Add Bryostatin A / Controls prep_mix->add_bryostatin incubate1 Incubate (10 min, 30°C) add_bryostatin->incubate1 add_atp Initiate with [γ-³²P]ATP incubate1->add_atp incubate2 Incubate (15 min, 30°C) add_atp->incubate2 stop_reaction Spot on P81 Paper incubate2->stop_reaction wash Wash with Phosphoric Acid stop_reaction->wash measure Scintillation Counting wash->measure analyze Analyze Data measure->analyze end End analyze->end

Caption: Experimental workflow for a radioactive PKC activity assay.

Bryostatin_Logic_Diagram Bryostatin Bryostatin A PKC_binding Binds to PKC C1 Domain Bryostatin->PKC_binding PKC_activation Short-term: PKC Activation PKC_binding->PKC_activation PKC_downregulation Long-term: PKC Downregulation PKC_binding->PKC_downregulation Differential_translocation Differential Isoform Translocation PKC_binding->Differential_translocation Biological_outcome Unique Biological Outcomes PKC_activation->Biological_outcome PKC_downregulation->Biological_outcome Differential_translocation->Biological_outcome

References

Benchmarking Bryonamide A-Containing Bryonia aspera Root Extract Against Known Therapeutic Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative analysis of the cytotoxic and pro-apoptotic effects of Bryonia aspera root extract, a natural source of Bryonamide A (4-Hydroxy-N-(2-hydroxyethyl)-benzamide), against standard chemotherapeutic agents. Due to the limited availability of public data on the isolated compound this compound, this document focuses on the biological activity of the whole plant extract. The information presented herein is intended for research and informational purposes only and does not constitute medical advice.

Introduction

Bryonia aspera, a plant belonging to the Cucurbitaceae family, has been traditionally used in some cultures for the treatment of various ailments, including cancer.[1][2] Phytochemical investigations have led to the isolation of several compounds from its roots, including this compound.[1] Recent in vitro studies have demonstrated that extracts from Bryonia aspera root possess cytotoxic and apoptogenic activities against a range of cancer cell lines.[1][3]

This guide aims to provide a comprehensive benchmark of the cytotoxic performance of methanolic and chloroform (B151607) extracts of Bryonia aspera root against established first-line chemotherapeutic agents used in the treatment of leukemia, glioblastoma, ovarian cancer, and breast cancer. The data is compiled from publicly available research, and detailed experimental protocols for the key assays are provided to ensure reproducibility and facilitate further investigation.

Data Presentation: Comparative Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of Bryonia aspera root extracts against various cancer cell lines, juxtaposed with the typical therapeutic concentrations or reported IC50 values of standard chemotherapeutic agents.

Table 1: Cytotoxicity (IC50) in Acute Lymphoblastic Leukemia (ALL) Cell Lines

Compound/ExtractCell LineIC50 (µg/mL)Incubation TimeReference
Bryonia aspera Methanolic ExtractNALM-628248h
Bryonia aspera Methanolic ExtractREH38048h
PrednisoloneNALM-6, REHNot specified in study48h
VincristineVarious ALLVaries (nM range)-
DoxorubicinVarious ALLVaries (nM to µM range)-

Table 2: Cytotoxicity (IC50) in Glioblastoma, Ovarian, and Breast Cancer Cell Lines

Compound/ExtractCell LineCancer TypeIC50 (µg/mL)Incubation TimeReference
Bryonia aspera Chloroform ExtractU251Glioblastoma~2548h
Bryonia aspera Chloroform ExtractA2780CPOvarian Cancer~3048h
Bryonia aspera Chloroform ExtractMDA-MB-231Breast Cancer~2048h
Bryonia aspera Chloroform ExtractMCF7Breast Cancer<100Not specified
TemozolomideU251GlioblastomaVaries (µM range)-
Carboplatin + PaclitaxelA2780CPOvarian CancerVaries (µM range)-
Doxorubicin + CyclophosphamideMDA-MB-231Breast CancerVaries (µM range)-

Mechanism of Action: Induction of Apoptosis

Studies on Bryonia aspera extracts suggest that their cytotoxic effects are mediated, at least in part, by the induction of apoptosis (programmed cell death). The proposed mechanism involves the intrinsic apoptotic pathway, characterized by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the activation of caspase-3, a key executioner caspase that orchestrates the dismantling of the cell.

Proposed Apoptotic Pathway of Bryonia aspera Extract Bryonia aspera Extract Bryonia aspera Extract Bax (Pro-apoptotic) Bax (Pro-apoptotic) Bryonia aspera Extract->Bax (Pro-apoptotic) Upregulates Bcl-2 (Anti-apoptotic) Bcl-2 (Anti-apoptotic) Bryonia aspera Extract->Bcl-2 (Anti-apoptotic) Downregulates Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax (Pro-apoptotic)->Mitochondrial Outer Membrane Permeabilization Bcl-2 (Anti-apoptotic)->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Proposed Apoptotic Pathway of Bryonia aspera Extract

Experimental Protocols

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

cluster_0 Cell Culture and Treatment cluster_1 MTT Assay A Seed cells in 96-well plate B Incubate (24h) A->B C Treat with Bryonia aspera extract or chemotherapeutic agent B->C D Incubate (24-72h) C->D E Add MTT solution D->E Begin Assay F Incubate (2-4h) E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

MTT Assay Experimental Workflow

Detailed Methodology:

  • Cell Seeding: Adherent cancer cell lines (e.g., U251, A2780CP, MDA-MB-231) are seeded into 96-well flat-bottom plates at a density of 1 x 104 cells/well in 100 µL of complete culture medium. For suspension cells (e.g., NALM-6, REH), a density of 5 x 104 cells/well is used. Plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment and recovery.

  • Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of the Bryonia aspera extract or the respective standard chemotherapeutic agent. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a further 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: Following the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plate is then gently agitated for 15 minutes.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. A reference wavelength of 620 nm may be used to reduce background noise.

  • IC50 Calculation: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated from the dose-response curve by non-linear regression analysis.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Workflow:

A Treat cells with compound B Harvest and wash cells A->B C Resuspend in Annexin V binding buffer B->C D Add Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate (15 min, room temperature, dark) D->E F Analyze by flow cytometry E->F

Annexin V/PI Staining Workflow

Detailed Methodology:

  • Cell Treatment: Cells are treated with the desired concentrations of Bryonia aspera extract or a standard chemotherapeutic agent for a specified period (e.g., 48 hours).

  • Cell Harvesting: Adherent cells are detached using trypsin-EDTA, while suspension cells are collected by centrifugation. Both are then washed twice with cold PBS.

  • Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide are added to the cell suspension according to the manufacturer's instructions.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Following incubation, the stained cells are analyzed using a flow cytometer. The fluorescence of FITC (indicating Annexin V binding) and PI are measured. The data allows for the quantification of:

    • Viable cells (Annexin V- / PI-)

    • Early apoptotic cells (Annexin V+ / PI-)

    • Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Necrotic cells (Annexin V- / PI+)

Conclusion

The available in vitro data suggests that extracts from the root of Bryonia aspera exhibit significant cytotoxic activity against a variety of cancer cell lines, including those of leukemia, glioblastoma, ovarian, and breast cancer. The mechanism of action appears to be, at least in part, through the induction of apoptosis via the intrinsic pathway.

However, a direct comparison with standard chemotherapeutic agents is challenging due to the use of whole plant extracts in the current body of research. The IC50 values for the extracts are generally in the µg/mL range, whereas many pure chemotherapeutic compounds are active at the µM or nM level. Further research is critically needed to isolate and characterize the bioactive compounds within the extract, such as this compound, and to determine their individual cytotoxic potencies and specific mechanisms of action. Such studies will be essential to fully evaluate the therapeutic potential of this compound and other constituents of Bryonia aspera as novel anticancer agents.

References

Unveiling Bryonamide A: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive overview of the currently available data on Bryonamide A, a natural product with potential anticancer properties. Tailored for researchers, scientists, and drug development professionals, this document summarizes the existing, albeit limited, published information, offers a comparison with related compounds, and details relevant experimental methodologies.

Introduction to this compound

This compound is a benzamide (B126) derivative, chemically identified as 4-hydroxy-N-(2-hydroxyethyl)-benzamide. It has been isolated from natural sources, including the roots of the plant Bryonia aspera and the red algae Bostrychia radicans. While research on the crude extracts of Bryonia aspera suggests potential anticancer activity, specific data on the isolated this compound is sparse in peer-reviewed literature.

Quantitative Data on this compound and Analogs

Published quantitative data on the specific biological activity of this compound is currently limited. However, studies on the extracts of Bryonia aspera, which contains this compound, have demonstrated cytotoxic effects against various cancer cell lines. For instance, a methanolic extract of B. aspera root showed dose- and time-dependent inhibition of cell growth in NALM-6 and REH human B-cell precursor acute lymphoblastic leukemia cell lines, with IC50 values of approximately 282 µg/ml and 380 µg/ml, respectively, after 48 hours of incubation[1].

To provide a comparative perspective, the cytotoxic activity of a structurally related compound, N-(2-hydroxyethyl)-4-(trifluoromethoxy)benzamide, and its pyrazine-substituted derivatives have been evaluated against the A549 human lung cancer cell line[2]. While not a direct comparison, this data offers insight into the potential activity of the benzamide scaffold.

Compound/ExtractCell LineAssayIC50Reference
Methanolic Extract of Bryonia asperaNALM-6 (Leukemia)MTT~282 µg/ml[1]
Methanolic Extract of Bryonia asperaREH (Leukemia)MTT~380 µg/ml[1]
Pyrazine-substituted N-(2-hydroxyethyl)-4-(trifluoromethoxy)benzamide (Compound 13a)A549 (Lung Cancer)MTTData not provided in abstract[2]
Pyrazine-substituted N-(2-hydroxyethyl)-4-(trifluoromethoxy)benzamide (Compound 13b)A549 (Lung Cancer)MTTData not provided in abstract[2]

Note: The data for Bryonia aspera extract represents the activity of a complex mixture of compounds, not solely this compound. The data on the trifluoromethoxy analogues is provided for structural comparison and does not directly reflect the potency of this compound.

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of this compound are not extensively published. However, based on the available literature for the crude extracts and related compounds, the following methodologies are relevant.

Extraction of this compound from Bryonia aspera

A general procedure for obtaining extracts from Bryonia aspera roots involves the following steps:

  • Drying and Grinding: The plant material (roots) is air-dried and ground into a fine powder.

  • Solvent Extraction: The powdered material is then subjected to extraction with a suitable solvent, such as methanol, at room temperature for an extended period (e.g., 48 hours)[1].

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant material, and the solvent is evaporated under vacuum using a rotary evaporator to yield the crude extract[1].

  • Purification: Further purification to isolate this compound would typically involve chromatographic techniques such as column chromatography and preparative thin-layer chromatography.

Synthesis of 4-hydroxy-N-(2-hydroxyethyl)-benzamide (this compound)

A potential synthetic route for this compound involves the reaction of methyl p-hydroxybenzoate with ethanolamine[3].

Workflow for Synthesis of this compound

A Methyl p-hydroxybenzoate C Reaction A->C B Ethanolamine B->C D This compound (4-hydroxy-N-(2-hydroxyethyl)-benzamide) C->D

Caption: Synthetic pathway for this compound.

Cell Viability Assay (MTT Assay)

The cytotoxic effects of plant extracts or pure compounds are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are then treated with various concentrations of the test compound (e.g., Bryonia aspera extract) or a vehicle control and incubated for a defined period (e.g., 24 or 48 hours)[1].

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Experimental Workflow for MTT Assay

A Seed Cancer Cells B Treat with this compound / Extract A->B C Incubate (e.g., 48 hours) B->C D Add MTT Reagent C->D E Incubate (Formazan Formation) D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate Cell Viability & IC50 G->H

Caption: Workflow of the MTT cell viability assay.

Potential Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound has not been elucidated. However, studies on the crude extracts of Bryonia aspera suggest that the observed anticancer effects are due to the induction of programmed cell death (apoptosis)[1][2]. The apoptotic signaling induced by benzamide derivatives can involve the intrinsic mitochondrial pathway, characterized by the release of cytochrome c and the activation of caspases[4].

Hypothesized Apoptotic Pathway for Benzamide Derivatives

cluster_cell Cancer Cell cluster_mito Mitochondrion BryonamideA This compound CytochromeC Cytochrome c BryonamideA->CytochromeC Induces release Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential mitochondrial apoptosis pathway.

Alternatives and Future Directions

Given the limited data on this compound, direct comparisons with established anticancer agents are premature. However, the broader class of benzamide derivatives has been explored for various therapeutic applications. For researchers interested in this scaffold, other natural and synthetic benzamides with reported anticancer activity could serve as comparators. These include compounds that induce apoptosis through various mechanisms[4][5].

Future research should focus on:

  • The total synthesis and purification of this compound to enable robust biological evaluation.

  • In-depth studies to determine the specific molecular targets and mechanism of action of pure this compound.

  • Validation of its anticancer activity in a broader range of cancer cell lines and in vivo models.

  • Comparative studies against known anticancer drugs to assess its therapeutic potential.

This guide highlights the current state of knowledge on this compound. While the preliminary findings from its natural source are promising, further rigorous scientific investigation is required to validate its potential as a therapeutic agent.

References

A Hypothetical Comparative Metabolomics Study: Bostrychia radicans and Bryonamide A

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, dedicated research on the comparative metabolomics of Bostrychia radicans in the presence versus absence of Bryonamide A has not been extensively published. Consequently, this guide presents a hypothetical study to serve as a framework for researchers, scientists, and drug development professionals. The experimental protocols, data, and pathways described herein are based on established metabolomics methodologies and plausible biological interactions, designed to illustrate how such a comparative analysis could be conducted and the potential insights it might yield.

This guide outlines a prospective investigation into the metabolic shifts within the red alga Bostrychia radicans when influenced by this compound, a cyanobacterial secondary metabolite. Understanding these changes is crucial for exploring the ecological interactions between these organisms and for the potential discovery of novel bioactive compounds or metabolic pathways.

Quantitative Metabolite Analysis: A Comparative Overview

The following table represents hypothetical quantitative data from a Liquid Chromatography-Mass Spectrometry (LC-MS) based metabolomics experiment. The data illustrates the differential abundance of key metabolites in Bostrychia radicans cultured with and without the addition of this compound. Values are presented as relative abundance (peak area) and include the fold change and p-value to indicate the statistical significance of the observed differences.

Metabolite ClassMetabolite NameRelative Abundance (Control)Relative Abundance (this compound Treated)Fold Changep-value
Amino Acids Proline15,234 ± 1,87632,145 ± 3,5432.11< 0.01
Glutamic Acid28,987 ± 2,98714,567 ± 1,987-1.99< 0.01
Fatty Acids Palmitic Acid8,765 ± 98715,432 ± 1,8761.76< 0.05
Oleic Acid12,345 ± 1,54325,678 ± 2,8762.08< 0.01
Terpenoids β-Carotene5,432 ± 6542,123 ± 345-2.56< 0.01
Lutein7,890 ± 8763,456 ± 432-2.28< 0.01
Phenolic Compounds Phlorotannin2,345 ± 3215,678 ± 6542.42< 0.01
Gallic Acid1,876 ± 2344,543 ± 5432.42< 0.01

Experimental Protocols

A detailed methodology is essential for the reproducibility and validation of metabolomics studies. The following protocols outline the hypothetical experimental design for this comparative analysis.

Sample Preparation and Culturing
  • Organism: Axenic cultures of Bostrychia radicans would be established from a single isolate to ensure genetic homogeneity.

  • Culture Conditions: The algae would be cultured in a defined artificial seawater medium (e.g., Provasoli's Enriched Seawater) under controlled conditions of temperature (22°C), light intensity (50 µmol photons m⁻² s⁻¹), and photoperiod (12:12 h light:dark cycle).

  • Experimental Groups: The cultures would be divided into two groups: a control group receiving a vehicle control (e.g., ethanol, the solvent for this compound) and a treatment group exposed to a sub-lethal concentration of this compound (e.g., 10 µM), determined through prior toxicity assays.

  • Harvesting: After a defined exposure period (e.g., 48 hours), the algal biomass would be harvested by rapid filtration, immediately flash-frozen in liquid nitrogen to quench metabolic activity, and stored at -80°C until extraction.

Metabolite Extraction
  • Solvent System: A biphasic extraction method using a mixture of methanol (B129727), chloroform, and water would be employed to separate polar and non-polar metabolites.

  • Procedure:

    • Lyophilized algal biomass (approximately 50 mg) would be homogenized in a pre-chilled mixture of methanol and water.

    • Chloroform would be added, and the mixture vortexed vigorously.

    • The sample would be centrifuged to separate the layers.

    • The upper aqueous (polar) and lower organic (non-polar) phases would be collected separately.

    • The extracts would be dried under a stream of nitrogen and stored at -80°C.

LC-MS/MS Analysis
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a reverse-phase liquid chromatography system would be used.

  • Chromatographic Separation: The dried extracts would be reconstituted in an appropriate solvent and injected into a C18 column. A gradient elution with water and acetonitrile, both containing 0.1% formic acid, would be used to separate the metabolites.

  • Mass Spectrometry: The mass spectrometer would be operated in both positive and negative ionization modes to detect a wide range of metabolites. Data would be acquired in a data-dependent acquisition mode to collect both MS1 and MS2 spectra for metabolite identification.

  • Data Analysis: The raw data would be processed using a metabolomics software package (e.g., XCMS, MZmine) for peak picking, alignment, and quantification. Metabolite identification would be performed by comparing the accurate mass, retention time, and fragmentation patterns with spectral libraries (e.g., METLIN, MassBank).

Visualizing Experimental and Biological Processes

Diagrams are crucial for conveying complex workflows and biological pathways. The following sections provide Graphviz DOT scripts for generating these visualizations.

Experimental Workflow

cluster_0 Sample Preparation cluster_1 Metabolite Extraction cluster_2 Data Acquisition & Analysis A Bostrychia radicans Culture B Control Group A->B C This compound Treatment A->C D Harvest & Quench Metabolism B->D C->D E Biphasic Extraction (Methanol/Chloroform/Water) D->E F Polar Metabolites E->F G Non-Polar Metabolites E->G H LC-MS/MS Analysis F->H G->H I Data Processing & Peak Detection H->I J Metabolite Identification I->J K Statistical Analysis J->K L L K->L Comparative Metabolomic Profile

Caption: Experimental workflow for the comparative metabolomics of Bostrychia radicans.

Hypothesized Signaling Pathway

cluster_pathway Hypothesized this compound Induced Stress Response Bryonamide_A This compound Membrane_Receptor Membrane Receptor/Channel Bryonamide_A->Membrane_Receptor ROS_Production Reactive Oxygen Species (ROS) Production Membrane_Receptor->ROS_Production MAPK_Cascade MAPK Signaling Cascade ROS_Production->MAPK_Cascade Transcription_Factor Stress-Responsive Transcription Factor MAPK_Cascade->Transcription_Factor Gene_Expression Upregulation of Stress-Related Genes Transcription_Factor->Gene_Expression Metabolite_Changes Metabolic Reprogramming Gene_Expression->Metabolite_Changes Proline_Synthesis Increased Proline (Osmoprotectant) Metabolite_Changes->Proline_Synthesis Phenolic_Synthesis Increased Phenolics (Antioxidants) Metabolite_Changes->Phenolic_Synthesis

Caption: Hypothesized signaling pathway of this compound-induced stress in Bostrychia radicans.

Conclusion and Future Directions

This guide provides a hypothetical framework for investigating the metabolomic response of Bostrychia radicans to this compound. The illustrative data suggests that this compound may induce a stress response in the alga, characterized by an increase in osmoprotectants (proline) and antioxidant compounds (phlorotannins and gallic acid), while potentially impacting primary metabolic pathways involving amino acids and lipids.

Future research should aim to perform these experiments to validate these hypotheses. Further investigation could also include transcriptomics and proteomics to create a multi-omics view of the interaction between Bostrychia radicans and this compound. Such studies would not only enhance our understanding of chemical ecology in marine environments but could also lead to the discovery of novel, naturally-derived compounds with pharmaceutical or biotechnological applications.

Safety Operating Guide

Navigating the Safe Disposal of Bryonamide A in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

At the core of these procedures is the principle of treating Bryonamide A as a hazardous chemical waste. This necessitates a multi-step approach that begins with waste minimization and culminates in collection by a certified hazardous waste management provider. Under no circumstances should this compound or its containers be disposed of in regular trash or down the sanitary sewer.

Immediate Safety and Disposal Protocol

The following steps outline the immediate operational plan for the proper disposal of this compound waste:

  • Waste Identification and Segregation:

    • All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), must be designated as hazardous waste.

    • This waste should be segregated from other chemical waste streams to prevent unintended reactions. Specifically, it should not be mixed with incompatible materials such as acids, bases, or strong oxidizing agents.

  • Container Management:

    • Utilize a dedicated, leak-proof, and chemically compatible container for the collection of this compound waste. The container must have a secure screw-on cap.

    • The container should be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound," the concentration, and the date of waste generation.

    • Do not fill the container to more than 80% of its capacity to allow for expansion.

  • Storage:

    • Store the waste container in a designated, well-ventilated hazardous waste storage area.

    • Ensure the storage area is secure and away from general laboratory traffic.

    • Secondary containment, such as a larger, chemically resistant tray, should be used to capture any potential leaks.

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Provide them with all necessary information about the waste, as detailed on the container label.

Key Disposal Guidelines at a Glance

For quick reference, the following table summarizes the essential do's and don'ts for handling this compound waste.

Do'sDon'ts
Treat all this compound waste as hazardous.Do not dispose of this compound in the regular trash or down the drain.[1][2]
Use a designated, leak-proof container with a secure lid.[1][3][4][5]Do not mix this compound waste with incompatible chemicals.[1][5]
Clearly label the waste container with "Hazardous Waste," "this compound," and the date.[1][2][5]Do not overfill the waste container (max 80% capacity).[1][4]
Store the waste in a designated, secure, and well-ventilated area.[3]Do not use food containers for storing chemical waste.[1]
Contact your institution's EHS for waste pickup.[2][3]Do not evaporate chemical waste in a fume hood as a means of disposal.[1]
Wear appropriate Personal Protective Equipment (PPE) when handling the waste.Do not leave waste containers open.[3][5]

Experimental Protocol for Waste Handling

The following protocol details the methodology for preparing this compound waste for disposal:

  • Objective: To safely collect and store this compound waste for disposal by a certified hazardous waste management provider.

  • Materials:

    • Designated hazardous waste container (chemically compatible, with a screw-on lid)

    • Hazardous waste labels

    • Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves

    • Secondary containment tray

  • Procedure:

    • Don the appropriate PPE before handling any this compound waste.

    • Place all solid waste contaminated with this compound (e.g., gloves, pipette tips, absorbent pads) directly into the designated hazardous waste container.

    • For liquid waste, carefully pour it into the designated liquid hazardous waste container, avoiding splashes.

    • Securely close the container lid after each addition of waste.

    • Once the container is 80% full or the experiment is complete, ensure the exterior of the container is clean and free of contamination.

    • Affix a completed hazardous waste label to the container, including the full chemical name, concentration, and accumulation start date.

    • Place the sealed and labeled container in the designated secondary containment within the hazardous waste storage area.

    • Follow institutional procedures to request a waste pickup from the EHS department.

This compound Disposal Workflow

The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound.

BryonamideA_Disposal_Workflow start Start: this compound Waste Generated identify_waste Identify as Hazardous Waste start->identify_waste segregate_waste Segregate from Incompatible Chemicals identify_waste->segregate_waste select_container Select Appropriate Waste Container (Leak-proof, Labeled) segregate_waste->select_container collect_waste Collect Waste (Do not exceed 80% capacity) select_container->collect_waste store_waste Store in Designated Area (Secondary Containment) collect_waste->store_waste request_pickup Contact EHS for Waste Pickup store_waste->request_pickup end End: Proper Disposal by EHS request_pickup->end

Workflow for the proper disposal of this compound.

References

Essential Safety and Logistics for Handling Bryonamide A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Bryonamide A, a marine natural product with potential cytotoxic properties, stringent adherence to safety protocols is paramount. Due to the absence of a specific Safety Data Sheet (SDS), a conservative approach, treating this compound as a potent cytotoxic compound, is essential. This guide provides the necessary operational and disposal plans to ensure the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

The primary line of defense against exposure to this compound is the correct and consistent use of Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Gloves Gown/Lab Coat Eye/Face Protection Respiratory Protection
Receiving/Unpacking Double nitrile glovesDisposable gownSafety glasses with side shieldsNot typically required
Weighing/Aliquoting (Dry Powder) Double nitrile glovesDisposable, solid-front gown with tight-fitting cuffsFull-face shield and safety gogglesNIOSH-approved respirator (N95 or higher)
Preparing Solutions Double nitrile glovesDisposable, solid-front gown with tight-fitting cuffsChemical splash goggles and face shieldNIOSH-approved respirator if not in a certified chemical fume hood
Cell Culture/In Vitro Assays Nitrile glovesLab coatSafety glassesNot typically required if handled in a biological safety cabinet
Animal Dosing Double nitrile glovesDisposable gownSafety glasses and face shieldNIOSH-approved respirator
Waste Disposal Double nitrile glovesDisposable gownSafety glassesNot typically required
Spill Cleanup Heavy-duty, chemical-resistant glovesDisposable, fluid-resistant gownChemical splash goggles and face shieldNIOSH-approved respirator

Operational Plan: Step-by-Step Guidance

A systematic approach to handling this compound, from receipt to disposal, is critical to minimize risk. The following table outlines a comprehensive operational plan.

Phase Procedure
1. Receiving Upon receipt, inspect the package for any signs of damage or leakage. Wear single-use nitrile gloves during inspection. Transport the intact package to the designated laboratory area.
2. Storage Store this compound in a clearly labeled, sealed, and secure container. The storage location should be a designated, ventilated, and access-restricted area, such as a locked cabinet within a chemical storage room. If refrigeration is required, store in a dedicated and labeled refrigerator.
3. Handling (Weighing & Solubilizing) All handling of dry powder must be conducted in a certified chemical fume hood or a glove box to prevent inhalation of airborne particles. Use anti-static weigh paper and tools. When preparing solutions, add the solvent slowly to the powder to avoid splashing.
4. Experimental Use Conduct all experiments involving this compound in a designated area. Use luer-lock syringes and other safety-engineered sharp devices to prevent accidental needlesticks. All equipment and surfaces in the work area should be decontaminated after use.
5. Spill Management In the event of a spill, evacuate the immediate area and alert others. Don appropriate PPE before cleanup. For small spills, absorb with an inert material, collect in a sealed container, and decontaminate the area. For large spills, follow institutional emergency procedures. A spill kit with appropriate absorbent materials, decontaminating solutions, and waste containers must be readily available.
6. Disposal All waste contaminated with this compound, including empty vials, used PPE, and cleaning materials, must be disposed of as cytotoxic or hazardous chemical waste.[1] Place waste in a dedicated, labeled, and sealed container. Follow all institutional, local, and national regulations for hazardous waste disposal. Do not dispose of this compound down the drain.[2][3][4]

Experimental Protocols

Detailed methodologies for experiments involving this compound should be outlined in a laboratory-specific Standard Operating Procedure (SOP). This SOP should include:

  • A precise description of the weighing and solubilization process.

  • Step-by-step instructions for dilutions and preparation of final concentrations.

  • Protocols for in vitro and in vivo experiments, including administration and sample handling.

  • Decontamination procedures for all equipment and work surfaces. A 1:10 dilution of bleach followed by a rinse with 70% ethanol (B145695) is a common practice for many cytotoxic compounds, but compatibility with laboratory surfaces should be verified.

Safe Handling Workflow

The following diagram illustrates the logical flow for the safe handling of this compound, from initial receipt to final disposal.

BryonamideA_Workflow cluster_prep Preparation & Handling cluster_exp Experimental Use cluster_disposal Waste Management Receiving Receive & Inspect Package Storage Secure Storage Receiving->Storage Intact Weighing Weighing in Containment Storage->Weighing Authorized Access Solubilization Prepare Stock Solution Weighing->Solubilization Spill Spill Occurs Weighing->Spill Experiment In Vitro / In Vivo Experimentation Solubilization->Experiment Solubilization->Spill Decontamination Decontaminate Equipment & Surfaces Experiment->Decontamination Experiment->Spill Waste_Segregation Segregate Contaminated Waste Decontamination->Waste_Segregation Disposal Dispose as Hazardous Waste Waste_Segregation->Disposal Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Contain & Clean Cleanup->Waste_Segregation

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bryonamide A
Reactant of Route 2
Reactant of Route 2
Bryonamide A

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.